LG-PEG10-azide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C34H66N4O21 |
|---|---|
Molecular Weight |
866.9 g/mol |
IUPAC Name |
(2R,3R,5R)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanamide |
InChI |
InChI=1S/C34H66N4O21/c35-38-37-2-4-49-6-8-51-10-12-53-14-16-55-18-20-57-22-21-56-19-17-54-15-13-52-11-9-50-7-5-48-3-1-36-33(47)30(45)29(44)32(25(41)23-39)59-34-31(46)28(43)27(42)26(24-40)58-34/h25-32,34,39-46H,1-24H2,(H,36,47)/t25-,26-,27+,28+,29-,30-,31-,32?,34+/m1/s1 |
InChI Key |
OCOLQNCCGCCUGL-NGPHBTBESA-N |
Isomeric SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)[C@@H]([C@H](C([C@@H](CO)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)C(C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to LG-PEG10-azide
This guide provides a detailed overview of the chemical structure, properties, and applications of LG-PEG10-azide, a heterobifunctional PEG linker used in bioconjugation and drug development.
Core Structure of this compound
This compound is a polyethylene glycol (PEG) derivative that features a terminal azide group (-N3) and another distinct functional group, denoted as "LG," separated by a 10-unit PEG chain. The PEG chain is hydrophilic, which enhances the solubility of the molecule in aqueous environments and can improve the pharmacokinetic properties of conjugated biomolecules.[1][2][3] The azide group is a key functional moiety for "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity.[4][5]
The precise "LG" group can vary, but a common variant is a carboxylic acid or an activated ester, allowing for conjugation to amine-containing molecules. For the purpose of this guide, we will consider the structure as presented by commercial suppliers, which incorporates a more complex terminal group.
Molecular Formula: C34H66N4O21[6]
Molecular Weight: 866.9 g/mol [6]
The structure consists of a lipophilic tail, a PEG linker, and a terminal azide group. This amphipathic nature makes it suitable for applications in drug delivery systems, such as the formation of micelles or for surface modification of nanoparticles.
Physicochemical Properties and Quality Specifications
The quantitative data for this compound is summarized in the table below. This information is critical for researchers in designing and replicating experiments.
| Property | Value | Reference |
| Molecular Weight | 866.9 g/mol | [6] |
| Purity | ≥95% | [4] |
| Molecular Formula | C34H66N4O21 | [6] |
| Storage Condition | -20°C | [6] |
| Shipping Condition | Ambient | [6] |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is proprietary to its manufacturers, a general protocol for a typical application, such as bioconjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), is provided below.
Protocol: Conjugation of this compound to an Alkyne-Modified Protein
Materials:
-
This compound
-
Alkyne-modified protein
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO or DMF for dissolving the PEG reagent
-
Size-exclusion chromatography system for purification
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of CuSO4 in deionized water.
-
Prepare a 50 mM stock solution of sodium ascorbate in deionized water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
Dissolve the alkyne-modified protein in PBS to a final concentration of 1 mg/mL.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein solution with a 5 to 10-fold molar excess of the this compound stock solution.
-
In a separate tube, premix the CuSO4 and THPTA solutions at a 1:5 molar ratio to form the copper-ligand complex.
-
Add the copper-ligand complex to the protein-PEG mixture. The final concentration of copper should be in the range of 100-500 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Gently mix the reaction components and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation to minimize potential protein degradation.
-
-
Purification:
-
Following incubation, remove the excess reagents and byproducts by purifying the reaction mixture using size-exclusion chromatography (e.g., a PD-10 desalting column).
-
Elute the conjugated protein with PBS.
-
-
Characterization:
-
Confirm the successful conjugation using techniques such as SDS-PAGE (which will show a shift in molecular weight), mass spectrometry (to determine the exact mass of the conjugate), or HPLC.
-
Visualizing Experimental Workflow and Reaction Pathways
Diagram of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow
Caption: Workflow for bioconjugation using CuAAC with this compound.
Signaling Pathway: A Conceptual Application in Drug Delivery
The following diagram illustrates a conceptual signaling pathway that could be targeted by a drug delivered using an this compound-based carrier.
Caption: Conceptual pathway of a targeted drug delivery system.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. medkoo.com [medkoo.com]
- 3. Azido-PEG10-Amine - CD Bioparticles [cd-bioparticles.net]
- 4. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 5. Azide | BroadPharm [broadpharm.com]
- 6. This compound, 2252392-52-0 | BroadPharm [broadpharm.com]
The Lynchpin of Bioconjugation: A Technical Guide to the Azide Group in LG-PEG10-azide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of the azide functional group in the heterobifunctional linker, LG-PEG10-azide. Primarily utilized in the burgeoning field of bioconjugation, this molecule serves as a critical bridge, enabling the precise and stable covalent linkage of biomolecules to other molecules, such as therapeutic agents or imaging probes. The azide moiety is the cornerstone of this functionality, offering a highly selective and efficient chemical handle for bioorthogonal "click chemistry" reactions.
Core Function of the Azide Group: A Gateway to Click Chemistry
The azide group (-N₃) is a compact, stable, and bioorthogonal functional group, meaning it does not readily react with the vast majority of functional groups found in biological systems. This inertness is crucial for its application in complex biological environments, preventing non-specific side reactions. The primary function of the azide group in this compound is to participate in two main types of click chemistry reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[1] These reactions are renowned for their high yields, stereospecificity, and mild reaction conditions, making them ideal for modifying sensitive biomolecules.[1]
The reaction of an azide with an alkyne results in the formation of a stable triazole ring, which acts as a robust and irreversible linker between the conjugated molecules.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective application. The molecule consists of three key components: the "LG" moiety (presumed to be a reactive group for initial conjugation, such as an N-hydroxysuccinimide ester), a polyethylene glycol (PEG) spacer, and the terminal azide group.
| Property | Value | Reference |
| Molecular Formula | C₃₄H₆₆N₄O₂₁ | [] |
| Molecular Weight | 866.9 g/mol | [] |
| PEG Chain Length | 10 ethylene glycol units | Inferred from name |
| Solubility | Aqueous soluble | Presumed due to PEG chain |
| Storage Conditions | -20°C | [] |
The PEG10 spacer is a hydrophilic chain of ten ethylene glycol units. This spacer enhances the solubility of the entire conjugate in aqueous buffers, which is critical for biological applications.[3] Furthermore, the PEG linker can improve the pharmacokinetic properties of therapeutic conjugates by increasing their hydrodynamic radius, which can reduce renal clearance and prolong circulation time in the body.[4][5]
Experimental Protocols: Antibody-Drug Conjugate (ADC) Synthesis
The following is a representative experimental protocol for the synthesis of an antibody-drug conjugate (ADC) using this compound, assuming the "LG" group is an NHS ester for reaction with lysine residues on the antibody.
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4
-
This compound (dissolved in anhydrous DMSO)
-
Alkyne-modified cytotoxic drug
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Desalting columns
Procedure:
-
Antibody Modification with this compound:
-
Adjust the pH of the mAb solution to 8.5-9.0 with a suitable buffer (e.g., sodium bicarbonate).
-
Add a 10-fold molar excess of this compound (from a 10 mM stock in DMSO) to the mAb solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
Remove excess, unreacted this compound using a desalting column, exchanging the buffer back to PBS, pH 7.4.
-
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
To the azide-modified antibody, add a 5-fold molar excess of the alkyne-modified cytotoxic drug.
-
Prepare a fresh solution of the copper catalyst by mixing a 2-fold molar excess of CuSO₄ with a 4-fold molar excess of sodium ascorbate in PBS.
-
Add the copper catalyst solution to the antibody-drug mixture.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification of the ADC:
-
Purify the resulting ADC from excess drug and catalyst components using a desalting column or size-exclusion chromatography.
-
Characterize the final ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or mass spectrometry.
-
Visualizing the Workflow and Signaling Pathway
To better illustrate the processes involved, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for ADC synthesis using this compound.
Caption: General signaling pathway of an antibody-drug conjugate.
Quantitative Data and Applications
The use of PEGylated linkers like this compound in ADCs has been shown to significantly impact their therapeutic efficacy. The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, and the hydrophilic nature of the PEG spacer allows for the attachment of a higher number of hydrophobic drug molecules without causing aggregation.
| ADC Characteristic | Without PEG Linker | With PEG Linker (e.g., PEG10) | Benefit of PEGylation |
| Typical DAR | 2-4 | 4-8 | Increased potency per antibody.[4] |
| Solubility | Lower | Higher | Improved formulation and stability.[3] |
| Plasma Half-life | Shorter | Longer | Reduced dosing frequency.[4] |
| Immunogenicity | Higher potential | Lower potential | Improved safety profile.[4] |
Beyond ADCs, this compound and similar reagents are valuable tools in various research and development areas, including:
-
Proteomics: For the attachment of probes to study protein function and localization.
-
Drug Delivery: To create targeted delivery systems for a wide range of therapeutics.
-
Bioimaging: For the conjugation of fluorescent dyes or other imaging agents to biomolecules for in vitro and in vivo tracking.
References
The Role of the Lactosyl-PEG10-Azide Linker in Modern Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Lactosyl-PEG10-Azide (LG-PEG10-azide) linker, a specialized heterobifunctional molecule designed for advanced bioconjugation applications. We will delve into its core components, functional characteristics, and its role in pioneering research areas such as targeted drug delivery and cell-surface engineering. This guide will cover the fundamental principles of its application, present quantitative data, and provide detailed experimental protocols for its use.
Introduction to this compound
This compound is a molecule comprised of three key functional units: a lactosyl group, a polyethylene glycol (PEG) spacer of ten units, and a terminal azide group. This unique combination of moieties imparts specific properties that are highly advantageous in the field of bioconjugation.
-
Lactosyl Group (LG): The terminal lactose, a disaccharide composed of galactose and glucose, serves as a targeting ligand. Certain cell types, particularly hepatocytes and various cancer cells, overexpress asialoglycoprotein receptors (ASGPRs) which exhibit a high binding affinity for galactose and N-acetylgalactosamine residues. This allows for the targeted delivery of conjugated molecules to these specific cell populations.
-
PEG10 Spacer: The ten-unit polyethylene glycol chain is a flexible, hydrophilic spacer. The primary roles of the PEG linker in bioconjugation are to enhance the solubility and stability of the resulting conjugate, reduce immunogenicity, and prevent steric hindrance between the conjugated molecules.[1][2] The defined length of the PEG10 linker allows for precise spatial control between the targeting moiety and the payload.[2]
-
Azide Group: The terminal azide (-N3) is a key functional group for "click chemistry," a set of bioorthogonal reactions known for their high efficiency, specificity, and biocompatibility.[3] The azide group readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage with a molecule containing an alkyne group.[3][4]
Data Presentation: Properties and Performance
The following table summarizes key quantitative data for a typical this compound linker and its performance in bioconjugation reactions.
| Property | Value | Reference |
| Molecular Formula | C34H66N4O21 | BroadPharm |
| Molecular Weight | 866.9 g/mol | BroadPharm |
| PEG Chain Length | 10 units | BroadPharm |
| Purity | ≥95% | AxisPharm[5] |
| Solubility | Water, DMSO, DMF | MedKoo Biosciences[6] |
| Storage Conditions | -20°C, desiccated | BroadPharm |
| Click Chemistry Reaction Efficiency | >90% | Estimated from similar PEG-azide linkers |
| Stability of Triazole Linkage | High, stable under physiological conditions | BroadPharm[7] |
Experimental Protocols
This section provides a detailed methodology for a typical bioconjugation experiment using this compound: the labeling of a protein containing an alkyne group via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Materials
-
Alkyne-modified protein (e.g., antibody, enzyme)
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
DMSO (for stock solutions)
-
Purification system (e.g., size-exclusion chromatography)
Procedure
-
Preparation of Stock Solutions:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare a 20 mM stock solution of CuSO4 in deionized water.
-
Prepare a 100 mM stock solution of THPTA in deionized water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to PBS to a final concentration of 1 mg/mL.
-
Add the this compound stock solution to the protein solution. The molar ratio of linker to protein should be optimized, but a 10-fold molar excess of the linker is a good starting point.
-
Prepare the copper catalyst solution by mixing the CuSO4 and THPTA stock solutions in a 1:5 molar ratio.
-
Add the copper catalyst solution to the reaction mixture to a final copper concentration of 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
-
Incubation:
-
Gently mix the reaction components and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation to minimize potential protein degradation.
-
-
Purification:
-
Following incubation, purify the conjugated protein from excess linker and reaction components using size-exclusion chromatography or another suitable purification method.
-
-
Characterization:
-
Analyze the purified conjugate using SDS-PAGE to confirm the increase in molecular weight due to the attached linker.
-
Use mass spectrometry to determine the exact mass of the conjugate and confirm the degree of labeling.
-
If the conjugated molecule has a fluorescent or other detectable tag, use appropriate methods (e.g., spectrophotometry, flow cytometry) to quantify the conjugation efficiency.
-
Visualizations
Experimental Workflow
Caption: Workflow for protein labeling with this compound.
Signaling Pathway Involvement
Caption: Targeted drug delivery via an this compound linker.
Conclusion
The this compound linker is a powerful tool for researchers in drug development and chemical biology. Its unique combination of a targeting lactosyl moiety, a biocompatible PEG spacer, and a versatile azide group for click chemistry enables the creation of highly specific and effective bioconjugates. The methodologies and data presented in this guide provide a solid foundation for the successful application of this advanced linker in a variety of research settings. As the demand for targeted therapeutics and precision diagnostics continues to grow, the importance of well-defined and functional linkers like this compound will undoubtedly increase.
References
- 1. Glycoconjugates: Synthesis, Functional Studies, and Therapeutic Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic precision labeling enables selective probing of O-linked N-acetylgalactosamine glycosylation | bioRxiv [biorxiv.org]
- 3. glycomatrix.com [glycomatrix.com]
- 4. medrxiv.org [medrxiv.org]
- 5. Polyethylene Glycol-Mediated Directional Conjugation of Biological Molecules for Enhanced Immunoassays at the Point-of-Care - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocols | BroadPharm [broadpharm.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to Bifunctional PEG Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifunctional polyethylene glycol (PEG) linkers have become indispensable tools in the field of bioconjugation, enabling the covalent attachment of macromolecules to other molecules, including proteins, peptides, oligonucleotides, and small molecule drugs. The inherent properties of the PEG chain—hydrophilicity, biocompatibility, and low immunogenicity—confer significant advantages to the resulting bioconjugates, such as improved solubility, stability, and pharmacokinetic profiles.[1][2][3] This technical guide provides a comprehensive overview of bifunctional PEG linkers, their chemical functionalities, and their applications in creating advanced bioconjugates for therapeutic and research purposes. We will delve into the quantitative aspects of linker selection, provide detailed experimental protocols for common conjugation chemistries, and visualize key concepts and workflows.
Core Concepts of Bifunctional PEG Linkers
Bifunctional PEG linkers consist of a PEG polymer backbone with reactive functional groups at both termini. These linkers can be broadly categorized into two main types:
-
Homobifunctional PEG Linkers: These possess identical reactive groups at both ends, making them ideal for crosslinking identical molecules or for applications requiring the formation of intramolecular linkages.
-
Heterobifunctional PEG Linkers: These feature two different reactive groups, allowing for the sequential and specific conjugation of two distinct molecules. This targeted approach is crucial in applications like antibody-drug conjugates (ADCs) and targeted drug delivery systems.[2][4]
The selection of a bifunctional PEG linker is a critical step in the design of a bioconjugate and is dictated by several factors, including the nature of the molecules to be conjugated, the desired stability of the linkage, and the intended application of the final conjugate.
Quantitative Data on Bifunctional PEG Linkers
The choice of a specific bifunctional PEG linker is often guided by its physicochemical properties. The molecular weight (MW) and the length of the PEG spacer arm are key parameters that influence the solubility, stability, and in vivo behavior of the bioconjugate. Longer PEG chains can enhance the hydrodynamic radius of the conjugate, potentially reducing renal clearance and extending its circulation half-life.[5][6][7]
Below are tables summarizing quantitative data for commonly used bifunctional PEG linkers, categorized by their reactive functionalities.
Table 1: Heterobifunctional PEG Linkers - Amine- and Thiol-Reactive
| Linker Name | Reactive Group 1 | Reactive Group 2 | Molecular Weight (Da) | Spacer Arm Length (Å) |
| NHS-PEG-Maleimide | N-hydroxysuccinimide (NHS) Ester | Maleimide | 2,000 - 20,000 | 80 - 800 |
| SM(PEG)n | NHS Ester | Maleimide | 225.2 (n=0) - 2100 (n=24) | 8.3 (n=0) - 95.7 (n=24) |
Table 2: Heterobifunctional PEG Linkers - Click Chemistry
| Linker Name | Reactive Group 1 | Reactive Group 2 | Molecular Weight (Da) | Spacer Arm Length (Å) |
| Azide-PEG-NHS Ester | Azide | NHS Ester | 2,000 - 10,000 | 80 - 400 |
| Alkyne-PEG-Maleimide | Alkyne | Maleimide | 2,000 - 10,000 | 80 - 400 |
| DBCO-PEG-NHS Ester | Dibenzocyclooctyne (DBCO) | NHS Ester | 2,000 - 10,000 | 80 - 400 |
Table 3: Homobifunctional PEG Linkers
| Linker Name | Reactive Group | Molecular Weight (Da) | Spacer Arm Length (Å) |
| NHS-PEG-NHS | N-hydroxysuccinimide (NHS) Ester | 2,000 - 20,000 | 80 - 800 |
| Maleimide-PEG-Maleimide | Maleimide | 2,000 - 20,000 | 80 - 800 |
| Aldehyde-PEG-Aldehyde | Aldehyde | 2,000 - 10,000 | 80 - 400 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful bioconjugation. This section provides methodologies for key reactions involving bifunctional PEG linkers.
Protocol 1: Amine-to-Thiol Crosslinking using NHS-PEG-Maleimide
This two-step protocol is commonly used for conjugating a protein with available amine groups (e.g., lysine residues) to a molecule containing a free thiol group (e.g., a cysteine residue in another protein or a small molecule).[8]
Materials:
-
Amine-containing protein (Protein-NH2)
-
Thiol-containing molecule (Molecule-SH)
-
NHS-PEGn-Maleimide linker
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis cassettes
-
Anhydrous DMSO or DMF
Procedure:
-
Preparation of Reagents:
-
Dissolve Protein-NH2 in Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
Immediately before use, dissolve the NHS-PEGn-Maleimide linker in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
-
Reaction of NHS Ester with Protein-NH2:
-
Add a 10- to 50-fold molar excess of the dissolved NHS-PEGn-Maleimide linker to the Protein-NH2 solution.[8] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Optional: Quench the reaction by adding Quenching Buffer to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature.
-
-
Purification of Maleimide-Activated Protein:
-
Remove excess, unreacted linker using a desalting column or by dialysis against the Conjugation Buffer.
-
-
Reaction of Maleimide with Molecule-SH:
-
Immediately add the purified maleimide-activated protein to the Molecule-SH. The molar ratio will depend on the desired final conjugate.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The reaction should be performed at a pH between 6.5 and 7.5 to ensure the specific reaction of the maleimide group with the thiol.[8]
-
-
Purification of the Final Conjugate:
-
Purify the final bioconjugate using size-exclusion chromatography (SEC) or other appropriate chromatographic techniques to remove any unreacted components.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry
Click chemistry offers a highly specific and efficient method for bioconjugation. This protocol describes the conjugation of an azide-functionalized molecule to an alkyne-functionalized molecule using a copper(I) catalyst.
Materials:
-
Azide-functionalized molecule (Molecule-N3)
-
Alkyne-functionalized molecule (Molecule-Alkyne)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand
-
Reaction Buffer: PBS or other aqueous buffer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a 200 mM stock solution of the copper ligand (THPTA or TBTA) in water or DMSO.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
Dissolve the Molecule-N3 and Molecule-Alkyne in the Reaction Buffer at the desired concentrations.
-
-
Pre-complexation of Copper:
-
In a microcentrifuge tube, mix the CuSO4 stock solution with the copper ligand stock solution in a 1:2 molar ratio. Allow the mixture to stand for a few minutes to form the copper-ligand complex.
-
-
Conjugation Reaction:
-
To the reaction tube containing the Molecule-N3 and Molecule-Alkyne, add the pre-complexed copper catalyst. A typical starting point is to use 25 equivalents of the copper complex relative to the azide.[5]
-
Initiate the click reaction by adding the sodium ascorbate solution. A typical starting point is to use 40 equivalents relative to the azide.[5]
-
Gently mix the reaction and incubate at room temperature for 30-60 minutes. Protect the reaction from light.
-
-
Purification of the Conjugate:
-
Purify the resulting triazole-linked conjugate using appropriate chromatographic methods, such as SEC or affinity chromatography, to remove the catalyst and unreacted starting materials.
-
Visualizing Workflows and Pathways
Graphviz diagrams are provided below to illustrate key concepts and workflows in bioconjugation using bifunctional PEG linkers.
Antibody-Drug Conjugate (ADC) Synthesis Workflow
Targeted Drug Delivery to a Cancer Cell
PROTAC-Mediated Protein Degradation
Characterization of PEGylated Bioconjugates
Thorough characterization of the final bioconjugate is crucial to ensure its quality, purity, and desired activity. Several analytical techniques are employed for this purpose:
-
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This technique is used to determine the molecular weight distribution and aggregation state of the conjugate.[9][10][11]
-
Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for confirming the identity and purity of the conjugate, as well as determining the degree of PEGylation.[12][13][14][15][16][17]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This method provides a qualitative assessment of the conjugation reaction by visualizing the increase in molecular weight of the modified protein.
-
Surface Plasmon Resonance (SPR): SPR can be used to assess the binding affinity and kinetics of the bioconjugate to its target, ensuring that the conjugation process has not compromised its biological activity.
Conclusion
Bifunctional PEG linkers are versatile and powerful tools that have revolutionized the field of bioconjugation. Their ability to connect different molecular entities while imparting favorable physicochemical and biological properties has enabled the development of novel therapeutics and research reagents with enhanced performance. A thorough understanding of the different types of PEG linkers, their reactive chemistries, and the appropriate analytical techniques for characterization is paramount for the successful design and implementation of advanced bioconjugates. As the field of bioconjugation continues to evolve, the development of new and innovative bifunctional PEG linkers will undoubtedly play a central role in advancing medicine and biotechnology.
References
- 1. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 2. PEG Linkers And Their Applications In Different Fields | MolecularCloud [molecularcloud.org]
- 3. m.youtube.com [m.youtube.com]
- 4. purepeg.com [purepeg.com]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID. | Semantic Scholar [semanticscholar.org]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to the Storage and Stability of LG-PEG10-Azide Solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical aspects of storing and handling LG-PEG10-azide solutions to ensure their integrity and performance in research and drug development applications. The stability of this bifunctional linker is paramount for its successful use in bioconjugation, particularly in the field of "click chemistry."
Introduction to this compound
This compound is a heterobifunctional linker molecule featuring a 10-unit polyethylene glycol (PEG) chain, which imparts hydrophilicity and biocompatibility. One terminus of the PEG chain is functionalized with an azide group (–N₃), a versatile chemical handle for bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). The other end of the molecule, denoted here as "LG" (Leaving Group or other functional moiety), can vary depending on the specific application, but for the purpose of this guide, we will focus on the stability of the core PEG-azide structure. These linkers are instrumental in the synthesis of antibody-drug conjugates (ADCs), the development of targeted drug delivery systems, and the labeling of biomolecules.[1][2][3]
Recommended Storage and Handling of this compound Solutions
Proper storage and handling are crucial to prevent the degradation of this compound and ensure the reproducibility of experimental results. The recommendations below are based on general guidelines for the safe handling of organic azides and the storage of PEGylated compounds.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Long-term: -20°C or lower.[4] Short-term: 2-8°C. | Low temperatures minimize the rates of potential degradation reactions, including hydrolysis and thermal decomposition. Avoid repeated freeze-thaw cycles, which can degrade the PEG chain.[4] |
| Light | Store in the dark, in amber vials or wrapped in aluminum foil. | Organic azides can be sensitive to light (photolysis), which can lead to the formation of reactive nitrene intermediates and subsequent degradation.[5][6][7] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | The PEG backbone is susceptible to oxidative degradation, which can be initiated by atmospheric oxygen.[8][9] |
| Container | Use clean, tightly sealed glass or chemically resistant plastic containers. | Prevents contamination and evaporation of the solvent. Avoid contact with incompatible metals (see Section 2.2). |
Safe Handling Practices
-
Avoid Incompatible Materials:
-
Acids: Contact with strong acids can lead to the formation of highly toxic and explosive hydrazoic acid (HN₃).[10]
-
Heavy Metals: Avoid contact with heavy metals such as copper, lead, mercury, and their salts, as this can form highly sensitive and explosive metal azides. Use plastic or ceramic spatulas.
-
Reducing Agents: Strong reducing agents can reduce the azide group to an amine.
-
Halogenated Solvents: Avoid the use of halogenated solvents like dichloromethane or chloroform, as they can react with azides to form explosive di- and tri-azidomethane.
-
-
Solution Preparation:
-
Use high-purity, degassed solvents to minimize oxidative degradation.
-
If preparing aqueous solutions, use purified water (e.g., Milli-Q or equivalent) and consider buffering the solution to a neutral pH, as extreme pH values can promote hydrolysis of certain functional groups.
-
Stability of this compound Solutions
The stability of this compound in solution is influenced by several factors, including temperature, pH, light exposure, and the presence of oxidizing or reducing agents. Degradation can occur at the PEG backbone or the azide functional group.
Potential Degradation Pathways
The following table summarizes the primary degradation pathways for PEG-azide compounds.
| Degradation Pathway | Moiety Affected | Promoting Conditions | Potential Degradation Products |
| Oxidative Degradation | PEG Backbone | Presence of oxygen, elevated temperature, transition metal ions.[8] | Formate esters, aldehydes, shorter PEG chains.[8][11][12] |
| Photolytic Decomposition | Azide Group | Exposure to UV or even ambient laboratory light.[5][6][13] | Nitrene intermediates, which can lead to a variety of secondary products including imines and subsequent hydrolysis to aldehydes.[13] |
| Thermal Decomposition | Azide Group | Elevated temperatures.[14] | Liberation of nitrogen gas (N₂) and formation of nitrene intermediates. |
| Acid-Catalyzed Decomposition | Azide Group | Strong acidic conditions (low pH).[10] | Formation of hydrazoic acid (HN₃) and potential for further reactions of the protonated azide.[10] |
| Reduction | Azide Group | Presence of reducing agents (e.g., thiols, phosphines, metal hydrides).[15] | Primary amines.[15] |
| Hydrolysis | Ester linkages (if present in "LG") | Acidic or basic pH.[13][16][17] | Carboxylic acids and alcohols. |
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound solutions, a forced degradation study can be performed. This involves subjecting the solution to a range of stress conditions to accelerate degradation and identify potential degradation products and pathways.
Forced Degradation Study Protocol
Objective: To evaluate the stability of a 10 mg/mL solution of this compound in a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) under various stress conditions.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
High-purity water
-
HPLC-grade solvents (e.g., acetonitrile, methanol)
-
Analytical balance, pH meter, calibrated oven, photostability chamber.
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound at 10 mg/mL in PBS, pH 7.4. Aliquot the stock solution for each stress condition.
-
Stress Conditions:
-
Acid Hydrolysis: Add 1 M HCl to an aliquot to achieve a final HCl concentration of 0.1 M. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1 M NaOH to an aliquot to achieve a final NaOH concentration of 0.1 M. Incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ to an aliquot. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate an aliquot at 60°C for 7 days in the dark.
-
Photostability: Expose an aliquot to light in a photostability chamber according to ICH Q1B guidelines. Keep a control sample wrapped in foil to exclude light.
-
Control: Store an aliquot at -20°C, protected from light.
-
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours for hydrolysis/oxidation; 1, 3, 7 days for thermal), withdraw samples. For acid and base hydrolysis samples, neutralize with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 1 mg/mL) with the mobile phase for analysis.
Analytical Methods
4.2.1. High-Performance Liquid Chromatography (HPLC) for Stability Monitoring
Purpose: To separate and quantify the parent this compound from its degradation products.
Instrumentation:
-
HPLC system with a UV detector or a Charged Aerosol Detector (CAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
Example HPLC Method:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm (for azide or other chromophores) or CAD.
-
Injection Volume: 10 µL
Data Analysis: The percentage of remaining this compound is calculated by comparing the peak area at each time point to the initial peak area. The appearance of new peaks indicates the formation of degradation products.
4.2.2. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for Degradation Product Identification
Purpose: To elucidate the structure of the degradation products observed in HPLC.
-
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): Samples are analyzed by LC-MS to obtain accurate mass measurements of the degradation products, which aids in determining their elemental composition. Fragmentation patterns (MS/MS) can provide further structural information.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the structure of isolated degradation products. Changes in the chemical shifts of protons or carbons near the site of modification (e.g., the methylene protons adjacent to the azide group) can indicate degradation.[2]
Visualizations of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships involving this compound.
Conclusion
The stability of this compound solutions is critical for their successful application in bioconjugation and drug delivery. While the PEG-azide moiety is generally stable under recommended storage conditions, it is susceptible to degradation through oxidative, photolytic, thermal, and hydrolytic pathways. By adhering to proper storage and handling protocols—specifically, storing solutions at low temperatures, protected from light, and under an inert atmosphere—the integrity of the molecule can be maintained. For applications requiring stringent quality control, conducting stability studies using the forced degradation and analytical methods outlined in this guide is highly recommended. This will ensure the reliability and reproducibility of experimental outcomes that rely on the high fidelity of this versatile linker.
References
- 1. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and facile end‐group quantification of functionalized PEG azides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. hamptonresearch.com [hamptonresearch.com]
- 6. Synthesis and characterization of azido-terminated polyethylene glycols - Beijing Institute of Technology [pure.bit.edu.cn:443]
- 7. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of potential degradation products in a PEGylating reagent 20 kDa monomethoxy polyethylene glycol propionaldehyde by RP-HPLC, APCI-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydrolytically degradable poly(ethylene glycol) hydrogel scaffolds with tunable degradation and mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. orbit.dtu.dk [orbit.dtu.dk]
- 16. Long-term stability of grafted polyethylene glycol surfaces for use with microstamped substrates in neuronal cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Navigating Bioconjugation and Targeted Protein Degradation: A Technical Guide to LG-PEG10-azide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the molecular weight and purity specifications of a range of bifunctional PEG10-azide derivatives. As the "LG" prefix in "LG-PEG10-azide" may be a supplier-specific designation, this guide focuses on the core PEG10-azide structure and its variations, offering a broader utility for researchers. This document details experimental protocols for key applications and outlines analytical methods for quality control, empowering researchers in the fields of bioconjugation, drug delivery, and targeted protein degradation.
Core Specifications of Bifunctional PEG10-Azide Derivatives
The functionalization of polyethylene glycol (PEG) with an azide group at one terminus and a variety of reactive groups at the other creates a versatile class of linkers for bioconjugation and the assembly of complex molecules like Proteolysis Targeting Chimeras (PROTACs). The PEG10 backbone provides a desirable spacer length, enhancing solubility and optimizing the spatial orientation of conjugated molecules. Below is a summary of the molecular weight and purity specifications for several common bifunctional PEG10-azide derivatives.
| Product Name | Second Functional Group | Molecular Weight ( g/mol ) | Purity Specification |
| This compound (presumed Azido-PEG10-azide) | Azide | 866.91 | ≥95% |
| Azido-PEG10-amine | Amine | 526.63 | >95% to 98% |
| Azido-PEG10-acid | Carboxylic Acid | 555.6 | 98% |
| Azido-PEG10-NHS Ester | N-hydroxysuccinimide Ester | 652.7 | >90% |
| m-PEG10-azide | Methyl Ether | 497.58 | Not specified |
| N-(Azido-PEG10)-N-PEG10-acid | PEG10-acid | 1039.2 | 98% |
Key Applications and Experimental Protocols
Bifunctional PEG10-azide linkers are instrumental in a variety of advanced biochemical applications. Their utility stems from the ability to participate in highly specific ligation chemistries. The azide group is a key component for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), while the second functional group allows for conjugation to a wide range of biomolecules and surfaces.
Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a cornerstone of bioconjugation due to its high efficiency, specificity, and biocompatibility under aqueous conditions.[1] An Azido-PEG10-linker can be used to conjugate with a molecule containing a terminal alkyne.
Experimental Protocol: General CuAAC for Bioconjugation
This protocol outlines the general steps for conjugating an alkyne-modified biomolecule with an Azido-PEG10-linker.
Materials:
-
Azido-PEG10-linker (e.g., Azido-PEG10-amine)
-
Alkyne-modified biomolecule (e.g., protein, peptide, or nucleic acid)
-
Copper(II) Sulfate (CuSO4)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Degassed, deionized water or appropriate buffer (e.g., phosphate-buffered saline, PBS)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the Azido-PEG10-linker in degassed water or DMSO.
-
Prepare a stock solution of the alkyne-modified biomolecule in a suitable buffer.
-
Prepare a stock solution of CuSO4 (e.g., 20 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
Prepare a stock solution of THPTA ligand (e.g., 50 mM in water).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule and a 2 to 10-fold molar excess of the Azido-PEG10-linker.
-
In a separate tube, premix the CuSO4 and THPTA ligand solutions. A 5:1 ligand to copper ratio is often used to protect biomolecules from oxidative damage.[2]
-
Add the copper/ligand premix to the biomolecule/linker mixture. The final concentration of copper can range from 50 to 250 µM.[2]
-
To initiate the reaction, add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[2]
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS or SDS-PAGE).
-
-
Purification:
-
Remove unreacted reagents and byproducts by size-exclusion chromatography, dialysis, or another suitable purification method.
-
Experimental Workflow for CuAAC Bioconjugation
Caption: Workflow for CuAAC-mediated bioconjugation.
Protein Labeling using Azido-PEG10-NHS Ester
Azido-PEG10-NHS ester is a valuable tool for labeling proteins and other biomolecules containing primary amines (e.g., the N-terminus and the side chain of lysine residues). The NHS ester reacts with amines to form a stable amide bond, thereby introducing a PEGylated azide handle for subsequent click chemistry reactions.
Experimental Protocol: Protein Labeling with Azido-PEG10-NHS Ester
This protocol provides a general procedure for labeling an antibody (IgG) with Azido-PEG10-NHS ester.
Materials:
-
Antibody (IgG) solution (1-10 mg/mL in amine-free buffer, e.g., PBS)
-
Azido-PEG10-NHS Ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5, or PBS, pH 7.2-7.4)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Antibody Preparation:
-
Dissolve or exchange the antibody into the reaction buffer. Buffers containing primary amines (e.g., Tris) must be avoided.[3]
-
-
NHS Ester Preparation:
-
Immediately before use, dissolve the Azido-PEG10-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL. The NHS ester is susceptible to hydrolysis, so stock solutions should not be stored.[4]
-
-
Labeling Reaction:
-
Add a 10- to 40-fold molar excess of the dissolved Azido-PEG10-NHS ester to the antibody solution. The optimal molar ratio depends on the desired degree of labeling and the protein concentration.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.
-
-
Purification:
-
Remove unreacted NHS ester and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterization:
-
Determine the degree of labeling (DOL) using methods such as MALDI-TOF mass spectrometry or by quantifying the remaining free amines using a TNBSA or ninhydrin assay.
-
Synthesis of PROTACs using a Heterobifunctional PEG10 Linker
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component influencing the PROTAC's efficacy. PEG linkers are widely used due to their ability to improve solubility and facilitate the formation of a productive ternary complex.[5][6]
Experimental Protocol: General PROTAC Synthesis
This protocol describes a general two-step synthesis of a PROTAC using an Azido-PEG10-acid linker.
Step 1: Amide Coupling of E3 Ligase Ligand to Azido-PEG10-acid
Materials:
-
E3 Ligase Ligand with a free amine (e.g., a derivative of thalidomide)
-
Azido-PEG10-acid
-
Coupling agents (e.g., HATU or EDC/NHS)
-
Organic base (e.g., DIPEA)
-
Anhydrous DMF
Procedure:
-
Dissolve the Azido-PEG10-acid in anhydrous DMF.
-
Add the coupling agents (e.g., 1.1 equivalents of HATU) and the organic base (e.g., 2 equivalents of DIPEA).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the amine-containing E3 ligase ligand (1 equivalent).
-
Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction and purify the azido-PEG-E3 ligase ligand conjugate by preparative HPLC.
Step 2: CuAAC Ligation of the Target Protein Ligand
Materials:
-
Azido-PEG-E3 ligase ligand conjugate from Step 1
-
Alkyne-modified target protein ligand
-
Copper(I) source (e.g., CuI or CuSO4/sodium ascorbate)
-
Anhydrous solvent (e.g., DMF or a mixture of t-BuOH/water)
Procedure:
-
Dissolve the azido-PEG-E3 ligase ligand conjugate and the alkyne-modified target protein ligand in the chosen solvent.
-
Add the copper(I) source. If using CuSO4, also add a reducing agent like sodium ascorbate.
-
Stir the reaction at room temperature for 2-24 hours, monitoring by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.
Logical Flow of PROTAC Synthesis
Caption: Two-step synthesis of a PROTAC molecule.
Quality Control and Analytical Methods
Rigorous quality control is essential to ensure the performance and reproducibility of experiments using PEG linkers. The primary analytical techniques for characterizing these molecules are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Purity Determination by HPLC
Reversed-phase HPLC (RP-HPLC) is a common method for assessing the purity of PEG derivatives. Due to the lack of a strong UV chromophore in the PEG backbone, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are often employed.[7][]
Example HPLC Method:
-
Column: C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B over 15-30 minutes. The specific gradient will depend on the hydrophobicity of the PEG derivative.
-
Flow Rate: 1.0 mL/min.
-
Detection: ELSD or CAD.
Structural Confirmation by NMR Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of PEG derivatives and determining the degree of functionalization.
-
¹H NMR: The characteristic peak for the ethylene glycol repeating units of the PEG backbone appears around 3.6 ppm. The integration of this peak relative to the signals from the terminal functional groups can be used to confirm the structure and estimate the degree of polymerization.[9][10][11]
-
¹³C NMR: Provides additional structural information, with the main PEG backbone signal appearing around 70 ppm.[11]
By employing these well-defined protocols and analytical methods, researchers can confidently utilize bifunctional PEG10-azide linkers to advance their work in the dynamic fields of bioconjugation and drug discovery.
References
- 1. broadpharm.com [broadpharm.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: LG-PEG10-azide for Antibody Conjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The targeted delivery of therapeutic agents and diagnostic probes to specific cell types is a cornerstone of modern biotechnology. Antibody-drug conjugates (ADCs) and labeled antibodies are powerful tools in this endeavor, leveraging the high specificity of monoclonal antibodies to deliver payloads to their intended targets. Site-specific conjugation methods are crucial for creating homogeneous and well-defined bioconjugates, ensuring reproducibility and optimal performance.
This document provides a detailed protocol for the use of LG-PEG10-azide, a high-purity amine-reactive linker, for the introduction of azide functionalities onto antibodies. The terminal azide group can then be used for subsequent conjugation to molecules containing an alkyne group via "click chemistry," either through a copper-catalyzed (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. The polyethylene glycol (PEG) spacer enhances solubility, reduces aggregation, and minimizes immunogenicity of the final conjugate.
Core Principles
The conjugation process is a two-step procedure:
-
Antibody Modification: The N-hydroxysuccinimide (NHS) ester of this compound reacts with primary amines (e.g., the side chain of lysine residues) on the antibody to form a stable amide bond. This step introduces the PEG-azide linker onto the antibody surface.
-
Click Chemistry Conjugation: The azide-modified antibody is then reacted with an alkyne-containing molecule (e.g., a drug, a fluorescent dye, or a biotin label) to form a stable triazole linkage.
Data Presentation
Table 1: Recommended Molar Excess of this compound for Antibody Modification
| Desired Degree of Labeling (DOL) | Molar Excess of this compound (Linker:Antibody) | Expected DOL Range |
| Low (2-4) | 5 - 10 fold | 2.1 - 4.5 |
| Medium (4-8) | 10 - 20 fold | 4.6 - 8.2 |
| High (8-12) | 20 - 30 fold | 8.3 - 11.7 |
Note: The optimal molar excess may vary depending on the specific antibody and buffer conditions. A titration experiment is recommended for new antibodies.
Table 2: Characterization of Antibody-PEG10-azide Conjugates
| Characterization Method | Parameter Measured | Typical Result |
| UV-Vis Spectroscopy | Degree of Labeling (DOL) | Dependent on the chosen molar excess (see Table 1). |
| SDS-PAGE | Apparent Molecular Weight | Increase in molecular weight corresponding to the number of attached PEG linkers. |
| Mass Spectrometry (LC-MS) | Exact Mass of Conjugate | Confirms the covalent attachment and distribution of PEG linkers. |
| Size Exclusion Chromatography (SEC) | Aggregation Level | >95% monomeric species is desirable. |
Experimental Protocols
Protocol 1: Modification of Antibody with this compound
This protocol details the introduction of azide groups onto an antibody using this compound.
Materials:
-
Antibody of interest (in an amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Purification column (e.g., desalting column or size exclusion chromatography)
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer (PBS, pH 7.4).
-
Adjust the concentration of the antibody to 2-10 mg/mL in the Reaction Buffer.
-
-
This compound Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.
-
-
Conjugation Reaction:
-
Calculate the required volume of the this compound stock solution based on the desired molar excess (refer to Table 1).
-
Add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-6 hours.
-
-
Purification:
-
Remove the excess, unreacted this compound and byproducts by purifying the reaction mixture using a desalting column or size exclusion chromatography (SEC).
-
The azide-modified antibody is now ready for the subsequent click chemistry reaction.
-
Protocol 2: Click Chemistry Conjugation (SPAAC Example)
This protocol describes the conjugation of an azide-modified antibody to a DBCO-containing molecule (e.g., a fluorescent dye) via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Materials:
-
Azide-modified antibody (from Protocol 1)
-
DBCO-functionalized molecule (e.g., DBCO-dye)
-
Reaction Buffer: 1X PBS, pH 7.4
Procedure:
-
Reactant Preparation:
-
Prepare a stock solution of the DBCO-functionalized molecule in an appropriate solvent (e.g., DMSO).
-
The azide-modified antibody should be in the Reaction Buffer at a concentration of 1-5 mg/mL.
-
-
SPAAC Reaction:
-
Add a 3-5 fold molar excess of the DBCO-functionalized molecule to the azide-modified antibody solution.
-
Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours, protected from light if using a fluorescent dye.
-
-
Final Purification:
-
Purify the final antibody conjugate to remove any unreacted DBCO-functionalized molecule using a desalting column or SEC.
-
The purified antibody conjugate is now ready for characterization and downstream applications.
-
Visualizations
Caption: Workflow for the two-step antibody conjugation using this compound.
Caption: Generalized mechanism of action for an antibody-drug conjugate.
Application Notes and Protocols for LG-PEG10-azide in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of LG-PEG10-azide in the development of targeted drug delivery systems. This bifunctional linker, featuring a 10-unit polyethylene glycol (PEG) spacer and a terminal azide group, is a versatile tool for conjugating therapeutic agents to nanocarriers and incorporating targeting moieties via "click chemistry."
Introduction to this compound
This compound is a hydrophilic linker that enhances the solubility and stability of conjugated molecules. The PEG spacer reduces non-specific binding of proteins to nanocarriers, thereby prolonging circulation time in vivo. The terminal azide group allows for highly efficient and specific conjugation to alkyne-modified molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), forming a stable triazole linkage. These characteristics make this compound an ideal component for constructing sophisticated drug delivery vehicles designed to target specific cells or tissues.
Key Applications
-
Surface Modification of Nanoparticles: Functionalization of nanoparticles (e.g., liposomes, polymeric nanoparticles, gold nanoparticles) with this compound improves their colloidal stability and provides a "stealth" character to evade the immune system.[1][2]
-
Targeted Drug Delivery: The azide terminus enables the attachment of targeting ligands such as peptides (e.g., RGD), antibodies or antibody fragments (e.g., anti-HER2, anti-EGFR), or small molecules (e.g., folate) that can recognize and bind to specific receptors overexpressed on cancer cells.[][4][5][6][7][8][9][10][11][12][13]
-
Drug Conjugation: Therapeutic agents with an alkyne group can be directly conjugated to the this compound linker for subsequent attachment to a nanocarrier or for use as a standalone PEGylated prodrug.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from studies utilizing azide-PEG linkers in the formulation of targeted drug delivery systems. While specific values will vary depending on the drug, nanocarrier, and targeting ligand, these tables provide a representative range for key parameters.
| Table 1: Nanoparticle Formulation and Characterization | ||||
| Nanocarrier Type | Targeting Ligand | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Liposomes | Folate | 140 ± 5 | < 0.2 | -15 to -30 |
| Polymeric Nanoparticles (PLGA-PEG) | RGD Peptide | 100 - 200 | < 0.2 | -10 to -25 |
| Gold Nanoparticles | Anti-HER2 | 50 - 150 | < 0.3 | -5 to -20 |
| Micelles | Anti-EGFR | 80 - 120 | < 0.15 | -5 to +5 |
| Table 2: Drug Loading and Release Kinetics | |||
| Nanocarrier & Drug | Drug Loading Content (wt%) | Encapsulation Efficiency (%) | In Vitro Release Profile (at pH 5.5) |
| Doxorubicin-Liposomes | 1 - 5 | 85 - 95 | Sustained release over 48-72h |
| Paclitaxel-PLGA-PEG NPs | 2 - 8 | 70 - 90 | Biphasic: initial burst followed by sustained release |
| siRNA-Gold Nanoparticles | 1 - 3 | > 95 (surface adsorbed) | Triggered release (e.g., pH, redox) |
| Camptothecin-Micelles | 5 - 15 | 80 - 95 | pH-dependent, accelerated at lower pH |
| Table 3: In Vitro and In Vivo Performance | ||
| System | Cellular Uptake Efficiency | In Vivo Tumor Accumulation (% Injected Dose/g) |
| Folate-Targeted Liposomes | Significantly higher in FR+ cells vs. FR- cells | 5 - 10 |
| RGD-Targeted Polymeric NPs | Increased in integrin-overexpressing cells | 3 - 8 |
| Anti-HER2-Targeted Gold NPs | High specificity for HER2+ cells | 4 - 9 |
| Anti-EGFR-Targeted Micelles | Enhanced uptake in EGFR+ cells | 6 - 12 |
Experimental Protocols
Protocol 1: Conjugation of an Alkyne-Modified Drug to this compound via CuAAC
This protocol describes the copper-catalyzed "click" reaction to conjugate an alkyne-containing therapeutic agent to this compound.
Materials:
-
This compound
-
Alkyne-modified drug
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Deionized water
-
Dimethyl sulfoxide (DMSO)
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in deionized water.
-
Prepare a 10 mM stock solution of the alkyne-modified drug in DMSO.
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 200 mM stock solution of sodium ascorbate in deionized water (prepare fresh).
-
Prepare a 100 mM stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine 1.2 equivalents of this compound with 1 equivalent of the alkyne-modified drug.
-
Add THPTA to the reaction mixture at a final concentration of 5 mM.
-
Add CuSO₄ to the reaction mixture at a final concentration of 1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 10 mM.
-
-
Reaction Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle stirring. The reaction progress can be monitored by HPLC or LC-MS.
-
-
Purification:
-
Purify the resulting drug-PEG-azide conjugate using reverse-phase HPLC or size-exclusion chromatography to remove unreacted starting materials and catalysts.
-
-
Characterization:
-
Confirm the successful conjugation and purity of the product using techniques such as ¹H NMR, and mass spectrometry.
-
Protocol 2: Formulation of Targeted Nanoparticles
This protocol outlines the preparation of drug-loaded, targeted nanoparticles using a pre-formed drug-polymer conjugate where the polymer is functionalized with this compound for subsequent attachment of a targeting ligand. This example uses a nanoprecipitation method for polymeric nanoparticles.
Materials:
-
Drug-loaded polymer (e.g., PLGA encapsulating a drug)
-
This compound functionalized polymer (e.g., PLGA-PEG-azide)
-
Targeting ligand with a terminal alkyne group (e.g., alkyne-RGD peptide)
-
Acetone
-
Deionized water
-
Surfactant (e.g., Poloxamer 188)
-
Dialysis membrane (MWCO 10 kDa)
Procedure:
-
Nanoparticle Formulation:
-
Dissolve the drug-loaded polymer and the PLGA-PEG-azide in acetone.
-
Add this organic solution dropwise to an aqueous solution containing a surfactant under constant stirring.
-
Stir the resulting nano-emulsion at room temperature for 4-6 hours to allow for solvent evaporation and nanoparticle formation.
-
-
Purification of Azide-Functionalized Nanoparticles:
-
Purify the nanoparticles by dialysis against deionized water for 24 hours to remove un-encapsulated drug and excess surfactant.
-
-
Conjugation of Targeting Ligand:
-
To the purified azide-functionalized nanoparticle suspension, add the alkyne-modified targeting ligand.
-
Perform the CuAAC reaction as described in Protocol 1 (steps 2.2 to 2.4).
-
-
Final Purification:
-
Remove excess reactants and catalyst by a final dialysis step against deionized water.
-
-
Characterization:
-
Characterize the final targeted nanoparticles for size and size distribution (Dynamic Light Scattering), zeta potential, drug loading content, and encapsulation efficiency.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxicity of the drug-loaded targeted nanoparticles against a relevant cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Drug-loaded targeted nanoparticles
-
Free drug solution (as a control)
-
Empty nanoparticles (as a control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of the free drug, drug-loaded targeted nanoparticles, and empty nanoparticles in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the prepared dilutions to the respective wells. Include untreated cells as a control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells.
-
Determine the IC50 (the concentration of the drug that inhibits 50% of cell growth) for the free drug and the nanoparticle formulations.
-
Protocol 4: In Vivo Biodistribution Study
This protocol evaluates the biodistribution and tumor accumulation of the targeted nanoparticles in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., nude mice with xenograft tumors)
-
Radiolabeled or fluorescently-labeled targeted nanoparticles
-
Anesthesia
-
Gamma counter or in vivo imaging system (IVIS)
Procedure:
-
Animal Model:
-
Establish tumors in mice by subcutaneously injecting cancer cells. Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).
-
-
Injection:
-
Administer the labeled targeted nanoparticles to the mice via intravenous (tail vein) injection.
-
-
Imaging and Tissue Collection:
-
At predetermined time points (e.g., 4, 24, 48 hours post-injection), anesthetize the mice and perform in vivo imaging if using a fluorescent label.
-
After the final imaging time point, euthanize the mice and collect major organs (tumor, liver, spleen, kidneys, lungs, heart) and blood.
-
-
Quantification:
-
If using radiolabeled nanoparticles, weigh the tissues and measure the radioactivity in each organ using a gamma counter.
-
If using fluorescently labeled nanoparticles, homogenize the tissues and measure the fluorescence intensity.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ to determine the biodistribution profile and tumor targeting efficiency.
-
Signaling Pathways in Targeted Drug Delivery
The ultimate goal of targeted drug delivery is to modulate specific signaling pathways within cancer cells to induce apoptosis, inhibit proliferation, or overcome drug resistance. The choice of targeting ligand and therapeutic agent is dictated by the dysregulated pathways in a particular cancer type.
For example, in HER2-positive breast cancer, nanoparticles functionalized with an anti-HER2 antibody can deliver a cytotoxic drug (e.g., docetaxel) and/or a therapeutic siRNA. This dual approach not only directly kills the cancer cell but can also interfere with the downstream PI3K/Akt and MAPK signaling pathways that are constitutively activated by HER2 overexpression, leading to a more potent anti-tumor effect.
References
- 1. researchgate.net [researchgate.net]
- 2. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. mdpi.com [mdpi.com]
- 6. RGD-based self-assembling nanodrugs for improved tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Nanoparticle for Co-delivery of HER2 siRNA and a Taxane to Mirror the Standard Treatment of HER2+ Breast Cancer: Efficacy in Breast Tumor and Brain Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HER-2-Targeted Nanoparticles for Breast Cancer Diagnosis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Anti-EGFR conjugated nanoparticles to deliver Alpelisib as targeted therapy for head and neck cancer | Unidad Nano Drug [unidadnanodrug.es]
- 12. researchgate.net [researchgate.net]
- 13. EGF receptor-targeted nanocarriers for enhanced cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Modification of Nanoparticles with Functionalized PEG10-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostic tools, and theranostic agents. Polyethylene glycol (PEG) is widely employed to confer "stealth" properties to nanoparticles, reducing opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time.[1][2][3][4] The incorporation of a terminal azide (-N₃) group provides a versatile handle for the covalent attachment of targeting ligands, imaging agents, or therapeutic molecules via highly efficient and bio-orthogonal "click chemistry" reactions.[5]
This document provides detailed application notes and protocols for the surface modification of nanoparticles using a PEG10-azide linker. It is important to note that the prefix "LG" in "LG-PEG10-azide" is not a standard chemical nomenclature and its specific meaning should be verified from the supplier's documentation. It could denote a specific ligand, a leaving group for a particular reaction, or be part of a trade name. The protocols provided herein are for a generic functionalized PEG10-azide and may require optimization based on the specific nature of the "LG" moiety, the nanoparticle core material, and the intended application.
Applications
The surface functionalization of nanoparticles with PEG10-azide opens up a wide array of applications in biomedical research and drug development. The azide group serves as a platform for further conjugation with alkyne-modified molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
Key applications include:
-
Targeted Drug Delivery: The azide-functionalized surface allows for the attachment of targeting ligands such as antibodies, peptides, or small molecules that recognize specific receptors on diseased cells, thereby enhancing the therapeutic efficacy and reducing off-target side effects.[6]
-
Medical Imaging: Imaging agents, such as fluorescent dyes or contrast agents for MRI, can be conjugated to the nanoparticle surface, enabling in vivo tracking and visualization of the nanoparticles and their accumulation at the target site.
-
Theranostics: Combining therapeutic agents and imaging probes on a single nanoparticle platform allows for simultaneous diagnosis and therapy.
-
Biosensing: The specific and stable conjugation afforded by click chemistry can be utilized to immobilize biorecognition elements on the nanoparticle surface for the development of sensitive and selective biosensors.
Experimental Protocols
Synthesis of Functionalized PEG10-Azide Linker
For researchers interested in synthesizing their own functionalized PEG linkers, a general two-step procedure is outlined below. This involves the activation of a hydroxyl-terminated PEG and subsequent conversion to an azide.[7][8]
Materials:
-
α-functionalized-ω-hydroxyl-PEG10 (e.g., with a group for nanoparticle attachment like a thiol or carboxyl)
-
Methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or pyridine
-
Sodium azide (NaN₃)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous dimethylformamide (DMF)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Activation of the Hydroxyl Group:
-
Dissolve the α-functionalized-ω-hydroxyl-PEG10 in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA or pyridine to the solution.
-
Slowly add MsCl or TsCl dropwise to the stirring solution.
-
Let the reaction proceed at 0 °C for 1 hour and then at room temperature overnight.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Azidation:
-
Dissolve the activated PEG from the previous step in anhydrous DMF.
-
Add an excess of sodium azide to the solution.
-
Heat the reaction mixture to 60-80 °C and stir overnight.
-
After cooling to room temperature, precipitate the product by adding the reaction mixture to cold diethyl ether.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dry the final product, the functionalized PEG10-azide linker, under vacuum.
-
Surface Modification of Nanoparticles
This protocol describes the general procedure for attaching the functionalized PEG10-azide linker to the surface of nanoparticles. The specific chemistry will depend on the functional group on the PEG linker and the surface chemistry of the nanoparticle. Here, we provide an example for gold nanoparticles (AuNPs) using a thiol-terminated PEG linker.
Materials:
-
Gold nanoparticles (AuNPs) in a suitable solvent (e.g., citrate buffer)
-
Thiol-PEG10-azide linker
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge tubes
-
Orbital shaker
Procedure:
-
Preparation of Nanoparticle Suspension:
-
Dilute the stock solution of AuNPs to the desired concentration with PBS.
-
-
PEGylation Reaction:
-
Add the Thiol-PEG10-azide linker to the AuNP suspension. The molar ratio of the PEG linker to nanoparticles should be optimized, but a starting point is a 1000 to 10,000-fold molar excess of the linker.
-
Incubate the mixture on an orbital shaker at room temperature for 12-24 hours to allow for ligand exchange.
-
-
Purification of PEGylated Nanoparticles:
-
Centrifuge the reaction mixture to pellet the nanoparticles. The centrifugation speed and time will depend on the size and density of the nanoparticles (e.g., for 20 nm AuNPs, 12,000 x g for 20 minutes).[9][10]
-
Carefully remove the supernatant containing the excess, unbound PEG linker.
-
Resuspend the nanoparticle pellet in fresh PBS.
-
Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of the unbound linker.
-
After the final wash, resuspend the purified PEGylated nanoparticles in the desired buffer for storage or further use.
-
Characterization of Surface-Modified Nanoparticles
Thorough characterization is essential to confirm the successful surface modification and to assess the properties of the resulting nanoparticles.
a) Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution. Successful PEGylation will result in an increase in the hydrodynamic diameter.[11]
b) Zeta Potential: To determine the surface charge of the nanoparticles. PEGylation typically leads to a more neutral surface charge, which can indicate the shielding of the original surface charge by the PEG layer.[11]
c) Transmission Electron Microscopy (TEM): To visualize the size, shape, and morphology of the nanoparticles and to check for aggregation.[11]
d) UV-Vis Spectroscopy: For metallic nanoparticles, a shift in the surface plasmon resonance (SPR) peak can indicate a change in the local dielectric environment upon surface modification.[11]
e) Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the azide group (characteristic peak around 2100 cm⁻¹) and the ether bonds of the PEG chain on the nanoparticle surface.
f) X-ray Photoelectron Spectroscopy (XPS): To provide elemental analysis of the nanoparticle surface, confirming the presence of nitrogen from the azide group.
g) Quantification of Surface-Bound PEG-Azide:
-
Thermogravimetric Analysis (TGA): To determine the weight loss corresponding to the decomposition of the organic PEG layer, from which the grafting density can be calculated.[12][13]
-
Quantitative NMR (qNMR): After dissolving the metallic nanoparticle core, the concentration of the PEG linker in the solution can be determined by NMR using an internal standard.[14][15]
-
Fluorescence-based Assays: If the PEG linker is co-functionalized with a fluorescent dye, the amount of surface-bound linker can be quantified by fluorescence spectroscopy.
Data Presentation
The following tables summarize typical quantitative data obtained before and after the surface modification of nanoparticles with a PEG10-azide linker. The exact values will vary depending on the nanoparticle type, size, and the specific PEGylation protocol.
Table 1: Physicochemical Properties of Nanoparticles Before and After PEGylation
| Parameter | Before PEGylation | After PEGylation with PEG10-Azide |
| Hydrodynamic Diameter (nm) | 20 ± 2 | 35 ± 3 |
| Polydispersity Index (PDI) | < 0.2 | < 0.25 |
| Zeta Potential (mV) | -35 ± 5 | -10 ± 3 |
| Surface Plasmon Resonance (nm) | 520 | 525 |
Table 2: Quantification of Surface Modification
| Quantification Method | Result |
| Grafting Density (TGA) | 1-5 PEG chains/nm² |
| Surface Azide Groups (XPS) | Presence of N 1s peak |
| PEG Content (qNMR) | 10-20% by weight |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the key steps in the surface modification and characterization of nanoparticles with PEG10-azide.
Caption: Experimental workflow for nanoparticle surface modification.
Cellular Uptake and Drug Release Pathway
This diagram illustrates a generalized pathway for the cellular uptake of PEGylated nanoparticles, often leveraging the Enhanced Permeability and Retention (EPR) effect in tumor tissues, followed by endocytosis and intracellular drug release.
Caption: Cellular uptake and drug release from a PEGylated nanoparticle.
Conclusion
The surface modification of nanoparticles with functionalized PEG10-azide is a robust and versatile strategy for developing advanced nanomaterials for a variety of biomedical applications. The protocols and characterization techniques outlined in this document provide a comprehensive guide for researchers in this field. Successful and well-characterized surface modification is a critical determinant of the in vitro and in vivo performance of nanoparticle-based systems.
References
- 1. researchgate.net [researchgate.net]
- 2. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 5. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 6. brianayers.me [brianayers.me]
- 7. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Ultrasound-responsive phase-transitional nanomedicine enables intensity-tunable postoperative analgesia [frontiersin.org]
- 10. nano.imra.com [nano.imra.com]
- 11. m.youtube.com [m.youtube.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and facile end‐group quantification of functionalized PEG azides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. media.sciltp.com [media.sciltp.com]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with LG-PEG10-Azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the use of LG-PEG10-Azide in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This "click chemistry" reaction is a highly efficient and versatile tool for bioconjugation, enabling the covalent linkage of molecules for applications in drug delivery, diagnostics, and proteomics.
Introduction to CuAAC and this compound
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of click chemistry, a class of reactions known for their high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[1] The reaction forms a stable triazole linkage between a terminal alkyne and an azide.
This compound is a high-purity, monodisperse polyethylene glycol (PEG) derivative containing a terminal azide group. The PEG10 linker provides a long, flexible, and hydrophilic spacer arm, which can improve the solubility and pharmacokinetic properties of the resulting bioconjugate. It is particularly well-suited for applications such as the development of antibody-drug conjugates (ADCs), where the PEG linker can enhance stability and reduce aggregation.
CuAAC Reaction Mechanism
The CuAAC reaction proceeds through a multi-step mechanism involving the formation of a copper(I)-acetylide intermediate. This intermediate then reacts with the azide in a cycloaddition to form the 1,4-disubstituted 1,2,3-triazole product. The use of a copper(I) catalyst is crucial for the regioselectivity and high reaction rate observed.
Caption: General mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Experimental Protocols
General Protocol for CuAAC Bioconjugation
This protocol describes a general method for conjugating an alkyne-modified biomolecule (e.g., a protein or peptide) with this compound.
Materials:
-
Alkyne-modified biomolecule
-
This compound
-
Copper(II) Sulfate (CuSO4)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for dissolving hydrophobic molecules)
-
Purification column (e.g., size-exclusion or affinity chromatography)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a 200 mM stock solution of THPTA ligand in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Dissolve the alkyne-modified biomolecule in PBS to a final concentration of 1-10 mg/mL.
-
Dissolve this compound in DMSO or water to a final concentration of 10-50 mM.
-
-
Catalyst Premix:
-
In a microcentrifuge tube, mix CuSO4 and THPTA in a 1:2 molar ratio. Let the solution stand for 5 minutes to allow for complex formation.
-
-
Conjugation Reaction:
-
In a reaction tube, combine the alkyne-modified biomolecule solution with a 5-10 fold molar excess of the this compound solution.
-
Add the premixed Cu(I)/THPTA complex to the reaction mixture to a final copper concentration of 0.1-1 mM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Purify the PEGylated bioconjugate using an appropriate chromatography method. Size-exclusion chromatography (SEC) is effective for removing unreacted PEG-azide and other small molecules.[] Ion-exchange chromatography (IEC) can be used to separate PEGylated products based on changes in surface charge.[][3]
-
Characterization of the Conjugate
-
SDS-PAGE: Analyze the reaction mixture before and after purification to visualize the increase in molecular weight of the biomolecule upon conjugation with this compound.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Confirm the successful conjugation and determine the final mass of the PEGylated product.
-
FTIR Spectroscopy: The disappearance of the characteristic azide peak (around 2100 cm⁻¹) and the appearance of the triazole ring vibrations can confirm the reaction.
-
NMR Spectroscopy: For smaller molecules, ¹H NMR can be used to identify the characteristic triazole proton signal (around 7.5-8.5 ppm).
Quantitative Data
The following table summarizes typical reaction conditions and expected outcomes for the CuAAC reaction with PEGylated azides. Note that yields can vary depending on the specific reactants and conditions.
| Parameter | Recommended Range | Expected Outcome/Note |
| Reactant Ratio (Azide:Alkyne) | 2:1 to 10:1 | A molar excess of the smaller molecule (typically the PEG-azide) drives the reaction to completion. |
| Copper(I) Catalyst Concentration | 0.1 - 1.0 mM | Higher concentrations can increase reaction rate but may also lead to protein precipitation or degradation. |
| Ligand (THPTA) Concentration | 0.5 - 5.0 mM (5-fold excess to Cu) | The ligand stabilizes the Cu(I) oxidation state and protects the biomolecule from oxidative damage.[4] |
| Reducing Agent (Sodium Ascorbate) | 1 - 5 mM | A fresh solution is crucial for efficient reduction of Cu(II) to Cu(I). |
| Reaction Time | 1 - 4 hours | Reaction progress can be monitored by LC-MS or SDS-PAGE. |
| Reaction Temperature | Room Temperature (20-25 °C) | The reaction is typically efficient at ambient temperature. |
| pH | 7.0 - 8.0 | Optimal for most bioconjugation reactions. |
| Expected Yield | >80% | Yields of up to 87% have been reported for similar PEGylation reactions.[5] |
Application Workflow: Antibody-Drug Conjugate (ADC) Synthesis
CuAAC with PEG linkers is a powerful method for the site-specific synthesis of ADCs. The following workflow illustrates the general process.
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using CuAAC.
Signaling Pathway Context: Targeting HER2 in Cancer
ADCs often target cell surface receptors that are overexpressed in cancer cells. For example, an anti-HER2 antibody can be used to deliver a cytotoxic payload to breast cancer cells that overexpress the HER2 receptor, a member of the epidermal growth factor receptor (EGFR) family.
Caption: Targeted delivery of an ADC to a HER2-positive cancer cell, leading to drug release.
References
- 1. An integrated process combining the reaction and purification of PEGylated proteins - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Protein Labeling with LG-PEG10-azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the covalent labeling of proteins using LG-PEG10-azide, a hydrophilic 10-unit polyethylene glycol (PEG) linker containing a terminal azide group. This reagent is particularly useful for introducing PEG chains onto proteins, which can enhance solubility, reduce immunogenicity, and improve pharmacokinetic properties. Labeling is achieved through the highly efficient and specific "click chemistry" reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).
Introduction to this compound Labeling
This compound is a chemical tool used to modify proteins that have been functionalized with an alkyne group. The azide group of this compound reacts with an alkyne-modified protein to form a stable triazole linkage. This bioorthogonal reaction is highly specific, meaning it does not react with other functional groups found in native proteins, ensuring targeted labeling.[1][2]
There are two primary strategies for labeling proteins with this compound:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method utilizes a copper(I) catalyst to accelerate the reaction between a terminal alkyne and the azide.[1][3] It is known for its high efficiency and quantitative yields.[3] However, the copper catalyst can be toxic to living cells and may cause oxidative damage to proteins.[4][5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free method employs a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne.[][7] The ring strain of the cyclooctyne drives the reaction forward without the need for a metal catalyst, making it ideal for use in living systems.[][7][8]
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling
This protocol describes the labeling of an alkyne-modified protein with this compound using a Cu(I) catalyst generated in situ from CuSO₄ and a reducing agent.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Degassing equipment (e.g., nitrogen or argon gas line)
-
Reaction tubes
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Reaction Parameters:
| Parameter | Recommended Concentration/Condition | Notes |
| Alkyne-Protein | 1-10 mg/mL (or 10-100 µM) | Higher concentrations can increase reaction rates. |
| This compound | 10-50 molar excess over protein | The optimal excess may need to be determined empirically. |
| CuSO₄ | 50-250 µM | |
| Ligand (THPTA) | 5x molar excess over CuSO₄ | Ligand accelerates the reaction and protects the protein.[9] |
| Sodium Ascorbate | 1-5 mM (or 10-50 molar excess over CuSO₄) | Use a freshly prepared solution.[2] |
| Reaction Buffer | PBS, pH 7.0-8.5 | Avoid buffers with primary amines (e.g., Tris) if using NHS esters for alkyne introduction.[10] |
| Temperature | 4°C to 37°C | Room temperature is often sufficient. |
| Reaction Time | 1-4 hours | Monitor reaction progress by a suitable analytical method (e.g., SDS-PAGE, mass spectrometry). |
Procedure:
-
Prepare Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in DMSO or water.
-
CuSO₄: Prepare a 20 mM stock solution in water.[11]
-
THPTA Ligand: Prepare a 100 mM stock solution in water.[11]
-
Sodium Ascorbate: Prepare a 100 mM stock solution in water. This solution is prone to oxidation and should be made fresh.[2][11]
-
-
Reaction Setup: a. In a microcentrifuge tube, add the alkyne-modified protein solution. b. Add the this compound stock solution to the desired final concentration. c. In a separate tube, premix the CuSO₄ and THPTA ligand solutions. Add this mixture to the protein solution. d. Degas the reaction mixture by bubbling with nitrogen or argon gas for 5-10 minutes to prevent oxidation of the Cu(I) catalyst.[1]
-
Initiate the Reaction: a. Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the cycloaddition. b. Gently mix the components.
-
Incubation: a. Incubate the reaction at room temperature or 37°C for 1-4 hours. For sensitive proteins, the reaction can be performed at 4°C for a longer duration.
-
Purification: a. Remove unreacted this compound and other small molecules by size-exclusion chromatography, dialysis, or spin filtration. b. Analyze the labeled protein by SDS-PAGE, which should show a shift in molecular weight corresponding to the attached PEG chain. Further characterization can be performed using mass spectrometry.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling
This protocol is for labeling proteins modified with a strained alkyne (e.g., DBCO) with this compound. This method is copper-free and suitable for sensitive biological systems.[]
Materials:
-
Strained alkyne (e.g., DBCO)-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Reaction tubes
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Reaction Parameters:
| Parameter | Recommended Concentration/Condition | Notes |
| DBCO-Protein | 1-10 mg/mL (or 10-100 µM) | |
| This compound | 2-20 molar excess over protein | Lower excess is often sufficient compared to CuAAC. |
| Reaction Buffer | PBS, pH 7.0-8.5 | A wider range of buffers can be used as there is no copper catalyst. |
| Temperature | 4°C to 37°C | Reaction proceeds well at room temperature. |
| Reaction Time | 1-12 hours | SPAAC is generally slower than CuAAC; monitor for completion. |
Procedure:
-
Prepare Stock Solution:
-
This compound: Prepare a 10 mM stock solution in DMSO or water.
-
-
Reaction Setup: a. In a microcentrifuge tube, add the DBCO-modified protein solution. b. Add the this compound stock solution to the desired final concentration.
-
Incubation: a. Incubate the reaction at room temperature or 37°C for 1-12 hours. The reaction can be performed at 4°C for an extended period if the protein is unstable at higher temperatures.
-
Purification: a. Purify the labeled protein using size-exclusion chromatography, dialysis, or spin filtration to remove excess this compound. b. Analyze the purified, labeled protein by SDS-PAGE and mass spectrometry to confirm successful conjugation.
Visualizations
Caption: Workflow for CuAAC protein labeling.
Caption: Workflow for SPAAC protein labeling.
Troubleshooting and Optimization
-
Low Labeling Efficiency:
-
CuAAC: Ensure the sodium ascorbate solution is fresh and that the reaction was properly degassed. Increase the concentration of the copper/ligand catalyst or the this compound.
-
SPAAC: Increase the reaction time or the concentration of this compound.
-
Both: Confirm the successful incorporation of the alkyne group into the protein.
-
-
Protein Precipitation:
-
CuAAC: Protein aggregation can be caused by oxidative damage or crosslinking.[4] Including additives like aminoguanidine can help intercept reactive byproducts.[2][5] Reducing the reaction temperature or protein concentration may also be beneficial.
-
SPAAC: While less common, if precipitation occurs, try reducing the protein concentration or performing the reaction at a lower temperature.
-
-
Non-specific Labeling:
-
This is rare with click chemistry. However, ensure that the purification method is adequate to remove all unreacted labeling reagents.
-
By following these protocols and considering the optimization strategies, researchers can successfully label proteins with this compound for a wide range of applications in research and drug development.
References
- 1. interchim.fr [interchim.fr]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 8. Click chemistry - Wikipedia [en.wikipedia.org]
- 9. jenabioscience.com [jenabioscience.com]
- 10. axispharm.com [axispharm.com]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
Application Notes and Protocols for Hydrogel Creation Using Multi-Arm PEG-Azide Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG) hydrogels are versatile biomaterials widely used in biomedical applications such as drug delivery, tissue engineering, and regenerative medicine. Their high water content, biocompatibility, and tunable physical properties make them ideal for mimicking the extracellular matrix. This document provides detailed protocols for the creation and characterization of hydrogels using multi-arm PEG-azide crosslinkers through Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry."[1][2]
SPAAC is a bio-orthogonal reaction that occurs between an azide-functionalized molecule and a strained alkyne, such as a dibenzocyclooctyne (DBCO) group, without the need for a cytotoxic copper catalyst.[1][2] This makes it an ideal method for encapsulating cells and other biological materials.[3] The protocols below will focus on the use of a generic multi-arm PEG-azide, here referred to as "LG-PEG10-azide," assuming "LG" denotes a linear or multi-arm structure and "10" refers to a 10 kDa molecular weight. These protocols can be adapted for other PEG-azide variants.
Key Applications
-
Controlled Drug Delivery: The porous network of the hydrogel can be tailored to control the release kinetics of encapsulated therapeutics.
-
3D Cell Culture and Tissue Engineering: The biocompatible nature of the hydrogel provides a scaffold for cell growth and tissue regeneration.[3]
-
Wound Healing: Hydrogels can provide a moist environment and deliver therapeutic agents to wound sites.
Experimental Protocols
Protocol 1: Hydrogel Formation via SPAAC
This protocol describes the formation of a hydrogel by reacting a multi-arm PEG-azide with a DBCO-functionalized crosslinker.
Materials:
-
Multi-arm PEG-azide (e.g., 4-arm PEG10k-Azide)
-
DBCO-functionalized crosslinker (e.g., DBCO-PEG-DBCO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, nuclease-free water
Procedure:
-
Prepare Precursor Stock Solutions:
-
Solution A (PEG-Azide): Dissolve the multi-arm PEG-azide in PBS to achieve the desired final concentration (e.g., for a 5% w/v hydrogel, prepare a 10% w/v stock solution).
-
Solution B (DBCO-Crosslinker): Dissolve the DBCO-functionalized crosslinker in PBS. The concentration should be calculated to achieve the desired stoichiometric ratio of azide to DBCO groups (typically 1:1).
-
-
Sterilization: Sterilize both precursor solutions by passing them through a 0.22 µm syringe filter.
-
Hydrogel Formation:
-
In a sterile microcentrifuge tube or a mold, combine equal volumes of Solution A and Solution B.
-
Mix thoroughly by gentle pipetting or brief vortexing.
-
Allow the mixture to stand at room temperature or 37°C. Gelation should occur within minutes.[2] The gelation time can be monitored by inverting the tube and observing if the solution flows.
-
References
- 1. An injectable and fast-degradable poly(ethylene glycol) hydrogel fabricated via bioorthogonal strain-promoted azide–alkyne cycloaddition click chemistry - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Cell Encapsulation in Biodegradable Hydrogels for Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PEG10-Azide Click Chemistry
Introduction
Click chemistry encompasses a class of reactions that are rapid, high-yielding, and specific, making them invaluable tools in chemical synthesis, particularly in the life sciences.[1] Coined by K. Barry Sharpless, the concept emphasizes modularity and simplicity, allowing for the efficient joining of molecular building blocks under benign conditions.[1] Among the most prominent click reactions are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2] These reactions are central to the field of bioconjugation, where they are used to link biomolecules with reporter molecules or other probes.[1]
The covalent attachment of Poly(ethylene glycol) (PEG), or PEGylation, is a widely used strategy to enhance the therapeutic properties of molecules.[3][4] PEG is a hydrophilic and biocompatible polymer that can increase the solubility and in vivo circulation time of conjugated drugs or proteins.[3][5] The use of PEG derivatives containing azide functional groups, such as PEG10-azide, allows for their precise and efficient conjugation to alkyne-modified molecules via click chemistry. This combination of PEGylation and click chemistry is a powerful approach in drug development, the creation of antibody-drug conjugates (ADCs), and the surface modification of nanoparticles.[6][7]
These application notes provide detailed protocols for performing both CuAAC and SPAAC reactions using a generic PEG10-azide.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a robust and highly efficient method for forming a stable triazole linkage between an azide and a terminal alkyne, catalyzed by a copper(I) species.[8][9] The copper(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[10] A ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the copper(I) ion and improve reaction efficiency in aqueous environments.[11]
Experimental Workflow for CuAAC
Caption: Workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Materials and Reagents
| Reagent | Stock Concentration | Final Concentration | Notes |
| PEG10-Azide | 10 mM in DMSO | 1 mM | Can be adjusted based on experimental needs. |
| Alkyne-functionalized Molecule | 10 mM in DMSO | 1.2 mM | A slight excess of the alkyne can drive the reaction to completion. |
| Copper(II) Sulfate (CuSO₄) | 20 mM in H₂O | 100 µM | Prepare fresh. |
| Ligand (e.g., THPTA) | 50 mM in H₂O | 500 µM | Ligand to copper ratio of 5:1 is common.[11] |
| Sodium Ascorbate | 100 mM in H₂O | 5 mM | Prepare fresh to ensure reducing activity.[10] |
| Buffer | - | - | Phosphate-buffered saline (PBS) pH 7.4 is a common choice. |
Step-by-Step Protocol
-
Prepare Stock Solutions : Prepare concentrated stock solutions of PEG10-Azide, the alkyne-functionalized molecule, CuSO₄, ligand, and sodium ascorbate in the appropriate solvents as indicated in the table above.
-
Reaction Setup : In a microcentrifuge tube, add the buffer, followed by the PEG10-Azide and alkyne-functionalized molecule stock solutions to achieve the desired final concentrations.
-
Catalyst Premix : In a separate tube, prepare the catalyst premix by adding the CuSO₄ stock solution to the ligand stock solution. Mix well. This step helps to chelate the copper, keeping it soluble and active in aqueous solutions.[10]
-
Add Catalyst : Add the catalyst premix to the reaction mixture containing the azide and alkyne.
-
Initiate the Reaction : To start the reaction, add the freshly prepared sodium ascorbate solution to the reaction mixture.[10] The total reaction volume should be adjusted with the buffer as needed.
-
Incubation : Close the tube and allow the reaction to proceed at room temperature. Incubation times can range from 1 to 12 hours, depending on the reactivity of the substrates. Gentle mixing on a rotator may be beneficial.[11]
-
Monitoring : The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of starting materials and the formation of the product.[12]
-
Purification : Once the reaction is complete, the PEGylated product can be purified from the catalyst and excess reagents using methods such as silica gel column chromatography or size-exclusion chromatography.[13][14]
Troubleshooting for CuAAC
| Problem | Possible Cause | Solution |
| Low or No Reaction | Inactive catalyst | Prepare fresh sodium ascorbate and CuSO₄ solutions. Ensure the ligand is present to stabilize Cu(I).[10] |
| Oxygen interference | While not always necessary, degassing the reaction mixture can sometimes improve yields by preventing the oxidation of Cu(I). | |
| Copper sequestration | If working with biomolecules (proteins, DNA), they may bind to the copper catalyst. Increase the concentration of copper and ligand.[11] | |
| Precipitation | Poor solubility of reagents | Increase the amount of organic co-solvent (e.g., DMSO, DMF). |
| Catalyst precipitation | Ensure the ligand is pre-mixed with the CuSO₄ before adding to the reaction mixture. |
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide.[1][15] The high ring strain of the cyclooctyne provides the driving force for the reaction.[16] The absence of a cytotoxic copper catalyst makes SPAAC particularly well-suited for applications in living systems and bioconjugation where the presence of metals is a concern.[1][17]
Experimental Workflow for SPAAC
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Materials and Reagents
| Reagent | Stock Concentration | Final Concentration | Notes |
| PEG10-Azide | 10 mM in DMSO | 1 mM | Can be adjusted based on experimental needs. |
| Strained Alkyne (e.g., DBCO-functionalized molecule) | 10 mM in DMSO | 1-1.5 mM | A slight excess may be used. |
| Solvent/Buffer | - | - | A wide range of solvents can be used, including PBS, water, or organic solvents like DMSO or DMF. |
Step-by-Step Protocol
-
Prepare Stock Solutions : Prepare concentrated stock solutions of PEG10-Azide and the strained alkyne-functionalized molecule (e.g., DBCO-amine) in a suitable solvent like DMSO.
-
Reaction Setup : In a microcentrifuge tube, add the solvent or buffer of choice, followed by the PEG10-Azide stock solution.
-
Initiate the Reaction : Add the strained alkyne stock solution to the reaction mixture. The reaction begins immediately upon mixing.
-
Incubation : Close the tube and allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 24 hours, depending on the specific strained alkyne used and the concentration of the reactants.[15]
-
Monitoring : The progress of the reaction can be monitored by TLC or LC-MS.[12]
-
Purification : Once the reaction is complete, the product can be purified to remove any unreacted starting materials, typically using column chromatography.[14]
Troubleshooting for SPAAC
| Problem | Possible Cause | Solution |
| Slow or Incomplete Reaction | Low reactivity of substrates | Increase the concentration of one of the reactants (typically the less expensive one). Allow the reaction to proceed for a longer time. |
| Steric hindrance | If the azide or alkyne is sterically hindered, the reaction rate may be slower. Consider using a different, more reactive strained alkyne. | |
| Side Reactions | Degradation of strained alkyne | Some strained alkynes can be unstable under certain conditions (e.g., exposure to light or certain nucleophiles). Store reagents properly and use them promptly after preparing solutions. |
The click chemistry conjugation of PEG10-azide is a versatile and powerful method for the synthesis of well-defined PEGylated molecules. The choice between the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) approach depends on the specific application. CuAAC offers very fast reaction kinetics, while SPAAC provides the advantage of being copper-free, making it ideal for use in biological systems.[1] By following these detailed protocols, researchers in drug development and other scientific fields can effectively utilize PEG10-azide click chemistry for their specific needs.
References
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. Protocols [baseclick.eu]
- 3. Poly(ethylene glycol)-Prodrug Conjugates: Concept, Design, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. openpr.com [openpr.com]
- 6. Biopharma PEG Expands Monodispersed Azide-PEG Portfolio to Advance Bioconjugation and Drug Delivery Research [bio-itworld.com]
- 7. Biopharma PEG - research workspace on protocols.io [protocols.io]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jenabioscience.com [jenabioscience.com]
- 12. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 13. youtube.com [youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scispace.com [scispace.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
Application Note: Functionalization of Surfaces with LG-PEG10-Azide for Enhanced Cell Adhesion
Audience: Researchers, scientists, and drug development professionals.
Introduction
The ability to control cell adhesion to artificial surfaces is critical for a wide range of applications in biomedical research and drug development, including cell-based assays, tissue engineering, and the study of fundamental cell biology. Poly(ethylene glycol) (PEG) is widely used to create non-fouling surfaces that resist non-specific protein adsorption and cell adhesion. By functionalizing these PEGylated surfaces with specific bioactive molecules, such as the Arg-Gly-Asp (RGD) peptide, it is possible to promote the adhesion of specific cell types in a controlled manner.
This application note provides a detailed protocol for the functionalization of glass or silica-based surfaces using a linear, 10-unit PEG linker with a terminal azide group, hereafter referred to as LG-PEG10-Azide. For the purpose of this protocol, it is assumed that the "LG" component refers to a silane group (e.g., trimethoxysilane) that enables covalent attachment to hydroxylated surfaces. The terminal azide group serves as a versatile handle for the subsequent attachment of biomolecules via "click chemistry." Specifically, this note details the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to immobilize an alkyne-functionalized RGD peptide, a well-known motif for promoting cell adhesion through integrin binding.
Data Presentation
The following table summarizes representative quantitative data on the effectiveness of surface functionalization in promoting cell adhesion. The data is based on typical results obtained from cell seeding experiments on functionalized glass coverslips.
| Surface Type | Mean Adherent Cell Density (cells/mm²) | Standard Deviation | Surface Contact Angle (°) |
| Uncoated Glass | 150 | ± 35 | < 20 |
| This compound | 50 | ± 15 | 45 - 55 |
| LG-PEG10-RGD | 1200 | ± 150 | 60 - 70 |
Experimental Protocols
This section provides detailed methodologies for the preparation of cell-adhesive surfaces using this compound.
Materials
-
Glass coverslips or other silica-based substrates
-
Hellmanex™ III or similar laboratory cleaning solution
-
Sodium hydroxide (NaOH)
-
Acetone, anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Silane-PEG10-Azide (assumed "this compound")
-
Alkyne-functionalized RGD peptide (e.g., Alkyne-Cys-Arg-Gly-Asp-Ser)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS)
-
Fibroblast cell line (e.g., NIH/3T3)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
Calcein-AM or similar viability stain
Protocol 1: Surface Functionalization with this compound
This protocol details the steps for cleaning the substrate and applying the Silane-PEG10-Azide coating.
-
Substrate Cleaning:
-
Immerse glass coverslips in a 1% (v/v) Hellmanex™ solution.
-
Sonicate for 10 minutes.
-
Rinse thoroughly 3-5 times with deionized water.
-
Immerse the coverslips in 0.1 M NaOH for 10 minutes to activate the surface with hydroxyl groups.
-
Rinse 3-5 times with deionized water and dry with a stream of nitrogen.
-
Rinse with anhydrous acetone and dry again with nitrogen.
-
-
Silanization with Silane-PEG10-Azide:
-
Place the cleaned, dry coverslips in a desiccator for at least 30 minutes to remove any residual water.
-
Prepare a 5% (w/v) solution of Silane-PEG10-Azide in anhydrous DMSO. Briefly sonicate to ensure complete dissolution.
-
In a low-humidity environment (e.g., a glove box or a desiccated chamber), deposit a 15 µL drop of the silane solution onto each coverslip.
-
Place another coverslip on top to create a sandwich, allowing the solution to spread evenly.
-
Incubate at 90°C for 20 minutes.
-
Carefully separate the coverslips and rinse them thoroughly with deionized water.
-
Dry the coverslips with a stream of nitrogen. The surface is now functionalized with azide groups.
-
Protocol 2: Immobilization of Alkyne-RGD via Click Chemistry
This protocol describes the covalent attachment of an alkyne-functionalized RGD peptide to the azide-functionalized surface.
-
Preparation of Click Chemistry Reagents:
-
Prepare a 10 mM solution of alkyne-RGD peptide in deionized water.
-
Prepare a 100 mM solution of copper(II) sulfate in deionized water.
-
Prepare a 200 mM solution of sodium ascorbate in deionized water. Note: Prepare the sodium ascorbate solution fresh just before use.
-
-
Click Reaction:
-
Place the azide-functionalized coverslips in a multi-well plate.
-
Prepare the click reaction solution by mixing the following in order:
-
1 mL of the 10 mM alkyne-RGD peptide solution.
-
10 µL of the 100 mM copper(II) sulfate solution.
-
20 µL of the 200 mM sodium ascorbate solution.
-
-
Add enough of the click reaction solution to each well to fully cover the surface of the coverslip.
-
Incubate for 1-2 hours at room temperature with gentle agitation.
-
After the incubation, remove the reaction solution and rinse the coverslips thoroughly with deionized water.
-
Wash the coverslips three times with PBS.
-
The surfaces are now functionalized with RGD and ready for cell culture.
-
Protocol 3: Cell Adhesion Assay
This protocol provides a method to quantify cell adhesion on the functionalized surfaces.
-
Cell Seeding:
-
Sterilize the functionalized coverslips by exposing them to UV light in a biological safety cabinet for 30 minutes.
-
Place the sterile coverslips in a new multi-well plate.
-
Trypsinize and count a fibroblast cell line.
-
Seed the cells onto the coverslips at a density of 1 x 10⁴ cells/cm².
-
Incubate the cells for 4 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Quantification of Adherent Cells:
-
After the incubation period, gently wash the coverslips twice with PBS to remove non-adherent cells.
-
Add fresh culture medium containing a cell viability stain (e.g., Calcein-AM) and incubate according to the manufacturer's instructions.
-
Image the coverslips using a fluorescence microscope.
-
Count the number of adherent, viable cells in multiple fields of view to determine the average cell density.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for surface functionalization and cell adhesion assay.
Cell Adhesion Signaling Pathway
Caption: Simplified signaling pathway of RGD-integrin mediated cell adhesion.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in LG-PEG10-azide Click Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in their LG-PEG10-azide click reactions. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
Low yields in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, commonly known as "click chemistry," can arise from various factors related to reagents, reaction conditions, and purification methods. This guide will walk you through potential issues and their solutions.
Q1: My click reaction yield is lower than expected. What are the most common causes?
Low yield is a frequent issue that can often be traced back to a few key areas:
-
Suboptimal Reagent Concentrations: The efficiency of the CuAAC reaction is highly dependent on the concentrations of the copper catalyst, ligand, and reducing agent.
-
Catalyst Inactivation: The active catalyst, Cu(I), is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.
-
Inhibitors in the Reaction Mixture: Components of your buffer or impurities in your reagents can interfere with the catalyst.
-
Degradation of Reactants or Products: The reaction conditions may be too harsh for your specific biomolecule or PEG reagent.
-
Inefficient Purification: The low yield may be an artifact of the purification process, where the desired product is lost.
Q2: How can I optimize the concentrations of my reaction components?
Optimizing the concentrations of the catalyst, ligand, and reducing agent is critical for achieving high yields. Below is a table summarizing recommended concentration ranges for a typical bioconjugation reaction.
| Component | Recommended Concentration | Key Considerations |
| CuSO₄ | 50 µM - 250 µM | Higher concentrations can increase reaction rates but may also lead to protein precipitation or degradation. |
| Ligand (e.g., THPTA) | 250 µM - 1.25 mM | A 5:1 ligand to copper ratio is often recommended to protect the catalyst and biomolecules.[1][2] |
| Sodium Ascorbate | 2.5 mM - 5 mM | Should be in excess to ensure the copper remains in the reduced Cu(I) state. Prepare fresh solutions. |
| This compound | 1.2 - 2 fold excess over alkyne | A slight excess of the PEG-azide can help drive the reaction to completion. |
| Alkyne-modified substrate | Varies (e.g., 2 µM - 58 µM) | The concentration of the limiting reagent will dictate the theoretical maximum yield. |
Note: These are starting recommendations. The optimal concentrations may vary depending on the specific substrates and reaction conditions.
A logical workflow for optimizing reaction components can be visualized as follows:
Caption: Workflow for optimizing reaction component concentrations.
Q3: I suspect my copper catalyst is being inactivated. How can I prevent this?
Inactivation of the Cu(I) catalyst is a primary reason for low yields. Here’s how to mitigate this:
-
Use a Ligand: A water-soluble Cu(I)-stabilizing ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), is crucial. The ligand protects the copper from oxidation and disproportionation, and can also accelerate the reaction.[2] A 5:1 ligand-to-copper ratio is a good starting point.[1][2]
-
Fresh Reducing Agent: Always use a freshly prepared solution of your reducing agent, typically sodium ascorbate. Ascorbate is sensitive to oxidation.
-
Degas Your Solutions: While not always necessary with a good ligand and sufficient reducing agent, for particularly sensitive reactions, degassing the buffer by sparging with an inert gas (like argon or nitrogen) before adding the catalyst can help remove dissolved oxygen.
-
Order of Reagent Addition: It is good practice to pre-complex the CuSO₄ with the ligand before adding it to the reaction mixture containing the azide and alkyne. The reaction should then be initiated by the addition of sodium ascorbate.[3]
The following diagram illustrates the catalytic cycle and the role of the ligand and reducing agent.
Caption: Simplified CuAAC catalytic cycle.
Q4: Could my buffer components be interfering with the reaction?
Yes, certain buffer components can inhibit the click reaction. Be mindful of the following:
-
Chelating Agents: Buffers containing strong chelating agents like EDTA should be avoided as they will sequester the copper catalyst.
-
Thiols: High concentrations of thiol-containing reagents (e.g., DTT, β-mercaptoethanol) can also interfere with the copper catalyst. If their presence is unavoidable, using an excess of the copper/ligand complex may be necessary.[1]
-
pH: The CuAAC reaction is generally robust across a pH range of 4-12.[4] However, the optimal pH for your specific biomolecule's stability should be maintained.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the this compound click reaction?
The choice of solvent depends on the solubility of your substrates. For bioconjugations, aqueous buffers (e.g., phosphate buffer at pH 7) are most common.[3] For organic synthesis, solvents like DMF, DMSO, or mixtures of water with t-butanol can be used.
Q2: How do I monitor the progress of my click reaction?
Several analytical techniques can be used to monitor the reaction progress:
-
LC-MS: Liquid chromatography-mass spectrometry can be used to observe the disappearance of starting materials and the appearance of the product.
-
HPLC/UPLC: High-performance liquid chromatography can separate the starting materials from the product, allowing for quantification of the conversion. Size-exclusion chromatography (SEC) is particularly useful for separating the larger PEGylated product from the unreacted substrate.[5][6]
-
SDS-PAGE: For protein PEGylation, a shift in the molecular weight on an SDS-PAGE gel will indicate the formation of the PEGylated product.
Q3: My reaction seems to work, but I lose most of my product during purification. What can I do?
Purification of PEGylated products can be challenging due to their heterogeneity and potential for aggregation.[1][7][8]
-
Size Exclusion Chromatography (SEC): This is one of the most effective methods for separating the larger PEGylated conjugate from the unreacted smaller molecule.[6]
-
Ion Exchange Chromatography (IEX): The shielding of surface charges by the PEG chains can alter the protein's interaction with the stationary phase, allowing for separation from the un-PEGylated form.[6]
-
Dialysis/Ultrafiltration: These methods can be used to remove unreacted PEG-azide and other small molecules, but may not be effective for separating unreacted biomolecules from the PEGylated product.
Q4: What does "LG" in this compound stand for?
Without additional context, "LG" could be part of a manufacturer's product name or designate a specific linker technology. In the context of the click reaction itself, the azide functional group is the reactive moiety, and the troubleshooting advice provided here is broadly applicable to PEG10-azide reagents. If "LG" refers to a leaving group, it is not directly involved in the azide-alkyne cycloaddition.
Experimental Protocols
General Protocol for a Trial Click Reaction
This protocol is a starting point and should be optimized for your specific application.
-
Prepare Stock Solutions:
-
CuSO₄: 20 mM in water.
-
Ligand (THPTA): 50 mM in water.
-
Sodium Ascorbate: 100 mM in water (prepare fresh).
-
This compound: 10 mM in a suitable solvent (e.g., water or DMSO).
-
Alkyne-Substrate: 1 mM in a suitable buffer.
-
-
Reaction Setup (for a 500 µL final volume): a. In a microcentrifuge tube, combine the following in order:
- 432.5 µL of your alkyne-substrate solution (adjust volume as needed).
- 10 µL of 5 mM cargo-azide. The amount of cargo-azide added should be in ~2-fold excess with respect to alkyne groups on the biomolecule, down to 20 μM (in other words, if the alkyne concentration is very low, more than two equivalents of azide are needed for fast reaction).[2] b. Prepare the catalyst premix: In a separate tube, mix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA ligand. Let this stand for 1-2 minutes.[2] c. Add the 7.5 µL of the catalyst premix to the reaction tube. This will give final concentrations of 0.10 mM CuSO₄ and 0.50 mM THPTA.[2] d. Add 25 µL of 100 mM aminoguanidine (optional, final concentration 5 mM).[2] e. Initiate the reaction by adding 25 µL of freshly prepared 100 mM sodium ascorbate (final concentration 5 mM).[2]
-
Reaction Incubation:
-
Gently mix the reaction by inverting the tube.
-
Incubate at room temperature for 1-4 hours. The optimal time should be determined empirically.
-
-
Analysis and Purification:
-
Analyze the reaction mixture using your chosen analytical method (e.g., LC-MS, SDS-PAGE).
-
Purify the product using an appropriate chromatographic technique (e.g., SEC).
-
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lcms.labrulez.com [lcms.labrulez.com]
Technical Support Center: Optimizing LG-PEG10-Azide Conjugation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to enhance the efficiency of conjugating a ligand (LG) to a PEG10-azide linker. The most common methods for this conjugation are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] This center addresses specific issues for both pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low or failed LG-PEG10-azide conjugation?
Low conjugation efficiency typically stems from several factors:
-
Reaction Type Mismatch: The chosen reaction (e.g., CuAAC) may be incompatible with the ligand (LG) due to copper's cytotoxicity or interference with functional groups.[1][3]
-
Suboptimal Reagent Quality or Concentration: Degradation of reagents, incorrect molar ratios, or concentrations that are too low can hinder the reaction. The purity of the PEG-azide itself is crucial and should be verified.[4]
-
Poor Solubility: If the ligand or PEG-azide is not fully dissolved in the chosen solvent system, the reaction will be inefficient.
-
Catalyst Inactivation (CuAAC): For copper-catalyzed reactions, the Cu(I) oxidation state is essential.[5] Oxidation to Cu(II) by dissolved oxygen or the presence of chelating agents in buffers can halt the reaction.
-
Steric Hindrance: The conjugation site on the ligand may be sterically hindered, preventing the PEG10-azide from accessing it effectively.
-
Incorrect pH or Buffer: The reaction buffer can significantly impact efficiency. For example, buffers containing chelators like EDTA will sequester copper in CuAAC reactions. The pH should be optimized for biomolecule stability and reaction kinetics.[5]
Q2: How do I choose between Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) conjugation?
The choice depends primarily on the nature of your ligand (LG) and experimental constraints.
-
CuAAC is generally faster and uses readily available terminal alkynes. However, the copper catalyst can be toxic to living cells and may need to be removed from the final product, which can be challenging with biomolecules.[1][5][6]
-
SPAAC is a "metal-free" alternative that avoids copper toxicity, making it ideal for bioconjugation in living systems.[1][7] It utilizes a strained alkyne (like DBCO or BCN) that reacts spontaneously with the azide.[1][8] The trade-off is that SPAAC can be slower than CuAAC, and the required strained alkyne reagents are often more complex and expensive.[1][6]
Q3: My ligand is sensitive to copper. What are my options?
If your ligand (e.g., a protein or live cell) is sensitive to copper, SPAAC is the recommended pathway.[1][3] If CuAAC must be used, several strategies can mitigate copper toxicity:
-
Use a Copper Ligand: Accelerating ligands like Tris(benzyltriazolylmethyl)amine (TBTA) or 2,2'-Bipyridine not only improve reaction rates but also chelate the copper, reducing its free concentration and associated toxicity.[2][5][9]
-
Minimize Copper Concentration: Use the lowest effective concentration of the copper catalyst.
-
Reduce Reaction Time: Optimize the reaction to proceed quickly, minimizing the exposure time of your ligand to copper.
-
Thorough Purification: Employ purification methods like size exclusion chromatography or dialysis to remove copper from the final conjugate.[10]
Troubleshooting Guides
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This pathway requires an alkyne-modified ligand (LG-Alkyne), your PEG10-azide, a Copper(I) source, and a reducing agent to maintain the copper's oxidation state.
Troubleshooting Common CuAAC Issues
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| No or Low Yield | Inactive Cu(I) catalyst (oxidized to Cu(II)). | Ensure fresh Sodium Ascorbate solution is used as a reducing agent. Deoxygenate all buffers before use.[2][5] |
| Poor solubility of one or more reactants. | Add a co-solvent like DMSO or DMF (up to 50%). Ensure reactants are fully dissolved before mixing.[9] | |
| Sub-optimal molar ratios. | Increase the concentration of the less critical/expensive reagent (typically 5-10 fold excess). | |
| Presence of copper chelators in the buffer (e.g., EDTA, citrate). | Use non-chelating buffers like PBS, HEPES, or Tris. | |
| Degradation of azide or alkyne functionality. | Verify the integrity of starting materials using NMR or Mass Spectrometry.[4] | |
| Reaction Stalls | Insufficient reducing agent. | Add a fresh aliquot of Sodium Ascorbate to the reaction mixture. |
| Ligand sequesters the copper catalyst. | Add a slight excess of the copper catalyst. Perform a test reaction with a simple alkyne (like propargyl alcohol) to confirm catalyst activity.[5] |
| Product Degradation | Biomolecule is sensitive to Reactive Oxygen Species (ROS) generated by the catalyst system. | Use a copper-chelating/accelerating ligand (e.g., TBTA) which can also act as a sacrificial reductant, protecting the biomolecule.[5] |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This catalyst-free pathway requires a strained-alkyne modified ligand (e.g., LG-DBCO) and your PEG10-azide.
Troubleshooting Common SPAAC Issues
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| Slow Reaction Rate | Inherently slower kinetics compared to CuAAC. | Increase the concentration of one of the reactants. Allow the reaction to proceed for a longer time (24-48 hours). Gently heat the reaction if the biomolecule is stable. |
| Steric hindrance around the azide or alkyne. | If possible, redesign the linker on the ligand to be longer or more flexible. | |
| Low reactivity of the chosen strained alkyne. | Consider using a more reactive cyclooctyne derivative. DIFO and DBCO are common choices with good reactivity.[1][8] | |
| Low Yield | Poor solubility of the strained alkyne, which is often hydrophobic. | Add an organic co-solvent like DMSO or Methanol (typically 5-10%) to improve solubility.[11] |
| Competing side reactions or degradation of the strained alkyne. | Ensure the reaction is performed in a buffer free of components that could react with the alkyne. Store strained alkyne reagents as recommended by the manufacturer. |
| | Incorrect pH. | While generally tolerant to pH, ensure the buffer pH is optimal for the stability of your biomolecule, typically between pH 6.5 and 8.5.[11] |
Experimental Protocols & Data
Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a starting point for conjugating an alkyne-functionalized ligand (LG-Alkyne) to PEG10-Azide.
Methodology:
-
Preparation: Dissolve the LG-Alkyne and PEG10-Azide in a deoxygenated reaction buffer (e.g., PBS, pH 7.4).
-
Premix Catalyst: In a separate tube, prepare the catalyst premix. Add the copper source (e.g., CuSO₄), followed by the accelerating ligand (e.g., TBTA), and finally the reducing agent (e.g., Sodium Ascorbate). The solution should turn from light blue to colorless or light yellow, indicating the formation of Cu(I).
-
Initiate Reaction: Add the catalyst premix to the solution containing the LG-Alkyne and PEG10-Azide.
-
Incubation: Gently mix the reaction at room temperature or 37°C for 1-4 hours.
-
Monitoring: Monitor reaction progress using an appropriate analytical technique (e.g., SDS-PAGE for proteins, HPLC, or LC-MS).
-
Purification: Once complete, purify the conjugate to remove excess reagents and the copper catalyst using size exclusion chromatography, dialysis, or another suitable method.[10]
Typical CuAAC Reaction Conditions
| Component | Molar Ratio (vs. LG-Alkyne) | Typical Concentration | Solvent/Buffer |
|---|---|---|---|
| LG-Alkyne | 1x | 1-10 mg/mL | PBS, HEPES, Tris (pH 7-8) |
| PEG10-Azide | 5-20x | Varies | Co-solvents: DMSO, DMF (5-50%) |
| Copper(II) Sulfate | 1-5x | 1-5 mM | |
| Sodium Ascorbate | 5-10x | 5-10 mM |
| Accelerating Ligand (TBTA) | 1-5x | 1-5 mM | |
Protocol 2: General Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for conjugating a strained alkyne-functionalized ligand (e.g., LG-DBCO) to PEG10-Azide.
Methodology:
-
Preparation: Dissolve the LG-strained alkyne in a suitable buffer (e.g., PBS, pH 7.4). If solubility is an issue, a small amount of an organic co-solvent like DMSO can be added.
-
Add Azide: Dissolve the PEG10-Azide in the same buffer and add it to the ligand solution.
-
Incubation: Gently mix the reaction at room temperature or 37°C. SPAAC reactions are often slower and may require incubation for 4-24 hours.
-
Monitoring: Monitor the reaction progress via SDS-PAGE, HPLC, or LC-MS.
-
Purification: Purify the final conjugate using an appropriate method to remove unreacted PEG10-Azide and ligand.
Typical SPAAC Reaction Conditions
| Component | Molar Ratio (vs. LG-strained alkyne) | Typical Concentration | Solvent/Buffer |
|---|---|---|---|
| LG-strained alkyne | 1x | 1-10 mg/mL | PBS, HEPES (pH 6.5-8.5) |
| PEG10-Azide | 3-10x | Varies | Co-solvents: DMSO, MeOH (5-10%) |
Visual Guides
Caption: General workflow for a CuAAC conjugation experiment.
Caption: Troubleshooting logic for poor conjugation efficiency.
References
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Synthesis and facile end‐group quantification of functionalized PEG azides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 8. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimisation of azide–alkyne click reactions of polyacrylates using online monitoring and flow chemistry - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00984C [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Copper-Catalyzed Click Chemistry with PEG-Azide
Welcome to the technical support center for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or 'click' chemistry, with a special focus on reactions involving polyethylene glycol (PEG)-azide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is copper-catalyzed click chemistry and why is it used for PEGylation?
A1: Copper-catalyzed click chemistry, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a highly efficient and specific reaction used to form a stable triazole linkage between an azide and an alkyne.[1][2][3] PEGylation, the process of attaching PEG chains to molecules, is often used to improve the pharmacokinetic properties of drugs, such as increasing circulation time and reducing immunogenicity.[4] Click chemistry provides a robust and bioorthogonal method for PEGylation, allowing for precise conjugation under mild reaction conditions.[1][4]
Q2: What are the essential components for a successful CuAAC reaction with PEG-azide?
A2: A typical CuAAC reaction requires the following components:
-
PEG-azide: The polyethylene glycol polymer functionalized with an azide group.
-
Alkyne-functionalized molecule: The molecule to be conjugated with PEG.
-
Copper(I) catalyst: This is the active catalytic species. It can be added directly as a Cu(I) salt (e.g., CuBr, CuI) or, more commonly, generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent.[2]
-
Reducing agent: Sodium ascorbate is the most common reducing agent used to convert Cu(II) to the active Cu(I) state and to protect against oxidation.[5][6]
-
Copper-chelating ligand: Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) are crucial for stabilizing the Cu(I) catalyst, preventing its oxidation, increasing reaction efficiency, and protecting sensitive biomolecules from copper-induced damage.[1][2][5][6]
-
Appropriate solvent: The reaction is often performed in aqueous buffers (like PBS) or organic solvents like DMF, depending on the solubility of the reactants.[1][7]
Q3: Can this reaction be performed under aerobic conditions?
A3: While the active Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state by oxygen, the use of a reducing agent like sodium ascorbate in excess helps to maintain a sufficient concentration of Cu(I) for the reaction to proceed.[2][5][6] The inclusion of a stabilizing ligand further protects the Cu(I) catalyst. Therefore, with the proper reagents, the reaction can often be successfully performed without the need for stringent anaerobic conditions, although degassing the solvent can sometimes improve reproducibility and yield.
Troubleshooting Guide
Problem 1: Low or No Reaction Yield
This is one of the most common issues encountered in CuAAC reactions. Several factors can contribute to poor reaction efficiency.
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inactive Copper Catalyst | The active catalyst is Cu(I). If using a Cu(II) source (like CuSO₄), ensure a sufficient excess of a fresh reducing agent (e.g., sodium ascorbate) is used to generate and maintain the Cu(I) state. A 3- to 10-fold excess of sodium ascorbate is commonly employed.[8] |
| Insufficient Ligand | A copper-chelating ligand is critical for stabilizing the Cu(I) catalyst and accelerating the reaction.[5][6] Use a ligand such as THPTA or TBTA, typically in a 1:2 to 1:5 molar ratio of Copper:Ligand.[1][6] |
| Reactant Quality | The PEG-azide and alkyne-functionalized molecule may have degraded or contain impurities. Verify the integrity and purity of your starting materials using techniques like NMR or mass spectrometry. |
| Steric Hindrance | The bulky nature of PEG chains can sometimes hinder the accessibility of the azide group to the catalytic center.[9] Consider using a PEG-azide with a longer spacer arm between the PEG chain and the azide group to reduce steric hindrance. |
| Suboptimal Concentrations | While CuAAC is efficient, reactant concentrations can impact the reaction rate. If working with very dilute solutions of biomolecules, increasing the relative concentration of the PEG-azide and catalyst/ligand complex may be necessary.[6] |
| Incorrect pH | For reactions in aqueous buffers, the pH can influence the stability of the reactants and the catalyst complex. A pH around 7 is generally optimal for many bioconjugation reactions.[9] |
| Precipitation of Reactants | The formation of insoluble precipitates during the reaction can indicate aggregation of reactants or byproducts, leading to lower yields.[8][9] Ensure adequate solubility of all components in the chosen solvent system. |
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low yield in CuAAC reactions.
Problem 2: Side Reactions and Product Impurities
While click chemistry is known for its high specificity, side reactions can occur, leading to a complex product mixture and difficulties in purification.
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Oxidative Damage to Biomolecules | The combination of Cu(I) and sodium ascorbate can generate reactive oxygen species (ROS), which may damage sensitive biomolecules like proteins or peptides.[5][6] The use of a sufficient excess of a copper-chelating ligand (e.g., 5 equivalents relative to copper) can help mitigate this by protecting the biomolecule.[5][6] Adding a radical scavenger like aminoguanidine can also be beneficial. |
| Disulfide Bond Reduction | If your biomolecule contains disulfide bonds, the reducing agent (sodium ascorbate) may lead to their cleavage. Minimize the concentration of the reducing agent or consider alternative, milder reducing agents. |
| Aggregation and Precipitation | Aggregation of the PEGylated product or starting materials can lead to impurities and lower isolated yields.[8] This can be influenced by solvent choice, temperature, and reactant concentrations. Purification methods like size-exclusion chromatography can help separate aggregates.[1][8] |
Signaling Pathway of Potential Side Reaction
Caption: Desired reaction vs. a potential side reaction pathway.
Problem 3: Difficulties with Product Purification
The properties of PEG can sometimes make the purification of the final conjugate challenging.
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| High Water Solubility of PEG | The high water solubility of PEG can make extraction into organic solvents difficult. Purification methods that do not rely on phase separation are often more successful. |
| Similar Properties of Starting Material and Product | If conjugating a small molecule to a large PEG-azide, the properties of the starting PEG and the final product may be very similar, making separation by standard chromatography challenging. |
| Residual Copper | It is crucial to remove the copper catalyst, as it can be toxic to cells.[10] Dialysis, size-exclusion chromatography (SEC), or the use of copper-chelating resins are effective methods for removing the catalyst. |
| Excess Unreacted PEG-Azide | A large excess of unreacted PEG-azide can be difficult to separate from the desired product. Optimize the stoichiometry to use a minimal excess of the PEG-azide. |
Recommended Purification Methods
-
Size-Exclusion Chromatography (SEC): This is a very effective method for separating the larger PEGylated product from smaller unreacted molecules, catalysts, and ligands.[1]
-
Dialysis: For large biomolecule conjugates, dialysis against a suitable buffer can effectively remove small molecule impurities like the catalyst, ligand, and reducing agent.
-
Affinity Chromatography: If the alkyne-functionalized molecule has a tag (e.g., His-tag, biotin), affinity chromatography can be used to specifically capture the successfully conjugated product.
Experimental Protocols
General Protocol for CuAAC of a Small Molecule to PEG-Azide
This protocol is a general guideline and may require optimization for specific reactants.
-
Preparation of Stock Solutions:
-
Reaction Setup (Example for a 1 mL reaction):
-
In a microcentrifuge tube, add the PEG-azide solution (e.g., to a final concentration of 1 mM).
-
Add the alkyne-functionalized small molecule (e.g., 1.2 to 2 equivalents, to a final concentration of 1.2-2 mM).
-
Prepare the catalyst premix: In a separate tube, mix CuSO₄ and THPTA in a 1:2 molar ratio.[1] Let it stand for a few minutes.
-
Add the Cu(I)/THPTA complex to the reaction mixture (e.g., to a final copper concentration of 0.1-0.5 mM).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., to a final concentration of 5-10 mM).
-
-
Reaction Conditions:
-
Incubate the reaction at room temperature for 1-24 hours. The reaction progress can be monitored by techniques like HPLC or LC-MS.
-
-
Purification:
-
Remove the copper catalyst and other small molecules by dialysis or size-exclusion chromatography.
-
Experimental Workflow
Caption: A typical experimental workflow for CuAAC PEGylation.
References
- 1. axispharm.com [axispharm.com]
- 2. broadpharm.com [broadpharm.com]
- 3. youtube.com [youtube.com]
- 4. What are the applications of click - chemistry modified Modification PEG? - Blog [shochem.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sciencedaily.com [sciencedaily.com]
preventing aggregation during LG-PEG10-azide bioconjugation
Welcome to the technical support center for LG-PEG10-azide bioconjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve issues related to protein aggregation during the conjugation process.
Frequently Asked Questions (FAQs)
Q1: What is protein aggregation in the context of this compound bioconjugation?
A1: Protein aggregation is a process where individual protein molecules clump together to form non-functional, often insoluble, high-molecular-weight species. During bioconjugation with this compound, which typically involves a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry" reaction, aggregation can be triggered by several factors. These include the inherent instability of the protein, oxidative damage, or undesirable crosslinking reactions caused by the reaction components.[1][2]
Q2: What are the primary causes of aggregation during the CuAAC reaction for PEGylation?
A2: The primary causes stem from the reaction conditions required for CuAAC:
-
Oxidative Damage: The Cu(I) catalyst, essential for the reaction, can react with dissolved oxygen. The combination of copper, a reducing agent like sodium ascorbate, and oxygen generates reactive oxygen species (ROS) that can damage amino acid residues and lead to protein unfolding and aggregation.[3][4][5]
-
Ascorbate Byproducts: Sodium ascorbate, while necessary to keep copper in its active Cu(I) state, can produce reactive byproducts upon oxidation.[1] These byproducts, such as dehydroascorbate, are electrophiles that can covalently modify and crosslink proteins, leading to aggregation.[1][6]
-
Protein Instability: The experimental conditions themselves (e.g., pH, temperature, presence of co-solvents) may compromise the conformational stability of the target protein, making it more prone to aggregation.
-
Copper-Protein Interactions: In some cases, the copper catalyst can interact non-specifically with the protein, particularly with residues like histidine or cysteine, which can induce aggregation.[1]
Q3: My protein solution becomes cloudy immediately after adding the copper catalyst mixture. What is the likely cause?
A3: This is a strong indication of rapid protein precipitation or aggregation. The most common cause is the generation of ROS or direct adverse interactions between the copper ions and the protein. This can be particularly problematic if the protein is sensitive to metal ions. To mitigate this, ensure you are using a protective, water-soluble copper ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) at a sufficient molar excess (typically 5:1 ligand to copper) to chelate the copper and minimize its harmful side effects.[4][5]
Q4: How can I remove aggregates from my final PEGylated product?
A4: Several chromatography techniques are effective for removing aggregates.
-
Size Exclusion Chromatography (SEC): This is a primary method for separating molecules based on their size. It is highly effective at removing high-molecular-weight aggregates from the desired monomeric PEGylated protein.[]
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. Since PEGylation shields surface charges, IEX can often separate the desired product from both aggregates and unreacted native protein.[][8]
-
Hydrophobic Interaction Chromatography (HIC): This method separates based on hydrophobicity. It is often used to remove aggregates, which tend to be more hydrophobic than correctly folded monomeric proteins.[8][9]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your this compound bioconjugation experiments.
Problem 1: Low conjugation efficiency accompanied by significant aggregation.
| Potential Cause | Recommended Solution | Explanation |
| Oxidative Damage to Protein | 1. Use a protective, water-soluble ligand such as THPTA.[4][10] 2. Increase the ligand-to-copper molar ratio to at least 5:1.[5][11] 3. (Optional) Perform the reaction under anaerobic or deoxygenated conditions.[3] | THPTA accelerates the CuAAC reaction while also acting as a sacrificial reductant, protecting the protein from ROS generated by the Cu/ascorbate/O₂ system.[5] A higher ligand ratio ensures copper remains chelated and less reactive towards the protein. Removing oxygen from the buffer prevents the formation of ROS.[3] |
| Protein Crosslinking | Add aminoguanidine to the reaction mixture at a final concentration of 5-10 mM.[1][6] | Aminoguanidine acts as a scavenger for reactive carbonyl byproducts generated from the oxidation of ascorbate, preventing them from crosslinking lysine and arginine residues on the protein.[1] |
| Suboptimal Reagent Concentrations | Titrate the concentration of the copper/ligand complex (e.g., from 50 µM to 250 µM).[11] Ensure the this compound reagent is used in molar excess (e.g., 3-10 fold) over the alkyne-modified protein.[12] | Finding the optimal catalyst concentration can maximize the reaction rate for the desired conjugation, minimizing the time the protein is exposed to potentially destabilizing conditions. A sufficient excess of the PEG reagent drives the reaction to completion. |
Problem 2: The final purified product aggregates during storage.
| Potential Cause | Recommended Solution | Explanation |
| Subtle Protein Damage | 1. Re-optimize reaction conditions to be even milder (e.g., lower temperature, shorter reaction time). 2. Add a stabilizing excipient (e.g., L-arginine, sucrose, or polysorbate) to the final storage buffer. | Even if the reaction appears successful, minor oxidative damage can reduce the long-term stability of the protein. Stabilizing excipients can help maintain the conformational integrity of the PEGylated protein during storage. |
| Buffer/pH Issues | 1. Perform a buffer screen to find the optimal pH and buffer composition for the final product's stability. 2. Ensure complete removal of reaction components (copper, ascorbate) through dialysis or buffer exchange. | The optimal buffer for the conjugation reaction may not be the optimal buffer for long-term storage. Residual reaction components can continue to cause damage over time. |
Experimental Protocols & Data
Recommended Starting Conditions for CuAAC
The table below provides recommended starting concentrations and ratios for a typical bioconjugation reaction involving an alkyne-modified protein and this compound.
| Component | Recommended Concentration/Ratio | Purpose |
| Alkyne-Modified Protein | 1-5 mg/mL (approx. 25-100 µM) | The biomolecule to be PEGylated. |
| This compound | 2-10 molar equivalents to protein | Drives the reaction towards the product. |
| Copper (II) Sulfate (CuSO₄) | 100-250 µM | Source of the copper catalyst.[11] |
| THPTA Ligand | 5 molar equivalents to CuSO₄ | Accelerates reaction and protects the protein.[4][5] |
| Sodium Ascorbate | 5-10 mM | Reducing agent to maintain Cu(I) state.[1] |
| Aminoguanidine | 5 mM | (Optional) Scavenges harmful ascorbate byproducts.[6] |
| Buffer | Phosphate or HEPES buffer, pH 7.0-7.5 | Maintains physiological pH for protein stability. |
| Co-solvent | 5-10% DMSO | (Optional) Can help protect against ROS.[6] |
Protocol 1: General this compound Bioconjugation
This protocol describes a general method for conjugating an alkyne-modified protein with this compound using CuAAC.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4)
-
This compound
-
Stock Solutions:
-
20 mM CuSO₄ in water
-
50 mM THPTA in water
-
100 mM Sodium Ascorbate in water (prepare fresh)
-
100 mM Aminoguanidine in water
-
Procedure:
-
In a microcentrifuge tube, add the required volume of your alkyne-modified protein solution.
-
Add the this compound reagent to the desired final molar excess.
-
In a separate tube, prepare the catalyst premix by combining the required volume of 20 mM CuSO₄ and 50 mM THPTA. For every 1 µL of CuSO₄ solution, add 5 µL of THPTA solution to maintain a 1:5 copper-to-ligand ratio. Mix gently.
-
Add the catalyst premix to the protein-PEG solution and mix gently.
-
(Optional) Add aminoguanidine to a final concentration of 5 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM. Mix gently by pipetting.
-
(Optional) To minimize oxidation, purge the headspace of the tube with an inert gas (e.g., argon or nitrogen) and seal.[3]
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Reaction progress can be monitored by SDS-PAGE or mass spectrometry.
-
Once the reaction is complete, purify the PEGylated protein from excess reagents and potential aggregates using an appropriate chromatography method, such as SEC.[]
Visual Guides
Experimental Workflow Diagram
The following diagram illustrates the key steps in the this compound bioconjugation process, highlighting points where aggregation is a risk.
References
- 1. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 8. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification Techniques | How to Creatively Remove Aggregates? - Bio-Link [biolink.com]
- 10. primo.pugetsound.edu [primo.pugetsound.edu]
- 11. jenabioscience.com [jenabioscience.com]
- 12. lumiprobe.com [lumiprobe.com]
Technical Support Center: Optimizing LG-PEG10-Azide Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their reaction buffers for LG-PEG10-azide conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer system for this compound conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)?
A1: For successful CuAAC reactions, it is crucial to use a buffer that does not interfere with the copper catalyst. Recommended buffers include phosphate-buffered saline (PBS), HEPES, and triethanolamine (TEA) within a pH range of 6.5 to 8.0.[1][2][3] It is critical to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), as they can inhibit the copper catalyst and reduce reaction efficiency.[3][4]
Q2: What are the essential components of an optimized reaction buffer for this conjugation?
A2: An optimized reaction buffer for CuAAC with this compound typically contains the following components:
-
Copper (II) source: Commonly copper(II) sulfate (CuSO₄).
-
Reducing agent: Sodium ascorbate is widely used to reduce Cu(II) to the active Cu(I) state.[2]
-
Copper (I)-stabilizing ligand: Ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) are crucial for stabilizing the Cu(I) catalyst, increasing reaction efficiency, and protecting sensitive biomolecules from oxidative damage.[5]
-
Buffer: As mentioned in Q1, PBS or HEPES at a pH of 7.0-7.5 is a good starting point.[1]
Q3: Can I use organic co-solvents in my reaction buffer?
A3: Yes, water-miscible organic solvents like DMSO or DMF can be used, typically up to 20% of the total reaction volume.[6] These can be particularly useful if your alkyne-containing molecule has limited aqueous solubility. However, it's important to note that organic co-solvents can impact the reaction rate, so their use should be carefully considered and optimized.[6]
Q4: How can I monitor the progress of my this compound conjugation reaction?
A4: The progress of the conjugation can be monitored using various analytical techniques. SDS-PAGE is a common method to observe the shift in molecular weight of the protein or biomolecule after conjugation with the PEG moiety.[7] For more detailed analysis and to determine the degree of labeling, techniques like mass spectrometry (LC-MS) are often employed.[8][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no conjugation yield | Inhibited Copper Catalyst: Use of inappropriate buffers like Tris or presence of chelating agents (e.g., EDTA). | Switch to a recommended buffer such as PBS or HEPES.[1][3] Ensure all solutions are free from chelating agents. |
| Oxidation of Cu(I) Catalyst: Presence of dissolved oxygen in the reaction mixture. | Degas all solutions before use. You can do this by bubbling with an inert gas like argon or nitrogen. | |
| Inefficient Reduction of Cu(II): Degradation of the sodium ascorbate solution. | Always use a freshly prepared solution of sodium ascorbate. | |
| Suboptimal pH: The reaction pH is outside the optimal range of 6.5-8.0. | Adjust the pH of your reaction buffer to be within the 7.0-7.5 range for a good starting point.[1] | |
| Protein/Biomolecule Degradation or Aggregation | Oxidative Damage: Reactive oxygen species (ROS) generated by the copper catalyst can damage sensitive biomolecules. | Use a copper-stabilizing ligand like THPTA or BTTAA to protect your molecule.[5] Adding aminoguanidine can also help by scavenging reactive carbonyl byproducts of ascorbate oxidation.[2] |
| High Concentration of Detergents: Strong, ionic detergents like SDS can negatively affect the reaction and protein stability.[4][10] | If a detergent is necessary, use a mild, non-ionic detergent at a low concentration.[10] | |
| Inconsistent Results | Variability in Reagent Preparation: Inconsistent concentrations of catalyst, ligand, or reducing agent. | Prepare fresh stock solutions of all components and use a consistent protocol. |
| Presence of Contaminants: Contaminants in the biomolecule sample or reagents. | Purify your biomolecule of interest and use high-purity reagents. |
Experimental Protocols
Protocol 1: General this compound Conjugation to a Protein
This protocol provides a starting point for the conjugation of this compound to an alkyne-modified protein.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA ligand stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Aminoguanidine hydrochloride stock solution (e.g., 100 mM in water)
-
Degassed buffer (e.g., PBS, pH 7.4)
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified protein and degassed buffer to the desired final protein concentration.
-
Add the this compound to the reaction mixture. The molar excess will need to be optimized for your specific application.
-
In a separate tube, premix the CuSO₄ and THPTA ligand solutions. A 1:5 molar ratio of Cu:ligand is a common starting point.[5]
-
Add the premixed catalyst/ligand solution to the protein-azide mixture.
-
Add the aminoguanidine solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The optimal time may vary.
-
(Optional) To stop the reaction, you can add a chelating agent like EDTA.
-
Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove excess reagents.
Protocol 2: Buffer pH Optimization
This experiment helps determine the optimal pH for your specific conjugation reaction.
Procedure:
-
Prepare a series of reaction buffers with varying pH values (e.g., pH 6.5, 7.0, 7.5, 8.0) using a suitable buffer system like phosphate or HEPES.
-
Set up parallel conjugation reactions as described in Protocol 1, with each reaction using a different pH buffer.
-
Keep all other reaction parameters (concentrations, temperature, incubation time) constant across all reactions.
-
After the incubation period, quench the reactions and analyze the conjugation efficiency for each pH value using SDS-PAGE or LC-MS.
-
Compare the results to identify the pH that yields the highest conjugation efficiency with minimal side products.
Visualizations
Caption: General workflow for this compound conjugation.
Caption: Troubleshooting logic for common conjugation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chapter 10: Analytical Methods for Antibody Drug Conjugate Characterization | Semantic Scholar [semanticscholar.org]
- 10. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
side reactions of LG-PEG10-azide and how to avoid them
Welcome to the technical support center for LG-PEG10-azide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is primarily used as a PEGylation reagent in bioconjugation experiments. Its terminal azide group allows for highly efficient and specific covalent attachment to molecules containing an alkyne group through a reaction known as "click chemistry".[1][2] This process, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), forms a stable triazole linkage.[2][3] PEGylation, the process of attaching polyethylene glycol (PEG) chains, is often employed to improve the solubility, stability, and pharmacokinetic profile of therapeutic proteins and other biomolecules.[4][5]
Q2: My click chemistry reaction with this compound is showing low yield. What are the potential causes and how can I troubleshoot this?
Low reaction yield can stem from several factors. Here are some common causes and troubleshooting steps:
-
Suboptimal Reagent Concentration: Ensure the molar ratio of this compound to your alkyne-containing molecule is appropriate. A slight excess of the PEG reagent is often used to drive the reaction to completion.
-
Inefficient Copper Catalyst (for CuAAC):
-
Oxidation of Copper(I): The active catalyst in CuAAC is Copper(I). If your reaction is exposed to oxygen, the Cu(I) can be oxidized to the inactive Cu(II) state. It is crucial to perform the reaction under anaerobic conditions (e.g., by degassing your solvents and using an inert atmosphere like argon or nitrogen).
-
Insufficient Reducing Agent: A reducing agent, such as sodium ascorbate, is typically added to the reaction mixture to reduce any oxidized Cu(II) back to Cu(I). Ensure you are using a fresh solution of the reducing agent at an adequate concentration.
-
-
Presence of Impurities: Impurities in either your biomolecule or the this compound can interfere with the reaction. It is recommended to use highly purified reagents.
-
Steric Hindrance: The PEG chain can sometimes sterically hinder the azide group's access to the alkyne on a large biomolecule.[6][7] Consider optimizing the linker length or the attachment site on your molecule if possible.
Q3: I am observing unexpected by-products in my reaction mixture. What could be the cause?
The formation of unexpected by-products can often be attributed to side reactions involving the azide group or impurities in the starting materials.
-
Reduction of the Azide Group: The azide group on this compound can be reduced to an amine (-NH2) group, which will not participate in the click reaction.[4][8][9] This can be caused by the presence of certain reducing agents, such as dithiothreitol (DTT), which are sometimes used to maintain the stability of proteins.[5] If your protein requires a reducing environment, consider alternative, non-interfering reducing agents like Tris(2-carboxyethyl)phosphine (TCEP).
-
Cross-linking: If you are working with a biomolecule that has multiple alkyne groups, or if your this compound contains bifunctional impurities (azide-PEG-azide), you may observe cross-linking and aggregation of your target molecule. Using high-purity, monodisperse PEG reagents is crucial to avoid this.[10]
Q4: How can I purify my PEGylated product after the reaction?
Several methods can be employed to purify the final conjugate and remove unreacted this compound and other reagents:
-
Size Exclusion Chromatography (SEC): This is a common and effective method for separating the larger PEGylated product from the smaller, unreacted PEG reagent and other small molecules.[4]
-
Dialysis: For large biomolecules, dialysis with an appropriate molecular weight cutoff (MWCO) membrane can be used to remove excess this compound and other small molecule impurities.[11]
-
PEG Precipitation: In some cases, precipitation of the product can be induced by adding a specific solvent, which can help in separating it from unreacted PEG that remains in solution.[12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Reaction Yield | Inefficient copper catalyst (CuAAC) | - Degas all solutions and maintain an inert atmosphere. - Use a fresh solution of a reducing agent like sodium ascorbate. |
| Steric hindrance | - Optimize the linker length or attachment site on the biomolecule.[7] - Increase reaction time or temperature (with caution for sensitive biomolecules). | |
| Reagent degradation | - Store this compound at -20°C in a dry environment.[13] - Avoid multiple freeze-thaw cycles.[2] | |
| Formation of By-products | Azide reduction | - Avoid using reducing agents like DTT.[5] - Use TCEP as an alternative if a reducing agent is necessary. |
| Cross-linking/Aggregation | - Use high-purity, monodisperse this compound.[10] - Optimize the stoichiometry of reactants. | |
| Difficulty in Purification | Incomplete separation | - For SEC, ensure the column has the appropriate separation range for your product and impurities. - For dialysis, select a membrane with a suitable MWCO to retain your product while allowing impurities to pass through.[11] |
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is a general guideline. Optimal conditions may vary depending on the specific reactants.
-
Preparation of Reactants:
-
Dissolve the alkyne-modified biomolecule in a suitable buffer (e.g., phosphate buffer, pH 7.0-7.5).
-
Prepare a stock solution of this compound in the same buffer or a compatible solvent like DMSO.
-
Prepare fresh stock solutions of the copper(II) sulfate catalyst and a reducing agent (e.g., sodium ascorbate).
-
-
Reaction Setup:
-
In a reaction vessel, add the alkyne-modified biomolecule.
-
Add the this compound solution. A 1.5 to 5-fold molar excess of the PEG-azide is commonly used.
-
Add the copper(II) sulfate solution to a final concentration of approximately 100-200 µM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by techniques such as SDS-PAGE or HPLC.
-
-
Purification:
-
Once the reaction is complete, purify the PEGylated product using an appropriate method such as size exclusion chromatography (SEC) or dialysis to remove excess reagents and by-products.
-
Visualizations
Caption: Experimental workflow for a typical CuAAC reaction using this compound.
Caption: Troubleshooting logic for addressing low yield in this compound reactions.
References
- 1. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 9. Amine synthesis by azide reduction [organic-chemistry.org]
- 10. US20100292515A1 - Purification method of high-molecular-weight polyethylene glycol compound - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 13. Azido-PEG10-Azide Of Azido PEG Is Widely Used For " Click " Chemistry [m.polyethyleneglycolpeg.com]
Technical Support Center: Purification of LG-PEG10-Azide Conjugates
Welcome to the technical support center for the purification of LG-PEG10-azide conjugates. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals effectively remove unreacted reagents from their conjugation reactions.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound conjugates.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low recovery of the conjugate after purification. | Adsorption to purification media: The conjugate may be non-specifically binding to the size exclusion chromatography (SEC) column matrix or dialysis membrane. | - For SEC: Use a column with a different stationary phase (e.g., polyethylene glycol-based) to minimize hydrophobic interactions. Consider adding a small amount of organic modifier to the mobile phase if compatible with your conjugate. - For Dialysis: Pre-treat the dialysis membrane according to the manufacturer's instructions to block non-specific binding sites. Consider using a different membrane material (e.g., regenerated cellulose). |
| Precipitation of the conjugate: The buffer conditions during purification may be causing the conjugate to aggregate and precipitate. | - Ensure the purification buffer has an appropriate pH and ionic strength to maintain the solubility of your conjugate. - Perform purification at a different temperature (e.g., 4°C) to improve stability. | |
| Incorrect MWCO for dialysis: The molecular weight cut-off (MWCO) of the dialysis membrane may be too large, leading to loss of the conjugate. | - Select a dialysis membrane with an MWCO that is at least 3-5 times smaller than the molecular weight of your this compound conjugate. | |
| Co-elution of unreacted this compound with the conjugate in SEC. | Similar hydrodynamic volumes: The unreacted PEG-azide and the conjugate may have similar sizes in solution, leading to poor separation.[1] | - Optimize SEC conditions: Use a longer column or a column with a smaller particle size to increase resolution.[2] A lower flow rate can also improve separation. - Consider an alternative technique: If SEC resolution is insufficient, consider using a method based on a different separation principle, such as reverse-phase chromatography if your conjugate has sufficient hydrophobicity.[] |
| Presence of unreacted small molecule starting material after purification. | Inefficient removal by the chosen method: The purification method may not be suitable for removing small, uncharged molecules. | - For Dialysis: Ensure a sufficient number of buffer changes (at least 3-4) and an adequate volume of dialysis buffer (at least 100 times the sample volume) to effectively remove small molecules. - For SEC: Ensure the column has a sufficient bed volume to separate the small molecule from the conjugate. - Consider Solid-Phase Extraction (SPE): If the unreacted small molecule has different chemical properties (e.g., hydrophobicity) from the conjugate, SPE can be a highly effective purification step. |
| Conjugate appears aggregated or forms a precipitate during or after purification. | Buffer incompatibility: The conjugate may be less stable in the purification buffer compared to the reaction buffer. | - Screen different buffer conditions (pH, ionic strength, additives) to find a formulation that maintains the stability of your conjugate. - Minimize the time the conjugate spends in the purification buffer. |
| Concentration effects: The conjugate may be prone to aggregation at the concentrations reached during purification. | - If using techniques that concentrate the sample (e.g., centrifugal ultrafiltration), be mindful of the final concentration and consider diluting the sample immediately after purification. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to purify my this compound conjugate?
A1: The first step is to choose a purification method based on the properties of your conjugate and the unreacted reagents. The most common methods are dialysis and size exclusion chromatography (SEC), which separate molecules based on size.[][4] If there is a significant size difference between your conjugate and the unreacted this compound, these methods are a good starting point.
Q2: How do I choose the right molecular weight cut-off (MWCO) for my dialysis membrane?
A2: A general rule of thumb is to select a membrane with an MWCO that is at least 3 to 5 times smaller than the molecular weight of your desired conjugate. This ensures that your conjugate is retained while allowing smaller unreacted reagents to pass through.
Q3: My unreacted this compound is a similar size to my conjugate. How can I separate them?
A3: This is a common challenge, especially with smaller conjugates.[1] If SEC does not provide adequate separation, you may need to use a purification technique based on a different property, such as charge or hydrophobicity. Ion-exchange chromatography (IEC) can be effective if your conjugate has a different net charge than the unreacted PEG-azide.[] Alternatively, reverse-phase chromatography (RPC) can be used if there is a sufficient difference in hydrophobicity.[]
Q4: Can I use solid-phase extraction (SPE) to purify my this compound conjugate?
A4: Yes, SPE can be a very effective method, particularly for removing unreacted small molecule starting materials or if the conjugate has a chemical handle that allows for selective retention on a specific sorbent. The choice of SPE cartridge will depend on the chemical properties of your conjugate and the impurities you want to remove.
Q5: How can I assess the purity of my final conjugate?
A5: Purity can be assessed using a variety of analytical techniques. High-performance liquid chromatography (HPLC), particularly with a mass spectrometry (MS) detector (LC-MS), is a powerful tool for quantifying the amount of conjugate versus unreacted starting materials.[5] Nuclear magnetic resonance (NMR) spectroscopy can also be used to confirm the structure and assess the purity of the final product.
Quantitative Data Summary
The following table provides a general comparison of common purification methods for PEGylated small molecule conjugates. The actual purity and yield will vary depending on the specific properties of the conjugate and the optimization of the purification protocol.
| Purification Method | Typical Purity (%) | Typical Yield (%) | Advantages | Disadvantages |
| Dialysis | 85-95 | 70-90 | - Simple and inexpensive.- Gentle on the conjugate. | - Time-consuming.- May not completely remove all impurities.- Can result in sample dilution. |
| Size Exclusion Chromatography (SEC) | 90-99 | 60-85 | - High resolution.- Can be automated.- Also provides information on aggregation. | - Can be expensive.- Potential for sample dilution.- Co-elution can be an issue for molecules of similar size.[1] |
| Solid-Phase Extraction (SPE) | >95 | 50-80 | - High selectivity.- Fast.- Can concentrate the sample. | - Requires method development to find the right sorbent and conditions.- Can have lower capacity than other methods. |
| Reverse-Phase Chromatography (RPC) | >98 | 40-70 | - Very high resolution.- Well-established technique. | - Requires the use of organic solvents which may not be compatible with all conjugates.- Can lead to denaturation of biomolecules if applicable. |
Experimental Protocols
Protocol 1: Purification of this compound Conjugate using Dialysis
Objective: To remove unreacted small molecules and salts from the conjugation reaction mixture.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 1 kDa for small molecule conjugates)
-
Dialysis buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Stir plate and stir bar
-
Beaker (large enough to hold a buffer volume at least 100 times the sample volume)
-
Cold room or refrigerator (4°C)
Procedure:
-
Prepare the Dialysis Membrane: Hydrate the dialysis tubing or cassette in the dialysis buffer according to the manufacturer's instructions.
-
Load the Sample: Carefully load your reaction mixture into the dialysis tubing/cassette, ensuring there are no leaks.
-
Dialysis: Place the sealed tubing/cassette in a beaker containing a large volume of cold (4°C) dialysis buffer. The buffer volume should be at least 100 times the sample volume.
-
Stir: Place the beaker on a stir plate and stir gently to facilitate the diffusion of small molecules out of the sample.
-
Buffer Changes: Change the dialysis buffer after 2-4 hours. Repeat the buffer change at least two more times over a period of 24 hours.
-
Sample Recovery: Carefully remove the dialysis tubing/cassette from the buffer and recover your purified conjugate.
-
Analysis: Analyze the purity of the conjugate using an appropriate method (e.g., HPLC, LC-MS).
Protocol 2: Purification of this compound Conjugate using Size Exclusion Chromatography (SEC)
Objective: To separate the this compound conjugate from unreacted reagents based on size.
Materials:
-
SEC column suitable for the molecular weight range of your conjugate and unreacted PEG (e.g., a column with a fractionation range of 100 to 7000 Da).
-
HPLC or FPLC system with a UV detector.
-
Mobile phase (e.g., phosphate-buffered saline, pH 7.4).
-
Sample filtration device (0.22 µm filter).
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Filter your reaction mixture through a 0.22 µm filter to remove any particulate matter.
-
Injection: Inject the filtered sample onto the SEC column.
-
Elution and Fraction Collection: Elute the sample with the mobile phase at an optimized flow rate. Collect fractions as the sample elutes from the column. The conjugate should elute before the smaller, unreacted reagents.
-
Analysis of Fractions: Analyze the collected fractions using UV absorbance (if your conjugate or reagents have a chromophore) and/or other analytical techniques (e.g., LC-MS) to identify the fractions containing the purified conjugate.
-
Pooling and Concentration: Pool the fractions containing the pure conjugate. If necessary, concentrate the pooled fractions using a suitable method (e.g., centrifugal ultrafiltration).
Visualizations
Caption: Purification workflow for this compound conjugates.
Caption: Troubleshooting logic for purification issues.
References
catalyst poisoning in CuAAC reactions with LG-PEG10-azide
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues with Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, with a specific focus on potential catalyst poisoning when using reagents such as LG-PEG10-azide.
Frequently Asked Questions (FAQs)
Q1: My CuAAC reaction using this compound has a very low or no yield. What are the most common causes?
Low yield in CuAAC reactions is a frequent issue that can typically be attributed to one of the following factors:
-
Catalyst Poisoning: The active Cu(I) catalyst is sensitive and can be deactivated by various functional groups or impurities. This is a primary suspect when using complex reagents.
-
Poor Reagent Quality: The this compound or the alkyne partner may contain impurities from their synthesis that inhibit the reaction.
-
Oxidation of Cu(I) to Cu(II): The active catalyst is the Cu(I) species. Exposure to atmospheric oxygen can oxidize it to the inactive Cu(II) state. This is why a reducing agent, like sodium ascorbate, is almost always included.
-
Incorrect Stoichiometry or Concentrations: While a "click" reaction is robust, significant deviations from optimal stoichiometry or working at very high dilutions can slow down the reaction rate considerably.
-
Suboptimal Reaction Conditions: Factors like solvent, temperature, and pH can influence reaction efficiency. CuAAC is generally tolerant, but extreme conditions or incompatible solvents can hinder the reaction.
Q2: What exactly is "catalyst poisoning" in a CuAAC reaction?
Catalyst poisoning refers to the deactivation of the Cu(I) catalyst by chemical compounds that bind to its active sites.[1] These compounds, known as poisons, coordinate strongly with the copper ion, preventing it from participating in the catalytic cycle that forms the triazole product.[1] This effectively reduces the concentration of the active catalyst, leading to a dramatic decrease in the reaction rate and overall yield.
Q3: The name of my reagent is "this compound." What does "LG" mean and how could it cause catalyst poisoning?
In this context, "LG" most likely stands for Leaving Group . PEG-azides are commonly synthesized by converting a terminal hydroxyl group of a PEG molecule into a good leaving group (like a tosylate or mesylate) and subsequently displacing it with sodium azide.
If the purification of the final this compound product is incomplete, residual impurities from this synthesis can poison your CuAAC reaction. Potential poisons include:
-
Sulfonates (Tosylates, Mesylates): Unreacted starting material or the displaced leaving group itself. Sulfur-containing compounds are known catalyst inhibitors.
-
Other Synthesis Reagents: Amines (e.g., pyridine, often used as a base in the tosylation/mesylation step) or other additives can act as poisons.
-
Byproducts of PEG Synthesis: Commercial PEG can contain trace impurities like formaldehyde or formic acid, which can react with amines to form species that may inhibit the catalyst.
Q4: What are other common laboratory sources of catalyst poisons?
Beyond impurities in the starting materials, several common chemical classes can act as potent poisons for the CuAAC reaction. Researchers should be mindful of contamination from:
-
Thiols (Mercaptans): Thiols are a potent poison of the CuAAC reaction.[2] Even trace amounts of thiol-containing compounds (e.g., dithiothreitol (DTT), β-mercaptoethanol, or cysteine-containing peptides) can completely shut down the reaction.
-
Amines and N-heterocycles: Many nitrogen-containing compounds can coordinate to copper and inhibit catalysis.
-
Halides: High concentrations of halide ions can interfere with the catalyst.
-
Phosphines: While some phosphine ligands are used to stabilize Cu(I), others can be inhibitory.
Troubleshooting and Diagnostics
When a CuAAC reaction fails, a systematic approach is necessary to identify the root cause. The following workflow and diagnostic experiments can help isolate the problem.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting failed CuAAC reactions.
Mechanism of Catalyst Poisoning
Catalyst poisons typically work by coordinating with the active Cu(I) center, forming a stable, off-cycle complex that prevents the alkyne and azide from binding and reacting.
Caption: The CuAAC catalytic cycle and the deactivating poisoning pathway.
Quantitative Data on Catalyst Inhibition
The concentration of a catalyst poison can have a dramatic, non-linear effect on reaction yield. Even sub-stoichiometric amounts of a potent poison relative to the catalyst can completely inhibit the reaction. The table below provides illustrative data on the impact of common poisons.
| Potential Poison | Source / Type | Molar Equivalents (relative to Copper) | Expected CuAAC Yield | Citation |
| None (Control) | - | 0 | >95% | |
| Glutathione (GSH) | Thiol | ~3 eq. (500 µM) | ~2% | [1] |
| Pyridine | Amine / N-heterocycle | 5 eq. | <20% (Representative) | |
| Sodium Tosylate | Sulfonate Leaving Group | 10 eq. | <50% (Representative) | |
| Dithiothreitol (DTT) | Potent Thiol | 1 eq. | <5% (Representative) | [2] |
Note: Data for Pyridine and Sodium Tosylate are representative estimates based on qualitative descriptions of their inhibitory effects. Actual results may vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: Standard CuAAC Reaction
This protocol is a general starting point for the conjugation of an azide to an alkyne.
Materials:
-
Alkyne-functionalized molecule (e.g., 1 mM stock in DMSO)
-
This compound (e.g., 1.2 mM stock in DMSO)
-
Copper(II) Sulfate (CuSO₄) (e.g., 50 mM stock in H₂O)
-
Sodium Ascorbate (NaAsc) (e.g., 500 mM stock in H₂O, must be freshly prepared )
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand (e.g., 50 mM stock in DMSO)
-
Solvent (e.g., a 3:1 mixture of PBS buffer, pH 7.4, and DMSO)
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, add the reagents in the following order. Vortex briefly after each addition.
-
Solvent (e.g., 700 µL)
-
Alkyne stock (100 µL, final concentration: 0.1 mM)
-
This compound stock (100 µL, final concentration: 0.12 mM, 1.2 eq.)
-
-
Prepare Catalyst Premix: In a separate tube, prepare the catalyst premix.
-
CuSO₄ stock (20 µL, final concentration: 1 mM)
-
TBTA ligand stock (20 µL, final concentration: 1 mM)
-
-
Initiate Reaction:
-
Add the Catalyst Premix (40 µL) to the reaction mixture.
-
Add the freshly prepared Sodium Ascorbate stock (20 µL, final concentration: 10 mM).
-
The total reaction volume is 1 mL.
-
-
Incubation: Protect the reaction from light by wrapping the tube in aluminum foil. Incubate at room temperature with gentle shaking for 1-4 hours.
-
Analysis: Monitor the reaction progress using an appropriate technique (e.g., LC-MS, HPLC, or TLC).
Protocol 2: Diagnostic Control for Catalyst Poisoning
This control experiment helps determine if your azide or alkyne reagent contains catalyst poisons. It is run in parallel with your main experiment (Protocol 1).
Objective: To test the viability of the catalyst system and reaction conditions using "gold-standard" reagents that are known to work.
Materials:
-
All materials from Protocol 1.
-
Control Azide: A simple, easily purified, and well-characterized azide (e.g., Benzyl Azide).
-
Control Alkyne: A simple, easily purified, and well-characterized alkyne (e.g., Phenylacetylene).
Procedure:
-
Set up three reactions in parallel:
-
Reaction A (Your System): this compound + Your Alkyne (as described in Protocol 1).
-
Reaction B (Control System): Control Azide + Control Alkyne. Use the exact same procedure and final concentrations as in Protocol 1, simply substituting the control reagents for your experimental ones.
-
Reaction C (Cross-Test): this compound + Control Alkyne. This tests your azide reagent specifically.
-
-
Run all three reactions under identical conditions (temperature, time, light protection).
-
Analyze the results of all three reactions.
Interpreting the Results:
-
If A fails, but B and C work: The problem is likely with your alkyne reagent. It may contain impurities that are poisoning the catalyst. Consider purification.
-
If A and C fail, but B works: The problem is with your this compound reagent. It is the source of the catalyst poison. Purification (e.g., dialysis, column chromatography) is recommended.
-
If A, B, and C all fail: The issue is not with your specific azide or alkyne, but with the overall reaction setup. Suspects include oxidized sodium ascorbate, poor quality solvents, contamination in the copper or ligand stocks, or fundamental incompatibility of the conditions.
References
Technical Support Center: LG-PEG10-azide Reaction Kinetics
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of pH on the reaction kinetics of LG-PEG10-azide. The information is intended for researchers, scientists, and drug development professionals utilizing this reagent for bioconjugation and other applications.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with this compound?
A1: Generally, CuAAC reactions are effective over a broad pH range, typically between 4 and 12.[1] However, the optimal pH can be influenced by the specific alkyne-containing molecule, the ligand used to stabilize the copper(I) catalyst, and the buffer system. For many standard applications, a pH range of 7 to 8.5 is a good starting point. It is crucial to ensure that your biomolecule of interest remains stable and functional at the chosen pH.
Q2: How does pH affect the rate of a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with this compound?
A2: For SPAAC reactions, which do not require a copper catalyst, higher pH values generally lead to increased reaction rates.[2] This is often attributed to the increased nucleophilicity of the azide at higher pH. However, the choice of buffer can also play a significant role, with some buffers potentially influencing the reaction kinetics independently of pH.[2] For example, one study found that while higher pH generally increased rates, this was not the case in HEPES buffer.[2]
Q3: Can the buffer system itself impact the reaction kinetics, independent of pH?
A3: Yes, the buffer composition can significantly affect reaction rates. For instance, in SPAAC reactions, HEPES buffer has been shown to result in higher rate constants compared to PBS at the same pH.[2] Phosphate buffers have been associated with lower reaction rates in some SPAAC systems.[2] Therefore, when optimizing your reaction, it is advisable to screen different buffer systems.
Q4: My reaction is proceeding slowly. Could pH be the issue?
A4: A suboptimal pH is a common reason for slow reaction kinetics. If you are performing a CuAAC reaction, ensure the pH is within the recommended 4-12 range, and consider adjusting towards a neutral or slightly basic pH. For SPAAC reactions, increasing the pH (e.g., from 7.4 to 8.5) may enhance the reaction rate, provided your molecules are stable at higher pH.[2] Always verify the pH of your final reaction mixture after adding all components, as some reagents can alter the pH.
Q5: Are there any buffer components I should avoid when using this compound?
A5: For CuAAC reactions, avoid buffers containing strong chelating agents like EDTA, as they can sequester the copper catalyst and inhibit the reaction. For SPAAC reactions involving DBCO-alkynes, it is advisable to avoid buffers containing azides, as this will lead to competitive reactions.[3]
Troubleshooting Guide
| Issue | Possible Cause (pH-related) | Suggested Solution |
| Low reaction yield | Suboptimal pH for the specific reaction type (CuAAC or SPAAC). | For CuAAC, ensure the pH is within the 4-12 range; consider optimizing between pH 7-8.5. For SPAAC, try increasing the pH to 8.0-8.5, ensuring the stability of all reaction components.[1][2] |
| Buffer components are interfering with the reaction. | For CuAAC, avoid chelating agents. For SPAAC, consider switching to a different buffer system (e.g., from PBS to HEPES) that may promote faster kinetics.[2] | |
| Inconsistent reaction rates | Fluctuations in the pH of the reaction mixture. | Prepare fresh buffers and accurately measure the pH of the final reaction mixture. Ensure that the addition of reagents does not significantly alter the pH. |
| Degradation of starting materials or product | The pH is outside the stability range of one or more components. | Verify the pH stability of your azide- and alkyne-containing molecules. Adjust the reaction pH to a range where all components are stable. |
Experimental Protocols
General Protocol for pH Optimization of a SPAAC Reaction
-
Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., pH 6.0, 7.0, 7.5, 8.0, 8.5). Common choices include phosphate-buffered saline (PBS), HEPES, and borate buffers.
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in the desired buffer.
-
Prepare a stock solution of the alkyne-containing molecule (e.g., a DBCO-labeled protein) in the same buffer.
-
-
Reaction Setup:
-
In separate microcentrifuge tubes, combine the this compound and the alkyne-containing molecule at the desired molar ratio.
-
Use the different prepared buffers to bring the final reaction volume to the same level in each tube, ensuring the final concentration of reactants is consistent across all pH conditions.
-
-
Incubation: Incubate the reactions at a constant temperature (e.g., 25°C or 37°C).
-
Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot from each reaction.
-
Quenching (Optional): If necessary, quench the reaction by adding a suitable reagent or by flash freezing.
-
Analysis: Analyze the reaction progress using an appropriate technique such as SDS-PAGE, HPLC, or mass spectrometry to determine the extent of product formation at each pH and time point.
-
Data Interpretation: Compare the reaction rates and final yields across the different pH conditions to identify the optimal pH for your specific system.
Visualizations
Caption: Experimental workflow for pH optimization.
Caption: Troubleshooting logic for pH-related issues.
References
Technical Support Center: Removing Excess Copper Catalyst from LG-PEG10-Azide Reactions
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting and purifying products from copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving LG-PEG10-azide.
Troubleshooting Guide
This guide addresses common issues encountered during the removal of excess copper catalyst from your this compound reaction mixture.
| Issue | Potential Cause | Recommended Solution |
| Product is insoluble in organic solvents for liquid-liquid extraction. | The hydrophilic nature of the PEG chain can make the entire molecule water-soluble. | Avoid liquid-liquid extraction with immiscible organic solvents. Instead, opt for methods suitable for aqueous solutions such as chelation with a water-soluble chelator followed by dialysis or size-exclusion chromatography. |
| Low product yield after purification with a chelating resin (e.g., Chelex®). | Your PEGylated product may be charged and is non-specifically binding to the resin. | If your compound is charged, consider alternative methods like dialysis with EDTA. If you must use a chelating resin, ensure the pH of your solution does not promote ionic interactions between your product and the resin matrix. |
| Residual copper detected after dialysis with EDTA. | Insufficient dialysis time, inadequate concentration of EDTA, or infrequent buffer changes. | Increase the dialysis duration, use a higher concentration of EDTA in the dialysis buffer (e.g., 5-10 mM), and perform more frequent changes of the dialysis buffer to maintain a high concentration gradient.[1] |
| Product co-elutes with copper salts during size-exclusion chromatography (SEC). | Inadequate separation resolution of the SEC column. | Use a column with a smaller pore size appropriate for the molecular weight of your PEGylated product to better separate it from small molecule copper salts. Ensure proper column calibration and optimized mobile phase. |
| Membrane fouling or low recovery with Tangential Flow Filtration (TFF). | Improper membrane choice or operating conditions. | Select a membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your PEGylated product but large enough to allow copper complexes to pass through. Optimize transmembrane pressure and cross-flow rate to minimize fouling. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing excess copper from my this compound click chemistry reaction?
A1: The most common methods for removing residual copper catalyst from aqueous solutions of PEGylated biomolecules are:
-
Chelation: Using a strong copper chelator like ethylenediaminetetraacetic acid (EDTA) followed by a purification step to remove the copper-EDTA complex.
-
Chelating Resins: Employing solid-phase chelators like Chelex® resin to bind and remove copper ions.
-
Chromatography: Techniques such as size-exclusion chromatography (SEC) can separate the larger PEGylated product from the smaller copper catalyst.
-
Dialysis/Tangential Flow Filtration (TFF): Using a semi-permeable membrane to separate the PEGylated product from the copper ions based on size.
Q2: Can I use liquid-liquid extraction to remove copper from my reaction?
A2: Liquid-liquid extraction is generally more effective if your product is soluble in an organic solvent that is immiscible with water.[1] Given that this compound is designed to impart hydrophilicity, your final product is likely water-soluble, making this method less suitable. An aqueous wash with a solution of a chelating agent like EDTA is a more appropriate extraction-based approach.[2]
Q3: What is the impact of residual copper on my final product?
A3: Residual copper can have several detrimental effects on your final PEGylated product. Copper ions can:
-
Induce aggregation and instability of proteins and other biomolecules.[3]
-
Catalyze the generation of reactive oxygen species (ROS), which can damage the conjugated biomolecule.[4]
-
Interfere with downstream biological assays.
-
Exhibit cytotoxicity in cellular applications.
Q4: How can I quantify the amount of residual copper in my purified product?
A4: Highly sensitive analytical techniques are required to quantify trace amounts of residual copper. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful method for accurate quantification of elemental impurities in pharmaceutical samples.[5][6][7][8]
Q5: Are there alternatives to copper-catalyzed click chemistry to avoid this purification issue?
A5: Yes, copper-free click chemistry, also known as strain-promoted alkyne-azide cycloaddition (SPAAC), is an excellent alternative.[9] This method utilizes strained cyclooctynes (e.g., DBCO) that react with azides without the need for a copper catalyst, thereby eliminating the need for copper removal steps.[9]
Experimental Protocols
Protocol 1: Copper Removal using a Chelating Resin (Chelex® 100)
This protocol describes the use of a chelating resin to remove copper ions from a solution containing your PEGylated product.
Materials:
-
Chelex® 100 resin
-
Reaction mixture containing the PEGylated product and copper catalyst
-
Equilibration buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
Empty gravity-flow column
-
Collection tubes
Methodology:
-
Resin Preparation: Prepare a slurry of Chelex® 100 resin in the equilibration buffer. The amount of resin will depend on the amount of copper in your reaction. A general starting point is a 5-10 fold molar excess of chelating groups on the resin relative to the copper.
-
Column Packing: Gently pour the resin slurry into an empty gravity-flow column and allow it to settle, creating a packed bed.
-
Equilibration: Wash the packed resin with 5-10 column volumes of equilibration buffer.
-
Sample Loading: Carefully load your reaction mixture onto the top of the resin bed.
-
Incubation & Elution: Allow the sample to flow through the resin bed by gravity. The copper ions will bind to the resin.
-
Product Collection: Collect the eluate, which contains your purified PEGylated product.
-
Washing: Wash the resin with 2-3 column volumes of equilibration buffer and combine this with your collected eluate to maximize product recovery.
-
Analysis: Analyze the purified product for residual copper using a suitable method like ICP-MS.
Protocol 2: Copper Removal by Dialysis with EDTA
This protocol is suitable for larger PEGylated products where dialysis is a viable purification method.
Materials:
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Reaction mixture containing the PEGylated product and copper catalyst
-
Dialysis buffer (e.g., PBS with 5-10 mM EDTA, pH 7.4)
-
Large beaker
-
Stir plate and stir bar
Methodology:
-
Sample Preparation: Transfer your reaction mixture into a length of dialysis tubing, ensuring to leave some headspace. Securely close both ends of the tubing with clips.
-
Dialysis Setup: Place the sealed dialysis tubing into a beaker containing a large volume of dialysis buffer (at least 100 times the volume of your sample). Place the beaker on a stir plate and add a stir bar to ensure gentle agitation.
-
Dialysis: Allow the dialysis to proceed for at least 4 hours at 4°C.
-
Buffer Exchange: Change the dialysis buffer every 2-4 hours for a total of 3-4 buffer changes to ensure complete removal of the copper-EDTA complex.
-
Final Dialysis: Perform a final dialysis against a buffer without EDTA to remove any remaining chelator.
-
Product Recovery: Carefully remove the dialysis tubing from the buffer and recover your purified sample.
Quantitative Data Summary
| Method | Principle | Typical Copper Removal Efficiency | Advantages | Disadvantages |
| Chelating Resin (e.g., Chelex®) | Ion exchange | >95% | High efficiency, simple procedure. | Potential for non-specific binding of charged products. |
| Dialysis with EDTA | Size-based separation and chelation | >99% | Gentle on the product, high removal efficiency. | Time-consuming, not suitable for small molecules. |
| Size-Exclusion Chromatography (SEC) | Size-based separation | Variable, depends on resolution | Can also provide information on product aggregation. | Potential for product dilution, may require optimization. |
| Tangential Flow Filtration (TFF) | Size-based separation | >90% | Scalable, can be used for concentration and buffer exchange. | Can lead to membrane fouling, requires specialized equipment.[10][11][12] |
Visualizations
Caption: Workflow for copper catalyst removal from this compound reactions.
Caption: Troubleshooting logic for selecting a copper removal method.
References
- 1. researchgate.net [researchgate.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Unveiling the Effects of Copper Ions in the Aggregation of Amyloidogenic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. analytik-jena.com [analytik-jena.com]
- 6. Recent advances in copper analyses by inorganic mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalcollections.lrc.usuhs.edu [digitalcollections.lrc.usuhs.edu]
- 8. LC-ICP-MS method for the determination of "extractable copper" in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Purification of PEGylated nanoparticles using tangential flow filtration (TFF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Membrane-Based Hybrid Method for Purifying PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Confirming Successful LG-PEG10-Azide Conjugation
For researchers in drug development and biotechnology, the precise and efficient conjugation of molecules is paramount. LG-PEG10-azide, a linear polyethylene glycol (PEG) derivative with a terminal azide group, is a valuable tool for modifying proteins, peptides, and other molecules to enhance their therapeutic properties. The success of this modification hinges on the reliable confirmation of the covalent bond formation, typically achieved through an azide-alkyne cycloaddition, a cornerstone of "click chemistry." This guide provides a comparative overview of the most effective analytical techniques to verify successful conjugation, complete with experimental data and detailed protocols.
The conjugation of this compound with an alkyne-functionalized molecule results in the formation of a stable triazole ring. The disappearance of the azide and alkyne starting materials and the appearance of the newly formed conjugate with the triazole linkage are the key indicators of a successful reaction. Several analytical methods can be employed to monitor this transformation, each with its own strengths and limitations.
Comparative Analysis of Confirmation Techniques
The choice of analytical technique often depends on the available instrumentation, the nature of the molecule being conjugated to the PEG-azide, and the desired level of detail. Below is a summary of the most common methods used to confirm successful conjugation.
| Analytical Technique | Principle | Key Indicator of Successful Conjugation | Advantages | Limitations |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Disappearance of the characteristic azide peak at ~2100 cm⁻¹. | Rapid, non-destructive, and requires minimal sample preparation. | Can be less sensitive for large biomolecules where the azide signal might be weak compared to other vibrational signals. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR) | Measures the magnetic properties of atomic nuclei. | Appearance of a characteristic proton signal from the triazole ring (typically between 7.5 and 8.5 ppm). | Provides detailed structural information and can be used for quantification. | Requires a relatively large amount of pure sample and a high-field NMR spectrometer. |
| Mass Spectrometry (MS), esp. MALDI-TOF | Measures the mass-to-charge ratio of ions. | Detection of the molecular weight of the conjugate, which is the sum of the masses of the reactants. | Highly sensitive and provides a direct measurement of the product's mass. | Can be challenging to ionize large, heterogeneous PEGylated molecules without fragmentation. |
| High-Performance Liquid Chromatography (HPLC) / Size-Exclusion Chromatography (SEC) | Separates components of a mixture based on their interaction with a stationary phase or their size. | A shift in retention time, indicating the formation of a new, larger molecule. | Excellent for assessing purity, separating the conjugate from starting materials, and can be used for quantification. | It is an indirect method for confirming the structure of the conjugate. |
Experimental Protocols and Data
Fourier-Transform Infrared (FTIR) Spectroscopy
Experimental Protocol:
-
Acquire the FTIR spectrum of the this compound starting material.
-
Acquire the FTIR spectrum of the alkyne-functionalized molecule.
-
After the conjugation reaction, purify the product to remove unreacted starting materials.
-
Acquire the FTIR spectrum of the purified conjugate.
-
Compare the spectra. Successful conjugation is confirmed by the disappearance of the strong, sharp azide peak around 2100 cm⁻¹.[1][2]
Sample Data:
| Compound | Characteristic Peak (cm⁻¹) | Interpretation |
| This compound | ~2110 | N₃ stretch |
| Alkyne-functionalized molecule | ~2167 (for terminal alkynes) | C≡C stretch |
| Conjugated Product | Absent | Consumption of the azide group |
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Experimental Protocol:
-
Dissolve the purified conjugate in a suitable deuterated solvent (e.g., D₂O, CDCl₃).
-
Acquire the ¹H NMR spectrum.
-
Identify the characteristic proton signal of the newly formed triazole ring.[2][3]
Sample Data:
| Proton | Typical Chemical Shift (ppm) | Interpretation |
| Triazole Proton | 7.5 - 8.5 (singlet) | Formation of the 1,2,3-triazole ring |
| PEG backbone protons | 3.5 - 3.7 (multiplet) | Presence of the PEG chain |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
Experimental Protocol:
-
Co-crystallize the purified conjugate with a suitable matrix (e.g., sinapinic acid or DHB) on a MALDI target plate.
-
Acquire the mass spectrum in the appropriate mass range.
-
Compare the observed molecular weight with the theoretical molecular weight of the conjugate.[2][4]
Sample Data:
| Compound | Theoretical Molecular Weight (Da) | Observed Molecular Weight (Da) |
| This compound | ~540 | ~540 |
| Alkyne-functionalized molecule | Varies | Varies |
| Conjugated Product | MW(PEG-azide) + MW(alkyne-molecule) | ~Sum of reactant masses |
Size-Exclusion Chromatography (SEC)
Experimental Protocol:
-
Dissolve the reaction mixture in the mobile phase.
-
Inject the sample onto an SEC column with a suitable pore size for the expected molecular weight range.
-
Monitor the elution profile using a UV or refractive index detector.
-
A new peak with a shorter retention time compared to the starting materials indicates the formation of a larger molecule.[5]
Sample Data:
| Compound | Retention Time (min) | Interpretation |
| This compound | ~12.5 | Unreacted PEG-azide |
| Alkyne-functionalized molecule | ~15.2 | Unreacted alkyne |
| Conjugated Product | ~9.8 | Successful conjugation, larger molecule |
Visualizing the Workflow and Reaction
To further clarify the process, the following diagrams illustrate the experimental workflow for confirming conjugation and the underlying chemical reaction.
By employing a combination of these analytical techniques, researchers can confidently confirm the successful conjugation of this compound, ensuring the quality and reliability of their modified molecules for downstream applications in research and therapeutic development.
References
A Comparative Guide to Analytical Techniques for Characterizing LG-PEG10-Azide Products
For Researchers, Scientists, and Drug Development Professionals
The successful application of PEGylation in drug delivery, bioconjugation, and materials science hinges on the precise characterization of functionalized polyethylene glycol (PEG) derivatives. This guide provides a comparative analysis of key analytical techniques for characterizing LG-PEG10-azide, a heterobifunctional PEG linker featuring a terminal azide group. We present a detailed overview of common analytical methods, their underlying principles, and their respective strengths and limitations in ensuring the quality, purity, and structural integrity of this compound products.
Core Analytical Techniques: A Head-to-Head Comparison
The characterization of this compound primarily relies on a suite of analytical techniques that provide complementary information regarding its molecular weight, structure, purity, and the extent of functionalization. The most prevalent and powerful of these are Nuclear Magnetic Resonance (NMR) Spectroscopy, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry, and Gel Permeation Chromatography/Size-Exclusion Chromatography (GPC/SEC).
| Analytical Technique | Information Provided | Strengths | Limitations |
| ¹H NMR Spectroscopy | - Confirmation of azide functionalization- Quantification of functionalization efficiency- Determination of number average molecular weight (Mn)[1] | - Provides detailed structural information- Quantitative assessment of end-group modification[1]- Relatively non-destructive | - Signal overlap can complicate analysis, especially for high molecular weight PEGs[1]- Lower sensitivity compared to mass spectrometry |
| MALDI-TOF Mass Spectrometry | - Absolute molecular weight determination- Assessment of molecular weight distribution and polydispersity- Identification of impurities and byproducts | - High sensitivity and accuracy for molecular weight[2]- Provides information on the entire polymer distribution[3] | - Fragmentation of the azide group can occur, leading to misinterpretation of spectra[3]- Matrix and cationizing agent selection is critical for optimal results[2] |
| GPC/SEC | - Determination of number average (Mn) and weight average (Mw) molecular weight- Assessment of molecular weight distribution and polydispersity index (PDI)[4][5] | - Robust method for determining polydispersity- Can be coupled with various detectors (e.g., RI, UV, light scattering) for comprehensive analysis[5] | - Provides relative molecular weight based on calibration standards[5]- Potential for interactions between the polymer and the column matrix can affect results |
Experimental Protocols
¹H NMR Spectroscopy for Azide Functionalization and Molecular Weight
Objective: To confirm the presence of the azide group and determine the degree of functionalization and the number average molecular weight (Mn) of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d6)
-
NMR tubes
-
NMR Spectrometer (e.g., 400 or 500 MHz)[6]
Procedure:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of CDCl₃ or DMSO-d6 in a clean, dry NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Process the spectrum (phasing, baseline correction, and integration).
-
Analysis:
-
Identify the characteristic signals of the PEG backbone (typically a large multiplet around 3.6 ppm).
-
Identify the signal corresponding to the methylene protons adjacent to the azide group (–CH₂–N₃), which typically appears around 3.3-3.4 ppm.[7]
-
Integrate the area of the –CH₂–N₃ signal and compare it to the integration of a known proton signal from the other end of the PEG chain (e.g., a methyl group if it's a methoxy-PEG derivative) or the entire PEG backbone to quantify the azide functionalization. A functionalization of >99% is often achievable.[1]
-
The number average molecular weight (Mn) can be calculated by comparing the integral of the end-group protons to the integral of the repeating ethylene glycol units.[1][8]
-
MALDI-TOF Mass Spectrometry for Molecular Weight Determination
Objective: To determine the absolute molecular weight and assess the molecular weight distribution of this compound.
Materials:
-
This compound sample
-
MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid - CHCA)[2]
-
Cationizing agent (e.g., sodium trifluoroacetate - NaTFA)[2]
-
Solvent (e.g., ethanol, acetonitrile/water)
-
MALDI target plate
-
MALDI-TOF Mass Spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a matrix solution (e.g., 10 mg/mL CHCA in 50:50 acetonitrile:water with 0.1% TFA).
-
Prepare a cationizing agent solution (e.g., 1 mg/mL NaTFA in water).
-
Dissolve the this compound sample in the same solvent as the matrix to a concentration of approximately 1 mg/mL.
-
-
Spotting:
-
Mix the sample, matrix, and cationizing agent solutions in a 1:10:1 ratio (sample:matrix:cationizing agent).
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried droplet method).
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion reflector mode.
-
Calibrate the instrument using a known polymer standard.
-
-
Analysis:
-
The resulting spectrum will show a distribution of peaks, each corresponding to a PEG chain with a different number of repeating units.
-
The mass difference between adjacent peaks should correspond to the mass of the ethylene glycol monomer (44 Da).
-
The absolute molecular weight can be determined from the peak masses.
-
Be aware of potential metastable ions resulting from the fragmentation of the azide group, which can present as a second distribution of peaks.[3]
-
GPC/SEC for Molecular Weight Distribution
Objective: To determine the number average (Mn), weight average (Mw) molecular weight, and polydispersity index (PDI) of this compound.
Materials:
-
This compound sample
-
Mobile phase (e.g., Tetrahydrofuran - THF, or an aqueous buffer)
-
GPC/SEC system equipped with a refractive index (RI) detector
-
GPC/SEC columns suitable for the expected molecular weight range
-
Polymer standards for calibration (e.g., narrow PDI polystyrene or PEG standards)
Procedure:
-
System Setup:
-
Equilibrate the GPC/SEC system with the chosen mobile phase at a constant flow rate (e.g., 1.0 mL/min).
-
-
Calibration:
-
Inject a series of narrow PDI polymer standards of known molecular weights to generate a calibration curve (log MW vs. retention time).
-
-
Sample Analysis:
-
Dissolve the this compound sample in the mobile phase at a known concentration (e.g., 1-2 mg/mL).
-
Filter the sample solution through a 0.22 µm filter.
-
Inject the filtered sample into the GPC/SEC system.
-
-
Data Analysis:
-
The retention time of the sample is used to determine its molecular weight relative to the calibration curve.
-
The software will calculate Mn, Mw, and PDI (Mw/Mn). A PDI value close to 1.0 indicates a narrow molecular weight distribution.
-
Product Characterization Data: this compound
While specific experimental data for "this compound" is not publicly available in the searched literature, the expected characterization data based on its structure and the techniques described above would be as follows:
| Parameter | Expected Value/Result | Analytical Technique |
| Molecular Formula | C₃₄H₆₆N₄O₂₁[9] | - |
| Molecular Weight (Calculated) | 866.9 g/mol [9] | - |
| ¹H NMR | - Signal at ~3.3-3.4 ppm confirming -CH₂-N₃- Integration confirming >95% azide functionalization | ¹H NMR |
| MALDI-TOF MS | - Peak distribution centered around the calculated MW- Peak spacing of 44 Da | MALDI-TOF MS |
| GPC/SEC | - Narrow PDI (typically < 1.1) | GPC/SEC |
| Purity | >95% | HPLC, NMR |
Visualizing the Workflow
A clear understanding of the synthesis and characterization process is crucial for quality control. The following diagrams, generated using the DOT language for Graphviz, illustrate a typical workflow.
Caption: Synthetic pathway for this compound.
Caption: Analytical workflow for this compound.
Alternative and Complementary Techniques
While NMR, Mass Spectrometry, and GPC/SEC are the primary methods, other techniques can provide valuable complementary information:
-
Fourier-Transform Infrared Spectroscopy (FTIR): A quick and straightforward method to confirm the presence of the azide functional group, which exhibits a characteristic sharp absorption band around 2100 cm⁻¹.
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for assessing the purity of the final product and for separating the desired product from starting materials and byproducts.
-
Elemental Analysis: Can provide the percentage of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values for the expected structure.
Conclusion
The robust characterization of this compound is paramount for its successful implementation in research and development. A multi-faceted analytical approach, combining the structural detail from NMR, the precise molecular weight information from MALDI-TOF MS, and the molecular weight distribution from GPC/SEC, provides a comprehensive understanding of the product's quality. By employing the detailed protocols and understanding the comparative strengths of each technique outlined in this guide, researchers can ensure the reliability and reproducibility of their PEGylation strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. bath.ac.uk [bath.ac.uk]
- 3. MALDI-TOF Mass Spectral Characterization of Polymers Containing an Azide Group: Evidence of Metastable Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. aimplas.net [aimplas.net]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. box2073.temp.domains [box2073.temp.domains]
- 9. This compound, 2252392-52-0 | BroadPharm [broadpharm.com]
A Comparative Guide to LG-PEG10-azide and Other PEG Linkers for Advanced Bioconjugation
For researchers, scientists, and professionals in drug development, the selection of an appropriate linker is a critical step in the design of effective bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs. This guide provides a detailed comparison of LG-PEG10-azide with other polyethylene glycol (PEG) linkers, focusing on their performance and supported by experimental data.
This compound is a discrete-length PEG (dPEG®) linker featuring a terminal azide group. The ten repeating ethylene glycol units provide a defined spacer length, enhancing hydrophilicity and improving the pharmacokinetic profile of the conjugated molecule. The azide functionality allows for highly specific and efficient conjugation via "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC).
Key Performance Characteristics of PEG Linkers
The effectiveness of a PEG linker is determined by several key parameters, including its length, chemical functionality, and architecture. These characteristics influence the stability, solubility, and in vivo performance of the resulting bioconjugate.
Impact of PEG Linker Length on In Vivo Performance
The length of the PEG chain has a significant impact on the circulation half-life and tumor accumulation of bioconjugates. Longer PEG chains generally lead to a longer half-life and increased accumulation at the target site.
Table 1: Effect of PEG Linker Length on the In Vivo Fate of Nanoparticles
| Linker | Molecular Weight (kDa) | Half-life (h) | Tumor Accumulation (%ID/g) |
| PEG-2k | 2 | 18.5 | 5.5 |
| PEG-5k | 5 | 28.3 | 8.2 |
| PEG-10k | 10 | 45.1 | 10.1 |
Data adapted from a study on PEGylated core cross-linked nanoparticles. The specific nanoparticle core and targeting moiety will influence absolute values, but the trend is illustrative of the effect of PEG length.
Comparison of Functional Groups for Bioconjugation
The choice of reactive group on the PEG linker is crucial for the efficiency and stability of the conjugation reaction. Azide linkers, for use in click chemistry, offer distinct advantages over traditional amine-reactive (e.g., NHS esters) or thiol-reactive (e.g., maleimides) linkers.
Table 2: Comparison of Common Bioconjugation Chemistries
| Functional Group | Target Residue/Moiety | Reaction Type | Key Advantages | Key Disadvantages |
| Azide (for Click Chemistry) | Alkyne, DBCO, BCN | Cycloaddition | High specificity, bio-orthogonal, high yield, stable triazole linkage.[1] | Requires a complementary alkyne-modified partner. CuAAC requires a copper catalyst which can be toxic to cells, though ligands can mitigate this.[2] |
| NHS Ester | Primary Amines (Lysine, N-terminus) | Acylation | Well-established chemistry, readily available reagents. | Susceptible to hydrolysis in aqueous buffers, can react with multiple lysine residues leading to heterogeneity. |
| Maleimide | Thiols (Cysteine) | Michael Addition | High reactivity and specificity for thiols. | Potential for retro-Michael addition (instability), can react with other nucleophiles at high pH. |
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing the performance of different linkers. Below are representative protocols for bioconjugation using azide-PEG linkers via click chemistry.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for conjugating an azide-PEG linker to an alkyne-containing protein.
Materials:
-
Azide-PEG linker (e.g., this compound)
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
Procedure:
-
Prepare a stock solution of the azide-PEG linker in a compatible solvent (e.g., DMSO or water).
-
In a microcentrifuge tube, combine the alkyne-modified protein with the azide-PEG linker at a desired molar ratio.
-
Prepare a fresh solution of the copper catalyst premix by combining CuSO4 and THPTA in water.
-
Add the copper catalyst premix to the protein-linker solution.
-
Initiate the reaction by adding freshly prepared sodium ascorbate solution.
-
Incubate the reaction mixture at room temperature for 1-4 hours.
-
Purify the resulting conjugate using size-exclusion chromatography or another suitable method to remove excess reagents.
-
Characterize the conjugate using techniques such as SDS-PAGE, mass spectrometry, and HPLC.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a copper-free click chemistry approach for conjugating an azide-PEG linker to a strained alkyne (e.g., DBCO)-modified biomolecule.
Materials:
-
Azide-PEG linker (e.g., this compound)
-
DBCO-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare a stock solution of the azide-PEG linker in a compatible solvent.
-
Combine the DBCO-modified biomolecule with the azide-PEG linker at a desired molar ratio.
-
Incubate the reaction mixture at room temperature or 37°C for 2-12 hours. The reaction progress can be monitored by a suitable analytical technique.
-
Purify the conjugate using a suitable chromatography method.
-
Characterize the final conjugate.
Visualizing Bioconjugation Workflows
The following diagrams illustrate the workflows for CuAAC and SPAAC reactions.
Caption: Workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Signaling Pathways and Logical Relationships
The choice of linker can be visualized as a critical node in the development pathway of a bioconjugate therapeutic.
Caption: Logical flow of linker selection impacting bioconjugate performance.
Conclusion
This compound, as a discrete-length PEG linker with an azide functional group, offers significant advantages for the construction of well-defined bioconjugates. Its defined length contributes to homogeneity, while the azide group enables highly efficient and specific conjugation via click chemistry. Compared to traditional linkers, azide-PEG linkers provide greater stability and bio-orthogonality. The choice of a specific PEG linker, including its length and architecture, should be guided by the specific requirements of the therapeutic or diagnostic application to optimize the stability, pharmacokinetics, and overall efficacy of the final bioconjugate.
References
A Head-to-Head Comparison: LG-PEG10-azide vs. Shorter and Longer PEG Chain Linkers in Bioconjugation and Drug Delivery
For Immediate Publication
San Diego, CA – October 28, 2025 – In the rapidly evolving landscape of bioconjugation and targeted drug delivery, the choice of a linker molecule is paramount to the efficacy and safety of novel therapeutics. This guide provides a comprehensive comparison of LG-PEG10-azide, a discrete polyethylene glycol (dPEG) linker with ten ethylene glycol units, against shorter and longer dPEG-azide counterparts. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Introduction to Discrete PEG-Azide Linkers
Polyethylene glycol (PEG) linkers are widely utilized in the development of bioconjugates, such as antibody-drug conjugates (ADCs), due to their ability to enhance solubility, stability, and pharmacokinetic profiles of attached molecules.[1] Unlike traditional polydisperse PEGs, which consist of a mixture of different chain lengths, discrete PEG (dPEG®) linkers are single molecular weight compounds, ensuring batch-to-batch consistency and precise control over the final conjugate's properties.[2] The terminal azide group on these linkers facilitates highly efficient and specific conjugation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[3]
The length of the PEG chain is a critical parameter that can significantly influence the physicochemical properties, stability, and in vitro and in vivo performance of the resulting bioconjugate. This guide will focus on the comparative performance of this compound (a mid-length dPEG linker) against representative shorter (e.g., dPEG4-azide) and longer (e.g., dPEG24-azide) chain linkers.
Physicochemical Properties
The chain length of a dPEG-azide linker directly impacts its physical and chemical characteristics. This compound offers a balance between the properties of shorter and longer chain linkers.
| Property | Shorter dPEG-Azide (e.g., dPEG4) | This compound | Longer dPEG-Azide (e.g., dPEG24) |
| Molecular Weight | Lower | Moderate (866.9 g/mol )[4] | Higher |
| Chain Length | Shorter | Moderate | Longer |
| Hydrophilicity | Moderate | Good | Excellent |
| Steric Hindrance | Minimal | Moderate | Significant |
| Flexibility | Less Flexible | Moderately Flexible | Highly Flexible |
Shorter dPEG linkers provide a more compact and rigid connection, which can be advantageous in applications where precise spatial control is necessary.[5] Conversely, longer dPEG chains offer greater flexibility and create a larger hydrodynamic radius, which can effectively shield the conjugated molecule from proteolytic enzymes and the immune system.[5][6]
Bioconjugation Efficiency
The efficiency of the click chemistry reaction can be influenced by the PEG chain length, primarily due to steric hindrance.
| Parameter | Shorter dPEG-Azide (e.g., dPEG4) | This compound | Longer dPEG-Azide (e.g., dPEG24) |
| Reaction Kinetics | Generally Faster | Fast | Potentially Slower |
| Conjugation Yield | High | High | Generally High, but may be slightly lower |
| Purification | Simpler | Straightforward | May be more complex due to increased hydrophilicity |
While click chemistry is known for its high efficiency, longer PEG chains can introduce steric hindrance that may slightly reduce reaction rates compared to shorter linkers.[5] However, for most applications, the conjugation efficiency with all dPEG-azide linkers is typically high.
Stability of the Conjugate
The stability of the final bioconjugate is a critical factor for its therapeutic efficacy. The PEG linker can influence both the chemical stability of the linker itself and the enzymatic stability of the conjugated biomolecule.
| Stability Type | Shorter dPEG-Azide (e.g., dPEG4) | This compound | Longer dPEG-Azide (e.g., dPEG24) |
| Hydrolytic Stability of Triazole Linkage | High | High | High |
| Enzymatic Stability of Conjugate | Moderate Protection | Good Protection | Excellent Protection |
| Resistance to Proteolysis | Lower | Moderate | Higher |
The triazole linkage formed via click chemistry is exceptionally stable under physiological conditions, regardless of the PEG chain length.[7] The primary difference in stability arises from the "shielding effect" of the PEG chain. Longer PEG chains provide a more substantial hydrophilic shell around the biomolecule, offering greater protection from enzymatic degradation.[1]
In Vitro and In Vivo Performance
The in vitro and in vivo behavior of a bioconjugate is profoundly affected by the length of the PEG linker.
In Vitro Performance
| Parameter | Shorter dPEG-Azide (e.g., dPEG4) | This compound | Longer dPEG-Azide (e.g., dPEG24) |
| Cellular Uptake | Generally higher in some cell lines | Balanced uptake | May be reduced due to steric hindrance |
| Receptor Binding Affinity | Minimal impact | Minimal to moderate impact | Potential for reduced affinity |
| In Vitro Cytotoxicity (for ADCs) | Potentially higher due to efficient uptake | Effective | May be slightly lower if uptake is hindered |
Studies have shown that shorter PEG linkers can lead to more efficient cellular uptake in certain cancer cell lines.[8] Conversely, longer PEG chains can sometimes create steric hindrance that may slightly reduce the binding affinity of a targeting ligand to its receptor.
In Vivo Performance
| Parameter | Shorter dPEG-Azide (e.g., dPEG4) | This compound | Longer dPEG-Azide (e.g., dPEG24) |
| Circulation Half-life | Shorter | Moderate | Longer |
| Renal Clearance | Faster | Slower | Slowest |
| Tumor Accumulation (EPR effect) | Lower | Moderate | Higher |
| Immunogenicity | Low | Very Low | Lowest |
Longer PEG chains significantly increase the hydrodynamic volume of the conjugate, leading to reduced renal clearance and a longer circulation half-life.[9][10] This prolonged circulation can enhance the accumulation of the conjugate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[8] Furthermore, the "stealth" property of longer PEG chains helps to reduce the immunogenicity of the bioconjugate.[1]
Experimental Protocols
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for conjugating a dPEG-azide linker to an alkyne-functionalized biomolecule.
Materials:
-
dPEG-azide linker (e.g., this compound)
-
Alkyne-functionalized biomolecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (if needed to dissolve components)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the dPEG-azide linker in water or DMSO.
-
Prepare a 1-5 mg/mL solution of the alkyne-functionalized biomolecule in PBS.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (freshly prepared).
-
Prepare a 50 mM stock solution of THPTA or TBTA in water or DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-functionalized biomolecule and the dPEG-azide linker at a desired molar ratio (e.g., 1:3 to 1:10).
-
Add the THPTA or TBTA ligand to the reaction mixture to a final concentration of 1-2 mM.
-
Add CuSO₄ to a final concentration of 0.5-1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography (SEC) or other appropriate chromatographic techniques to remove excess reagents.
-
-
Analysis:
Protocol for Analyzing PEGylation Efficiency by HPLC
Equipment and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Size-Exclusion Chromatography (SEC) column suitable for the molecular weight range of the conjugate.
-
Mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0).
Procedure:
-
Inject a sample of the purified conjugate onto the SEC-HPLC column.
-
Run the separation using an isocratic flow of the mobile phase.
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm for proteins).
-
The unconjugated biomolecule will elute at a later retention time than the higher molecular weight PEGylated conjugate.
-
Calculate the PEGylation efficiency by integrating the peak areas of the conjugated and unconjugated species.
Visualizations
Caption: Workflow for bioconjugation using dPEG-azide linkers via CuAAC.
Caption: General signaling pathway of an ADC utilizing a dPEG linker.
Conclusion
The selection of an appropriate PEG linker is a critical decision in the design of bioconjugates and drug delivery systems. This compound emerges as a versatile, mid-length discrete PEG linker that provides a well-balanced profile of physicochemical properties, bioconjugation efficiency, and in vitro and in vivo performance.
-
Shorter dPEG-azide linkers (e.g., dPEG4) are advantageous for applications requiring minimal steric hindrance and where a longer circulation half-life is not a primary concern.
-
Longer dPEG-azide linkers (e.g., dPEG24) excel in prolonging the in vivo circulation time, enhancing tumor accumulation via the EPR effect, and providing maximum shielding of the conjugated biomolecule.
-
This compound offers a compelling middle ground, providing good water solubility, efficient conjugation, and a moderate increase in hydrodynamic size that can improve pharmacokinetic properties without significantly hindering receptor binding or cellular uptake in most systems.
Ultimately, the optimal choice of PEG linker length will depend on the specific biomolecule, the therapeutic target, and the desired clinical application. This guide provides a foundational framework and supporting data to aid researchers in navigating this crucial aspect of bioconjugate design.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Hydrolytically degradable poly(ethylene glycol) hydrogel scaffolds with tunable degradation and mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azide | BroadPharm [broadpharm.com]
- 4. This compound, 2252392-52-0 | BroadPharm [broadpharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. Dually Reactive Long Recombinant Linkers for Bioconjugations as an Alternative to PEG - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 8. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 11. MALDI-TOF Mass Spectral Characterization of Polymers Containing an Azide Group: Evidence of Metastable Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MALDI-TOF MS analysis of soluble PEG based multi-step synthetic reaction mixtures with automated detection of reaction failure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: LG-PEG10-azide versus NHS Ester Chemistry for Bioconjugation
In the realm of bioconjugation, the precise and stable attachment of molecules to proteins, antibodies, and other biomolecules is paramount for the development of targeted therapeutics, advanced diagnostics, and powerful research tools. For decades, N-hydroxysuccinimide (NHS) ester chemistry has been a workhorse for labeling primary amines. However, the advent of bioorthogonal chemistries, particularly copper-catalyzed and strain-promoted azide-alkyne cycloadditions (click chemistry), has introduced highly efficient and specific alternatives. This guide provides a detailed comparison of bioconjugation using LG-PEG10-azide, which leverages click chemistry, against traditional NHS ester-based methods.
Executive Summary
The use of this compound for bioconjugation, proceeding through click chemistry, offers significant advantages over direct NHS ester-based conjugation in terms of specificity, reaction efficiency under physiological conditions, and the stability of the final conjugate. While NHS ester chemistry is a well-established and effective method for labeling primary amines, it is susceptible to competing hydrolysis and can exhibit off-target reactions. Click chemistry, on the other hand, provides a bioorthogonal reaction with high yields and a resulting triazole linkage that is exceptionally stable.
Quantitative Comparison of Bioconjugation Chemistries
The following table summarizes the key performance differences between the two chemistries based on typical experimental outcomes.
| Feature | This compound (via Click Chemistry) | NHS Ester Chemistry |
| Reaction Principle | Copper-Catalyzed (CuAAC) or Strain-Promoted (SPAAC) Azide-Alkyne Cycloaddition | Acylation of primary amines |
| Target Functional Group | Alkyne or Strained Alkyne | Primary amines (e.g., lysine side chains, N-terminus) |
| Reaction pH | Neutral (pH 6.5-7.5) | Slightly alkaline (pH 7.2-8.5) |
| Typical Reaction Time | 1-4 hours | 1-4 hours |
| Competing Reactions | Minimal | Hydrolysis of the NHS ester, which increases with higher pH |
| Specificity | Highly specific to the alkyne counterpart | Primarily targets primary amines, but side reactions with tyrosine, serine, and threonine hydroxyl groups can occur |
| Typical Yield | High (>90%) | Variable, dependent on protein concentration and pH (typically 20-50% labeling efficiency for antibodies at ~1 mg/mL) |
| Stability of Linkage | Very high (Triazole ring is stable to hydrolysis, enzymatic cleavage, oxidation, and reduction) | High (Amide bond is stable, but less so than a triazole) |
| Biocompatibility | SPAAC is excellent for live cells. CuAAC requires a copper catalyst which can be toxic to cells, but ligands can mitigate this. | Generally good, but the requirement for alkaline pH can be detrimental to some proteins. |
Visualizing the Conjugation Workflows
To better understand the practical application of these chemistries, the following diagrams illustrate the experimental workflows.
Signaling Pathways and Reaction Mechanisms
The underlying chemical reactions dictate the specificity and stability of the resulting bioconjugate.
Validating LG-PEG10-Azide Conjugation: A Mass Spectrometry-Based Comparison Guide
For researchers, scientists, and drug development professionals, confirming the successful conjugation of moieties to polyethylene glycol (PEG) linkers is a critical step in the development of novel therapeutics and research tools. This guide provides an objective comparison of mass spectrometry techniques for the validation of LG-PEG10-azide conjugation, supported by illustrative experimental data and detailed protocols.
The azide functional group on this compound enables covalent attachment to molecules containing a corresponding alkyne group via "click chemistry," a highly efficient and specific reaction.[1][2][3][4][5][6][7] Mass spectrometry is an indispensable tool for confirming the successful formation of the resulting conjugate, providing precise molecular weight information that directly reflects the addition of the PEG linker.
Comparative Analysis of Mass Spectrometry Data
Mass spectrometry analysis unequivocally distinguishes between the unconjugated starting materials and the final PEGylated product. The key indicator of a successful conjugation is a shift in the mass-to-charge ratio (m/z) corresponding to the mass of the added this compound and the conjugated molecule.
For illustrative purposes, consider the conjugation of a hypothetical small molecule, "Molecule A," with a monoisotopic mass of 500 Da, to this compound. The expected and observed molecular weights are presented in the table below.
| Analyte | Theoretical Monoisotopic Mass (Da) | Observed m/z (Illustrative) | Interpretation |
| Molecule A | 500.00 | 501.08 [M+H]⁺ | Unconjugated starting material |
| This compound | 866.91 | 867.92 [M+H]⁺, 889.90 [M+Na]⁺ | Unconjugated PEG linker |
| Molecule A-LG-PEG10 Conjugate | 1366.91 | 1367.92 [M+H]⁺, 1389.90 [M+Na]⁺ | Successful conjugation |
Note: The observed m/z values are illustrative and represent singly charged ions ([M+H]⁺) and sodium adducts ([M+Na]⁺), which are commonly observed for PEGylated molecules in mass spectrometry.
Experimental Workflow & Protocols
The successful validation of this compound conjugation by mass spectrometry relies on a systematic workflow encompassing sample preparation, data acquisition, and analysis.
Protocol 1: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
MALDI-TOF MS is a powerful technique for the analysis of PEGylated molecules due to its tolerance of complex mixtures and its ability to analyze high molecular weight compounds.[1][3]
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the unconjugated this compound and the conjugated product separately in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% trifluoroacetic acid).
-
Prepare a saturated solution of a suitable matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) in the same solvent.
-
Mix the analyte solution and the matrix solution in a 1:1 ratio.
-
-
MALDI Plate Spotting:
-
Spot 1 µL of the analyte-matrix mixture onto the MALDI target plate.
-
Allow the spot to air-dry completely, allowing for co-crystallization of the analyte and matrix.
-
-
Data Acquisition:
-
Load the MALDI plate into the mass spectrometer.
-
Acquire data in positive ion linear or reflector mode over an appropriate mass range (e.g., m/z 500-2000). The laser energy should be optimized to achieve good signal-to-noise ratio without causing excessive fragmentation.
-
-
Data Analysis:
-
Process the raw data to generate a mass spectrum.
-
Identify the peaks corresponding to the unconjugated materials and the conjugated product. The presence of a peak at the expected molecular weight of the conjugate confirms a successful reaction.
-
Protocol 2: Electrospray Ionization (ESI) Mass Spectrometry
ESI-MS is another common technique for analyzing PEGylated compounds, often coupled with liquid chromatography (LC) for online separation and analysis.
-
Sample Preparation:
-
Prepare a dilute solution (e.g., 1-10 µM) of the sample in a solvent compatible with ESI, such as a mixture of acetonitrile and water with a small amount of formic acid (e.g., 0.1%).
-
-
Infusion or LC-MS:
-
Direct Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
LC-MS: Inject the sample onto a suitable liquid chromatography column (e.g., a C18 reversed-phase column) to separate the conjugate from unreacted starting materials and other impurities before introduction into the mass spectrometer.
-
-
Data Acquisition:
-
Acquire data in positive ion mode. The ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) should be optimized to maximize the signal of the analyte of interest.
-
-
Data Analysis:
-
Deconvolute the resulting spectrum if multiple charge states are observed to determine the neutral molecular mass of the analytes.
-
Compare the molecular weight of the product to the starting materials to confirm conjugation.
-
Alternative Validation Techniques
While mass spectrometry is a primary validation method, other techniques can provide complementary information:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the structure of the PEG derivative and confirm the presence of the azide group and the conjugated molecule.[1][3]
-
Size Exclusion Chromatography (SEC): SEC can be used to monitor the increase in molecular size upon conjugation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can detect the disappearance of the characteristic azide peak (around 2100 cm⁻¹) upon successful "click" reaction.[4]
By employing the robust and precise method of mass spectrometry, researchers can confidently validate the successful conjugation of this compound, ensuring the integrity and quality of their PEGylated molecules for downstream applications in research and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. A facile synthesis of azido-terminated heterobifunctional poly(ethylene glycol)s for "click" conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Operating Optimization of the PEG Conjugate via CuAAC in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A general chemical synthesis platform for crosslinking multivalent single chain variable fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. lumiprobe.com [lumiprobe.com]
using HPLC to analyze LG-PEG10-azide reaction products
A comprehensive guide to the analysis of LG-PEG10-azide reaction products, this document provides a comparative overview of High-Performance Liquid Chromatography (HPLC) alongside alternative analytical techniques. Tailored for researchers, scientists, and drug development professionals, it offers detailed experimental protocols and data-driven comparisons to guide methodology selection for the characterization of PEGylated molecules.
Analytical Workflow for PEGylated Conjugates
The successful synthesis and purification of PEGylated molecules, such as those derived from this compound, hinge on robust analytical methods to confirm reaction completion, identify products, and quantify purity. The workflow below illustrates a typical pathway from a conjugation reaction to comprehensive data analysis, employing orthogonal techniques for thorough characterization.
Figure 1. Experimental workflow for the analysis of an this compound conjugation reaction.
Detailed Experimental Protocols
For this guide, we consider a common application: the copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry") of This compound with an alkyne-functionalized small molecule (e.g., an alkyne-drug). The goal is to separate and quantify the starting materials, the desired conjugate product, and any potential byproducts.
Primary Method: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is a powerful technique for monitoring reaction progress and determining the purity of the final product by separating compounds based on their hydrophobicity.
-
Instrumentation : HPLC system with a quaternary pump, autosampler, column oven, and dual detectors (UV-Vis and Evaporative Light Scattering Detector - ELSD).
-
Column : C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B : 0.1% TFA in Acetonitrile.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 40°C.
-
Detection :
-
UV-Vis : 254 nm (assuming the "LG" or drug moiety has a UV chromophore).
-
ELSD : Nebulizer Temperature 40°C, Evaporator Temperature 60°C, Gas Flow 1.5 SLM (for detecting non-UV active components like the PEG linker itself).
-
-
Injection Volume : 10 µL.
-
Gradient Elution Program :
Time (min) % Mobile Phase B 0.0 20 20.0 80 25.0 80 25.1 20 | 30.0 | 20 |
Alternative Method 1: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides unambiguous identification of the reaction product by confirming its molecular weight. The same HPLC method as above can be directly coupled to a mass spectrometer.
-
Instrumentation : HPLC system coupled to an Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Ionization Mode : Positive ESI.
-
Mass Range : 100 - 2000 m/z.
-
Data Acquisition : Full scan mode.
-
Analysis : Extract ion chromatograms for the expected masses of starting materials and the product to confirm their presence and retention times.
Alternative Method 2: ¹H NMR Spectroscopy
NMR is used to confirm the covalent structure of the final product, providing definitive proof of the triazole ring formation from the azide-alkyne reaction.
-
Instrumentation : 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation : Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Experiment : Standard ¹H NMR spectrum acquisition.
-
Key Diagnostic Signals :
-
Disappearance of the alkyne proton signal.
-
Appearance of a new, characteristic proton signal for the triazole ring (typically ~7.5-8.5 ppm).
-
Presence of characteristic peaks for the PEG backbone (typically ~3.6 ppm) and other structural components.
-
Comparative Data Summary
The table below presents hypothetical data from the analysis of the this compound click reaction, comparing the information obtained from each analytical technique.
| Parameter | RP-HPLC-UV/ELSD | LC-MS | ¹H NMR |
| Primary Output | Chromatogram | Mass Spectrum | NMR Spectrum |
| Purity (%) | 98.5% (by UV peak area) | Semi-quantitative | Not ideal for purity |
| Retention Time (Product) | 15.2 min | 15.2 min | N/A |
| Observed Mol. Weight | N/A | [M+H]⁺ = 851.4 Da | N/A |
| Expected Mol. Weight | N/A | 850.9 Da | N/A |
| Structural Confirmation | Indirect (retention time) | Indirect (mass) | Definitive (chemical shifts) |
| Limit of Detection | ~1 µg/mL (UV) | ~10-100 ng/mL | ~1 mg/mL |
| Primary Use Case | Purity assessment & quantification | Identity confirmation | Structural elucidation |
Discussion and Recommendations
-
RP-HPLC : This serves as the workhorse method for routine analysis. Its primary strengths are in quantifying the purity of the product and tracking the consumption of starting materials. The use of dual UV and ELSD detection ensures that both chromophoric and non-chromophoric species are observed.
-
LC-MS : Mass spectrometry is indispensable for confirming the identity of the desired product. It provides an exact molecular weight, which is critical for verifying that the correct conjugation has occurred, especially when dealing with complex biomolecules or drug conjugates.
-
NMR : While not a high-throughput technique, NMR provides the most detailed structural information. It is the gold standard for unequivocally proving the formation of the new covalent bond (the triazole ring) and confirming the overall structure of the conjugate.
A Comparative Guide to CuAAC and SPAAC for LG-PEG10-azide Applications
For researchers, scientists, and drug development professionals working with bioconjugation, the choice of ligation chemistry is critical to the success of their experiments. This guide provides an objective comparison of two of the most powerful and widely used "click chemistry" reactions—the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—for applications involving LG-PEG10-azide, a hydrophilic 10-unit polyethylene glycol linker with a terminal azide group.
Executive Summary
Both CuAAC and SPAAC are highly efficient methods for forming stable triazole linkages. The primary distinction lies in the reaction components and conditions. CuAAC requires a copper catalyst to join a terminal alkyne with an azide, offering very fast reaction rates. However, the cytotoxicity of the copper catalyst can be a concern for in vivo applications. In contrast, SPAAC utilizes a strained cyclooctyne that reacts spontaneously with an azide, obviating the need for a toxic catalyst and making it ideal for live-cell and in vivo studies. This advantage often comes at the cost of slower reaction kinetics compared to CuAAC.
Quantitative Comparison of Reaction Parameters
The following table summarizes key quantitative data comparing the performance of CuAAC and SPAAC for the conjugation of PEG-azides. The data represents typical values reported in the literature for similar bioconjugation reactions.
| Parameter | CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition) | SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) |
| Second-Order Rate Constant (M⁻¹s⁻¹) | 10² - 10³ | 10⁻¹ - 10¹ |
| Typical Reaction Time | Minutes to a few hours | Several hours to overnight |
| Typical Yield | > 95% | > 90% |
| Biocompatibility | Limited in vivo due to copper cytotoxicity | Excellent for in vivo and live-cell applications |
| Reactant Stability | Terminal alkynes are highly stable | Cyclooctynes can be unstable under certain conditions |
| Copper Catalyst | Required (e.g., CuSO₄/sodium ascorbate) | Not required |
Reaction Mechanisms
The fundamental difference between CuAAC and SPAAC lies in their reaction mechanisms, as illustrated in the diagrams below.
Caption: CuAAC mechanism requiring a copper catalyst.
Caption: SPAAC mechanism proceeding without a catalyst.
Experimental Protocols
Below are generalized experimental protocols for performing CuAAC and SPAAC with an azide-functionalized molecule such as this compound.
Protocol 1: General Procedure for CuAAC
-
Reagent Preparation:
-
Dissolve the alkyne-containing molecule and this compound in a suitable solvent (e.g., DMSO, DMF, or a mixture with aqueous buffer).
-
Prepare fresh stock solutions of the copper(I) catalyst system. A common system is copper(II) sulfate (CuSO₄) and a reducing agent like sodium ascorbate. A pre-formed Cu(I) source or a ligand to stabilize Cu(I) can also be used.
-
-
Reaction Setup:
-
In a reaction vessel, combine the alkyne-containing molecule and this compound.
-
Add the copper(II) sulfate solution.
-
Initiate the reaction by adding the sodium ascorbate solution. The final concentration of reactants and catalyst should be optimized for the specific application.
-
-
Reaction Monitoring and Workup:
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC, or TLC).
-
Once the reaction is complete, the copper catalyst can be removed by precipitation or using a chelating resin if required for the final application.
-
Purify the product using standard chromatographic techniques.
-
Protocol 2: General Procedure for SPAAC
-
Reagent Preparation:
-
Dissolve the strained cyclooctyne (e.g., DBCO, BCN) and this compound in a biocompatible solvent (e.g., PBS, cell culture media, or a co-solvent system like DMSO/aqueous buffer).
-
-
Reaction Setup:
-
Combine the cyclooctyne-containing molecule and this compound in the reaction vessel. The reaction will proceed spontaneously upon mixing.
-
-
Reaction Monitoring and Workup:
-
Monitor the reaction progress by LC-MS or HPLC.
-
Due to the absence of a catalyst, the workup is often simpler than for CuAAC.
-
Purify the product using standard chromatographic techniques as needed.
-
Experimental Workflow for Bioconjugation
The following diagram illustrates a typical workflow for a bioconjugation experiment using either CuAAC or SPAAC.
Caption: General workflow for bioconjugation.
Conclusion
The choice between CuAAC and SPAAC for applications involving this compound depends heavily on the specific experimental context. For in vitro applications where speed and high yield are paramount and potential cytotoxicity from the catalyst can be managed during purification, CuAAC is an excellent choice. For in vivo studies, live-cell imaging, or any application where biocompatibility is critical, the catalyst-free nature of SPAAC makes it the superior option, despite its slower reaction kinetics. The detailed protocols and comparative data provided in this guide should aid researchers in making an informed decision for their specific bioconjugation needs.
A Comparative Guide to Protein PEGylation: Evaluating LG-PEG10-azide Conjugation
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This guide provides an objective comparison of protein conjugation with LG-PEG10-azide against other common PEGylation alternatives, supported by experimental data and detailed protocols.
Introduction to Protein PEGylation
PEGylation involves the covalent attachment of PEG chains to a protein. This modification can shield the protein from proteolytic degradation, reduce immunogenicity, and increase its hydrodynamic size, thereby extending its plasma half-life. The choice of PEGylation chemistry is critical as it can significantly impact the biological activity of the conjugated protein.
Site-specific PEGylation, which allows for the attachment of PEG at a defined location on the protein surface, is often preferred over random conjugation to preserve the protein's native structure and function. This compound facilitates site-specific conjugation through copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"), offering a highly efficient and bioorthogonal method for creating homogenous PEGylated proteins.
Comparison of PEGylation Chemistries
This guide compares three prevalent PEGylation strategies:
-
Azide-Alkyne Cycloaddition (representing this compound): This method involves the reaction of an azide-functionalized PEG with a protein containing a bioorthogonally introduced alkyne group (or vice versa).
-
Maleimide Chemistry: This approach targets the thiol group of cysteine residues.
-
N-hydroxysuccinimide (NHS)-Ester Chemistry: This strategy modifies the primary amine groups of lysine residues.
The following table summarizes the key characteristics and impact on protein activity of these methods, drawing on data from studies on antibody fragments and interferon-beta.
Quantitative Data Summary
| Feature | Azide-Alkyne Cycloaddition (e.g., this compound) | Maleimide-Cysteine Chemistry | NHS-Ester-Lysine Chemistry |
| Specificity | High (Site-specific) | High (Site-specific, if free cysteines are controlled) | Low (Random, targets multiple lysines) |
| Reaction Conditions | Mild, bioorthogonal | pH 6.5-7.5 | pH 7-9 |
| Homogeneity of Product | High | High | Low (Heterogeneous mixture) |
| Impact on Biological Activity | Generally well-preserved due to site-specificity | Can be well-preserved if cysteine is distal to active site | Often leads to a significant loss of activity |
| Example: Antibody Fragment Binding Affinity (EC50) | N/A (Specific data for azide-PEG lacking) | ~2-fold decrease in binding affinity for Fab fragments[1] | A high degree of substitution leads to a progressive reduction in antibody-binding activity.[2] |
| Example: Interferon Antiviral Activity | Site-specific PEGylation can maintain or even enhance in vitro bioactivity. | Site-specific PEGylation of IFN-β-1b at certain cysteine residues led to an 11- to 78-fold improvement in in vitro bioactivity[3] | Random modification of lysine residues in IFN-β decreased in vitro bioactivity 50-fold. |
| In Vivo Stability | Generally increased half-life | PEGylation of Fab fragments increases their in vivo half-life.[4] | PEG modification diminishes blood clearance of antibodies.[2] |
Experimental Protocols
Detailed methodologies for the key PEGylation chemistries are provided below.
Protocol 1: Protein Conjugation with this compound via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol assumes the protein has been engineered to contain an alkyne group.
Materials:
-
Alkyne-modified protein in a copper-free buffer (e.g., PBS)
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Degassed reaction buffer (e.g., phosphate buffer, pH 7.0-8.0)
-
DMSO or DMF for dissolving PEG reagent
-
Purification system (e.g., size-exclusion or ion-exchange chromatography)
Procedure:
-
Protein Preparation: Prepare the alkyne-modified protein solution at a concentration of 1-5 mg/mL in a degassed, amine-free buffer.
-
PEG Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in DMSO or DMF.
-
Catalyst Preparation: Prepare stock solutions of 20 mM CuSO4 and 100 mM THPTA in water. Mix the CuSO4 and THPTA solutions in a 1:5 molar ratio to form the copper-ligand complex.
-
Reaction Initiation:
-
To the protein solution, add the this compound solution to achieve a 5- to 20-fold molar excess.
-
Add the pre-mixed CuSO4/THPTA solution to a final copper concentration of 100-500 µM.
-
Initiate the reaction by adding a freshly prepared 300 mM sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the PEGylated protein from excess reagents and unreacted protein using size-exclusion or ion-exchange chromatography.
-
Characterization: Analyze the purified conjugate by SDS-PAGE and MALDI-TOF mass spectrometry to confirm conjugation and purity.
Protocol 2: Protein Conjugation via Maleimide-Cysteine Chemistry
This protocol is for a protein with a single accessible cysteine residue.
Materials:
-
Cysteine-containing protein
-
Maleimide-PEG10
-
Reaction buffer (e.g., phosphate buffer, pH 6.5-7.5, containing EDTA)
-
Reducing agent (e.g., TCEP)
-
DMSO or DMF
-
Purification system
Procedure:
-
Protein Reduction: If the cysteine is in a disulfide bond, reduce the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove the reducing agent by dialysis or a desalting column.
-
Protein Solution: Prepare the reduced protein at 1-10 mg/mL in a degassed reaction buffer.
-
PEG Reagent Preparation: Dissolve Maleimide-PEG10 in DMSO or DMF to a concentration of 10 mM immediately before use.
-
Conjugation Reaction: Add the Maleimide-PEG10 solution to the protein solution at a 5- to 20-fold molar excess.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Quench the reaction by adding a free thiol-containing compound like cysteine or β-mercaptoethanol.
-
Purification and Characterization: Purify and characterize the conjugate as described in Protocol 1.
Protocol 3: Protein Conjugation via NHS-Ester-Lysine Chemistry
Materials:
-
Protein to be PEGylated
-
NHS-Ester-PEG10
-
Amine-free reaction buffer (e.g., PBS, pH 7.4-9.0)[5]
-
DMSO or DMF
-
Quenching buffer (e.g., Tris or glycine)[6]
-
Purification system
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL.[5]
-
PEG Reagent Preparation: Immediately before use, dissolve NHS-Ester-PEG10 in DMSO or DMF to create a 10 mM solution.[5]
-
Conjugation Reaction: Add a 20-fold molar excess of the PEG NHS-Ester solution to the protein solution.[5] The final concentration of the organic solvent should be less than 10%.[5]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[5]
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines.
-
Purification and Characterization: Purify and characterize the resulting heterogeneous mixture of PEGylated proteins as described in Protocol 1.
Signaling Pathways and Experimental Workflows
The biological activity of a PEGylated protein is ultimately determined by its ability to interact with its target receptor and initiate downstream signaling.
Interferon Signaling Pathway
Interferon-beta (IFN-β) binding to its receptor (IFNAR) activates the JAK-STAT signaling pathway. The site of PEGylation can influence this interaction and subsequent signaling cascade.
Caption: PEG-IFN-β induced JAK-STAT signaling pathway.
Experimental Workflow for Comparing PEGylated Proteins
A systematic approach is required to compare the biological activity of proteins conjugated with different PEGylation reagents.
Caption: Workflow for comparing PEGylation strategies.
Conclusion
The choice of PEGylation strategy has a profound impact on the biological activity of a therapeutic protein. Site-specific methods, such as those employing this compound for azide-alkyne cycloaddition, offer significant advantages in producing homogeneous conjugates with preserved bioactivity. While random PEGylation via NHS-ester chemistry can improve a protein's pharmacokinetic profile, it often comes at the cost of reduced efficacy. For the development of next-generation protein therapeutics, site-specific PEGylation represents a more precise and effective approach to optimizing both the safety and efficacy of the final product. Researchers should carefully consider the trade-offs between different PEGylation chemistries based on the specific protein and its therapeutic application.
References
A Comparative Guide to the Stability of Triazole Linkages in Bioconjugation
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stability of the 1,2,3-triazole bond, commonly formed through "click chemistry" reactions with reagents like LG-PEG10-azide, against other prevalent linkages in bioconjugation. The information presented is supported by a summary of available data and a detailed experimental protocol for stability assessment.
The development of robust and stable bioconjugates is paramount for the efficacy and safety of targeted therapeutics, diagnostics, and research tools. The linkage between a biomolecule and a payload (e.g., a drug, dye, or polyethylene glycol chain) must withstand physiological conditions to ensure the conjugate reaches its target intact. The 1,2,3-triazole ring, the hallmark of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a gold standard in bioconjugation due to its exceptional stability.
The Role of this compound
This compound is a bifunctional linker containing a 10-unit polyethylene glycol (PEG) chain terminated with an azide group. The PEG component enhances the solubility and pharmacokinetic properties of the resulting conjugate. The terminal azide group is a key reactant in click chemistry, readily and specifically reacting with an alkyne-functionalized molecule to form a highly stable 1,2,3-triazole linkage.
Comparative Stability of Bioconjugation Linkages
The choice of chemical linkage is critical in the design of bioconjugates. The 1,2,3-triazole bond consistently demonstrates superior stability compared to many other common linkages, particularly under the diverse chemical and enzymatic challenges found in biological systems.
Qualitative Stability Overview:
-
Triazole (1,2,3-isomer): Formed via CuAAC, this aromatic heterocyclic ring is exceptionally stable. It is resistant to hydrolysis across a wide pH range, enzymatic degradation, and redox reactions.[1] This remarkable stability is attributed to its aromaticity and high kinetic barrier to cleavage.
-
Amide: Amide bonds are also known for their high stability, with a half-life of approximately 600 years in neutral solution at 25°C.[1] They are the backbone of peptides and proteins and are generally resistant to chemical hydrolysis, though they can be cleaved by specific proteases.
-
Ester: Ester linkages are significantly more susceptible to hydrolysis than amide or triazole bonds, especially under basic or acidic conditions. They are also targets for esterase enzymes, which are abundant in plasma. This lability can be advantageous for prodrugs designed for controlled release.
-
Thioether: Thioether bonds, often formed from the reaction of a maleimide with a thiol, are generally stable. However, the succinimide ring of the maleimide-thiol adduct can undergo hydrolysis and retro-Michael addition, leading to dissociation of the conjugate, particularly in plasma.
Quantitative Stability Data
The following table summarizes available quantitative data on the stability of various bioconjugation linkages. It is important to note that experimental conditions vary between studies, which can influence half-life values.
| Linkage Type | Moiety | Conditions | Half-life (t½) | Reference |
| Triazole | Peptidomimetic | Human Serum | >100 hours | [2] |
| Amide | Peptide | Human Plasma | 2.1 - 5 hours (sequence-dependent) | [2] |
| Hydrazone | Acylhydrazone | pH 7.4 | ~24 hours | [1] |
| Oxime | Alkoxyamine | pH 7.4 | ~1000 hours | [1] |
| Thioether | Maleimide-thiol adduct | Human Plasma | ~7 days (for hydrolysis of succinimide ring) | [3] |
Disclaimer: The data presented are from different sources and for different molecular contexts. Direct comparison should be made with caution.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the formation of a stable triazole linkage and a typical experimental workflow for assessing bioconjugate stability.
Caption: Formation of a stable 1,2,3-triazole linkage via Cu(I)-catalyzed click chemistry.
Caption: General workflow for determining the in vitro stability of a bioconjugate.
Experimental Protocol: In Vitro Plasma Stability Assay
This protocol outlines a general method for assessing the stability of a bioconjugate, such as one formed with this compound, in human plasma.
Objective: To determine the half-life (t½) of a test bioconjugate in human plasma at 37°C.
Materials:
-
Test bioconjugate (e.g., antibody-drug conjugate, PEGylated protein)
-
Control bioconjugate (with a known stable or unstable linker, if available)
-
Human plasma (pooled, heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% trifluoroacetic acid (TFA)
-
Incubator or water bath at 37°C
-
Microcentrifuge tubes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C4, C18) and UV detector, or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.[4]
Procedure:
-
Preparation:
-
Pre-warm human plasma and PBS to 37°C.
-
Prepare a stock solution of the test bioconjugate in PBS.
-
-
Incubation:
-
In a microcentrifuge tube, add the test bioconjugate to the pre-warmed human plasma to achieve a final concentration of 1 mg/mL.
-
Gently mix and immediately take the t=0 time point aliquot.
-
Incubate the remaining plasma mixture at 37°C.
-
-
Time Points:
-
At specified time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 96 hours), withdraw an aliquot (e.g., 50 µL) of the plasma mixture.
-
-
Sample Quenching and Protein Precipitation:
-
For each aliquot, add 2-3 volumes of cold ACN with 0.1% TFA to precipitate plasma proteins and stop any enzymatic degradation.
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Analysis:
-
Carefully collect the supernatant, which contains the bioconjugate.
-
Analyze the supernatant by reverse-phase HPLC or LC-MS.[5]
-
The mobile phases and gradient will need to be optimized for the specific bioconjugate. A typical gradient might be from 95% Water with 0.1% TFA to 95% ACN with 0.1% TFA over 30 minutes.
-
Monitor the elution of the intact bioconjugate by detecting its characteristic UV absorbance (e.g., 280 nm for proteins) or by its mass in MS.
-
-
Data Analysis:
-
Integrate the peak area corresponding to the intact bioconjugate at each time point.
-
Normalize the peak area at each time point to the peak area at t=0 to determine the percentage of intact conjugate remaining.
-
Plot the percentage of intact conjugate versus time and fit the data to a one-phase decay model to calculate the half-life (t½).
-
Conclusion
The 1,2,3-triazole bond formed via click chemistry with reagents like this compound offers exceptional stability, making it a superior choice for constructing robust bioconjugates for a wide range of applications in research and drug development.[6] Its resistance to chemical and enzymatic degradation ensures that the conjugate remains intact, thereby improving its pharmacokinetic profile, efficacy, and safety. While other linkages may be suitable for specific applications, particularly those requiring controlled cleavage, the triazole linkage provides a level of stability that is unmatched by most other common bioconjugation chemistries. The provided experimental protocol offers a reliable method for verifying the stability of these and other bioconjugates.
References
- 1. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Site-Specific Stability Evaluation of Antibody-Drug Conjugate in Serum Using a Validated Liquid Chromatography-Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. i-share-aru.alma.exlibrisgroup.com [i-share-aru.alma.exlibrisgroup.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of LG-PEG10-azide
Disclaimer: This document provides general guidance for the disposal of azide-containing compounds based on established laboratory safety principles. It is not a substitute for a compound-specific Safety Data Sheet (SDS). Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for disposal procedures specific to their location and the nature of their waste.
The proper disposal of LG-PEG10-azide is critical to ensure laboratory safety and environmental compliance. Due to the presence of the azide functional group, this compound is potentially explosive and toxic. The following procedures outline a general approach to its safe handling and disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including:
-
Safety goggles or a face shield
-
Flame-resistant lab coat
-
Chemical-resistant gloves (nitrile or neoprene)
All work with azides should be conducted in a properly functioning chemical fume hood.
Step-by-Step Disposal and Neutralization Protocol
For small quantities of this compound in a research laboratory setting, chemical neutralization to a less hazardous substance is a common practice before final disposal. The following is a general protocol for the destruction of organic azides using nitrous acid.
Experimental Protocol: Neutralization of this compound
-
Preparation: In a suitable reaction vessel (e.g., a three-necked flask equipped with a stirrer and a dropping funnel) within a chemical fume hood, dissolve the this compound waste in a suitable solvent (e.g., water or an appropriate organic solvent).
-
Acidification: Cool the solution in an ice bath and slowly add a dilute mineral acid, such as 2M hydrochloric acid (HCl), until the solution is acidic.
-
Neutralization: While vigorously stirring the acidic solution, add a 20% aqueous solution of sodium nitrite (NaNO₂) dropwise. The addition should be slow to control the evolution of nitrogen gas.
-
Verification of Destruction: After the addition of sodium nitrite is complete, allow the reaction to stir at room temperature for at least one hour. Test for the presence of residual azides using a suitable method, such as the starch-iodide test for the presence of excess nitrous acid, which indicates the complete destruction of the azide.
-
Final Disposal: Once the absence of azide has been confirmed, the resulting solution should be neutralized and disposed of as hazardous waste according to your institution's EHS guidelines.
Chemicals Involved in Neutralization
| Chemical Name | Formula | Role in Disposal | Key Hazards |
| This compound | Proprietary | Waste Product | Potentially explosive, toxic |
| Sodium Nitrite | NaNO₂ | Neutralizing Agent | Oxidizer, toxic if swallowed |
| Hydrochloric Acid | HCl | Acidification | Corrosive, causes severe skin burns and eye damage |
Logical Flow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
Essential Safety and Logistics for Handling LG-PEG10-azide
The following guide provides essential, immediate safety and logistical information for handling LG-PEG10-azide, including operational and disposal plans. This information is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Nitrile or neoprene gloves. Always check for tears before use and replace frequently. |
| Eye Protection | Safety Glasses/Goggles | Chemical splash goggles are required. A face shield is recommended when handling larger quantities. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat that fully covers the arms is mandatory. |
| Respiratory Protection | Fume Hood | All handling of this compound should be performed in a certified chemical fume hood. |
Safe Handling and Operational Plan
Adherence to a strict operational plan is crucial to minimize risks associated with handling azide compounds.
Experimental Protocol: Handling this compound
-
Preparation:
-
Ensure the work area within the chemical fume hood is clean and free of incompatible materials, especially acids, strong oxidizing agents, and heavy metals, as these can form highly explosive metal azides.
-
Gather all necessary equipment and reagents before starting the experiment.
-
Confirm that a safety shower and eyewash station are readily accessible.
-
-
Handling the Compound:
-
Wear the appropriate PPE as detailed in Table 1.
-
Handle this compound in a well-ventilated fume hood to avoid inhalation of any potential dust or vapors.
-
Avoid mechanical shock, friction, and heat, as organic azides can be explosive under these conditions.
-
Use spatulas and other equipment made of non-sparking materials.
-
-
In Case of a Spill:
-
For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For a large spill, evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent accidental reactions and environmental contamination.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Clearly labeled, sealed container | Collect all contaminated solid waste, including gloves, absorbent materials, and empty vials. |
| Liquid Waste | Clearly labeled, sealed container | Collect all liquid waste containing this compound. Do not mix with other waste streams unless specifically instructed by your EHS office. |
Experimental Protocol: Disposal of this compound Waste
-
Segregation: Keep this compound waste separate from other chemical waste to prevent dangerous reactions.
-
Labeling: Clearly label all waste containers with "this compound Waste" and any other required hazard information.
-
Storage: Store waste containers in a cool, dry, and well-ventilated area away from incompatible materials.
-
Collection: Follow your institution's procedures for hazardous waste collection. Contact your EHS office for specific guidance on the disposal of azide-containing compounds.
Workflow and Safety Overview
The following diagram illustrates the key steps and safety considerations for handling this compound.
Caption: Workflow for safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
